molecular formula C11H16BNO3 B028141 2-(tert-Butylcarbonylamino)phenylboronic acid CAS No. 146140-95-6

2-(tert-Butylcarbonylamino)phenylboronic acid

Cat. No.: B028141
CAS No.: 146140-95-6
M. Wt: 221.06 g/mol
InChI Key: MXRAJVMTCAUABO-UHFFFAOYSA-N
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Description

2-(tert-Butylcarbonylamino)phenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H16BNO3 and its molecular weight is 221.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(2,2-dimethylpropanoylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRAJVMTCAUABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1NC(=O)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400637
Record name 2-(tert-Butylcarbonylamino)phenylboronic acid
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Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146140-95-6
Record name 2-(tert-Butylcarbonylamino)phenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Pivalamido)phenylboronic Acid
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(tert-Butylcarbonylamino)phenylboronic Acid (CAS 146140-95-6): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary and Introduction

2-(tert-Butylcarbonylamino)phenylboronic acid, also known as 2-(Pivaloylamino)phenylboronic acid, is a specialized organic compound that has emerged as a valuable building block in modern synthetic chemistry.[1] With the CAS number 146140-95-6, this ortho-substituted phenylboronic acid derivative is particularly esteemed for its role in the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. Its unique structure, featuring a sterically demanding tert-butylcarbonylamino (pivaloylamido) group adjacent to the boronic acid moiety, imparts specific reactivity and stability profiles that are advantageous in targeted synthesis.

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. We will explore its fundamental physicochemical properties, discuss logical synthetic pathways, detail its primary application in Suzuki-Miyaura coupling with mechanistic insights, and cover essential safety and handling protocols. The information herein is synthesized from established chemical literature and supplier data to provide a reliable and actionable resource for laboratory applications.

Section 2: Physicochemical and Structural Characteristics

The compound presents as a white solid and is characterized by the molecular formula C₁₁H₁₆BNO₃.[1][] A comprehensive summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 146140-95-6[3][4]
Molecular Formula C₁₁H₁₆BNO₃[1][][4][5]
Molecular Weight 221.06 g/mol [1][][4][5]
Appearance White Solid[1][]
Melting Point 268-271 °C[1][6]
Density 1.13 g/cm³[1][3][7]
Solubility Soluble in methanol and other polar organic solvents.[1][8][1][8]
pKa (Predicted) 8.52 ± 0.53[1]
Storage Store at room temperature, sealed in a dry environment.[1][1]

Structural Insight: The ortho-pivaloylamido group plays a crucial role in the molecule's reactivity. Its steric bulk can influence the dihedral angle between the phenyl ring and the boronic acid group, potentially affecting the rate and efficiency of transmetalation in cross-coupling reactions. Furthermore, the amide functionality can act as a directing group or engage in intramolecular hydrogen bonding, contributing to the compound's stability and crystalline nature. Boronic acids are generally stable, though they can undergo dehydration to form cyclic boroxine anhydrides, a process that is typically reversible in the presence of water.

Section 3: Synthesis and Purification

While numerous vendors supply this reagent, understanding its synthesis is critical for specialized applications or custom derivatization. The preparation of arylboronic acids is a well-established field in organic chemistry.[9] A common and reliable method involves the formation of an organometallic intermediate from an appropriately substituted aryl halide, followed by quenching with a trialkyl borate ester.

Logical Synthetic Workflow

A plausible and efficient synthesis starts from 2-bromoaniline, which is first protected with the pivaloyl group, followed by a lithium-halogen exchange and subsequent borylation.

Synthesis_Workflow A 2-Bromoaniline B N-(2-bromophenyl)pivalamide A->B  Pivaloyl Chloride,  Pyridine or Et3N   C 2-Lithio-N-pivaloylanilide B->C  n-BuLi or t-BuLi,  THF, -78 °C   D Boronate Ester Intermediate C->D  1. Triisopropyl borate  2. -78 °C to RT   E This compound D->E  Aqueous Acidic  Workup (e.g., HCl)  

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory safety standards.

  • Step 1: Acylation of 2-Bromoaniline.

    • To a stirred solution of 2-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add pivaloyl chloride (1.1 eq) dropwise over 15 minutes. The choice of pivaloyl chloride installs the robust tert-butylcarbonyl protecting group.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-(2-bromophenyl)pivalamide. Purify via recrystallization or silica gel chromatography.

  • Step 2: Lithiation and Borylation.

    • Dissolve the purified N-(2-bromophenyl)pivalamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure kinetic control of the lithium-halogen exchange.

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A color change is typically observed, indicating the formation of the aryllithium species. Stir for 1 hour at -78 °C.

    • In the same flask, add triisopropyl borate (1.5 eq) dropwise, maintaining the temperature at -78 °C. The borate ester acts as the boron source.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Step 3: Hydrolysis and Isolation.

    • Cool the reaction mixture back to 0 °C and slowly quench by adding 2M aqueous HCl. This step hydrolyzes the boronate ester to the desired boronic acid.

    • Stir vigorously for 1-2 hours. The product may precipitate as a white solid.

    • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by washing/triturating with a non-polar solvent like diethyl ether or hexanes to afford the pure this compound.

Section 4: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this reagent is in the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[10] This reaction couples an organoboron compound with an organohalide (or triflate) using a palladium catalyst and a base. It is a cornerstone of modern medicinal chemistry for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[]

Reaction Mechanism

The catalytic cycle is a well-understood sequence involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[10][11] The base is crucial for activating the boronic acid into a more nucleophilic "ate" complex, which facilitates the transmetalation step.[12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Typical Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic aryl bromide.

  • Reagent Preparation.

    • In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine this compound (1.2-1.5 eq), the aryl bromide (1.0 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq). The choice of base is critical; stronger bases can accelerate the reaction but may not be compatible with sensitive functional groups.

    • Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos). The ligand stabilizes the palladium center and modulates its reactivity.

  • Reaction Setup.

    • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times. This process, known as degassing, is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/ethanol. The aqueous component is often necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.

  • Execution and Monitoring.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction can be run for several hours to overnight.

    • Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup and Purification.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using silica gel column chromatography to isolate the desired biaryl compound.

Section 5: Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as an irritant.[1]

  • Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][13][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[16][14] Handle the solid powder in a chemical fume hood to avoid inhalation.[14]

  • Handling: Avoid generating dust.[16][14] Ensure eyewash stations and safety showers are readily accessible.[16] Wash hands thoroughly after handling.[13]

  • Storage: Keep the container tightly sealed in a dry, well-ventilated place.[1] The compound is a combustible solid.

  • In Case of Exposure:

    • Skin Contact: Wash off immediately with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

    • Inhalation: Move the person to fresh air.[14]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[17]

    • In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[15]

Section 6: Conclusion

This compound is a highly functionalized and strategic reagent for advanced organic synthesis. Its primary utility in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for constructing the biaryl cores prevalent in many pharmaceutical and material science targets.[1][] A thorough understanding of its properties, synthetic origins, and reaction mechanisms, coupled with stringent adherence to safety protocols, will empower researchers to leverage this versatile molecule to its full potential in their scientific endeavors.

References

An In-Depth Technical Guide to 2-(tert-Butylcarbonylamino)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(tert-Butylcarbonylamino)phenylboronic acid, a vital reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and applications, with a focus on practical, field-proven insights.

Introduction

This compound, often referred to as 2-(Pivalamido)phenylboronic acid, is an organoboron compound that has garnered significant attention in synthetic organic chemistry. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the bulky tert-butylcarbonylamino (pivalamido) group at the ortho position to the boronic acid moiety imparts unique reactivity and stability, making it an indispensable tool for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates.[]

Part 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in synthesis.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₆BNO₃[2][3]
Molecular Weight 221.06 g/mol [2][3]
CAS Number 146140-95-6[2][3]
Appearance Solid[4]
Melting Point 296.5°C to 297.5°C[2]
Solubility Soluble in most polar organic solvents; poorly soluble in hexanes.[5]

The structure of this compound is characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) and an adjacent tert-butylcarbonylamino group. This ortho-substitution pattern is crucial to its reactivity profile.

Spectroscopic Characterization

While specific spectra are dependent on the acquisition conditions, typical spectroscopic data for confirming the identity and purity of this compound include:

  • ¹H NMR: Resonances corresponding to the aromatic protons, the N-H proton of the amide, and the singlet for the tert-butyl group.

  • ¹³C NMR: Signals for the aromatic carbons, the amide carbonyl carbon, and the carbons of the tert-butyl group.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and B-O-H stretches of the boronic acid.

  • Mass Spectrometry: A molecular ion peak consistent with the calculated molecular weight.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of substituted phenylboronic acids often involves the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[6]

Illustrative Synthetic Protocol

A general, reliable method for the laboratory-scale synthesis of this compound is outlined below. This protocol is designed to be self-validating through careful control of reaction conditions and purification steps.

Step 1: Grignard Reagent Formation

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 2-bromo-N-tert-butylaniline in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

  • Maintain a gentle reflux until all the magnesium has been consumed, indicating the formation of the Grignard reagent.

Step 2: Borylation

  • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of trimethyl borate in anhydrous THF to the cooled Grignard solution. The reaction is highly exothermic and should be controlled carefully.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Purification

  • Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Part 3: Applications in Organic Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[]

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[8] The general catalytic cycle is depicted below.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X Pd0->ArPdX OxAdd->ArPdX Ar-X Transmetal Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' ArPdX->ArPdAr_prime Transmetalation Transmetal->ArPdAr_prime Ar'-B(OH)₂ / Base ArPdAr_prime->Pd0 RedElim Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime RedElim->Pd0 RedElim->ArAr_prime ArX_in Ar-X Ar_prime_BOH2_in Ar'-B(OH)₂ (Base)

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The tert-butylcarbonylamino group in the ortho position can influence the reaction's outcome through steric and electronic effects, often leading to high yields and selectivity.[9]

Experimental Workflow: A Typical Suzuki-Miyaura Coupling

Suzuki_Workflow start Start: Assemble Reactants reactants 1. Add Aryl Halide, This compound, Pd Catalyst, Base, and Solvent to Flask start->reactants inert 2. Purge with Inert Gas (e.g., Argon or Nitrogen) reactants->inert heat 3. Heat Reaction Mixture (e.g., 80-100 °C) inert->heat monitor 4. Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup 5. Aqueous Workup: - Quench with water - Extract with organic solvent monitor->workup purify 6. Purification: - Dry organic layer - Concentrate - Column Chromatography or Recrystallization workup->purify product Final Product: Biphenyl Derivative purify->product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Part 4: Stability, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.

  • Stability: Boronic acids are generally stable but can undergo dehydration to form boroxines, particularly upon heating.[5] It is advisable to store the compound in a cool, dry place.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] The compound may cause skin and eye irritation.[2] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container away from moisture and heat.[4] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.

References

An In-Depth Technical Guide to the Synthesis of 2-(tert-Butylcarbonylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(tert-Butylcarbonylamino)phenylboronic Acid

This compound is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique structural features, namely the ortho-disposed boronic acid and tert-butoxycarbonyl (Boc)-protected amine, render it a versatile synthon for the construction of complex heterocyclic scaffolds and biaryl systems. These motifs are prevalent in a myriad of therapeutic agents, particularly in oncology, where they contribute to the inhibition of cell proliferation.[1] The boronic acid moiety serves as a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds. The adjacent Boc-protected amine provides a latent nucleophilic center, which can be unmasked under mild acidic conditions for subsequent derivatization, allowing for the strategic elaboration of molecular complexity. This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable reagent, delving into the mechanistic rationale behind each synthetic step and offering practical insights for its successful execution.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a three-step sequence, commencing with the protection of a commercially available starting material, followed by a palladium-catalyzed borylation, and culminating in the hydrolysis of the resulting boronic ester. This strategy is designed for robustness and scalability, employing well-established and reliable chemical transformations.

Synthesis_Workflow A Step 1: Boc Protection 2-Bromoaniline B Intermediate A N-(2-Bromophenyl)-tert-butylcarbamate A->B (Boc)₂O, Base C Step 2: Miyaura Borylation B->C B₂pin₂, Pd Catalyst, Base D Intermediate B 2-(tert-Butoxycarbonylamino)phenylboronic acid pinacol ester C->D E Step 3: Hydrolysis D->E Acid/Base or Transesterification F Final Product This compound E->F

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of N-(2-Bromophenyl)-tert-butylcarbamate (Intermediate A)

The initial step involves the protection of the amino group of 2-bromoaniline with a tert-butoxycarbonyl (Boc) group. This is a crucial transformation as it prevents unwanted side reactions involving the nucleophilic amine in the subsequent palladium-catalyzed borylation step. The Boc group is ideal for this purpose due to its stability under the basic conditions of the Miyaura borylation and its facile removal under mild acidic conditions.

Experimental Protocol: Boc Protection of 2-Bromoaniline

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-BromoanilineC₆H₆BrN172.0210.0 g58.1 mmol
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.2513.9 g63.9 mmol
Triethylamine (TEA)C₆H₁₅N101.198.9 mL63.9 mmol
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11200 mL-
Saturated aqueous sodium bicarbonateNaHCO₃84.01100 mL-
BrineNaCl58.44100 mL-
Anhydrous magnesium sulfateMgSO₄120.37As needed-
HexanesC₆H₁₄86.18As needed-
Ethyl acetateC₄H₈O₂88.11As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromoaniline (10.0 g, 58.1 mmol) and dissolve in anhydrous tetrahydrofuran (200 mL).

  • Add triethylamine (8.9 mL, 63.9 mmol) to the solution.

  • Slowly add di-tert-butyl dicarbonate (13.9 g, 63.9 mmol) portion-wise to the stirred solution at room temperature. The addition of (Boc)₂O can cause gas evolution (CO₂), so it should be done carefully.[2]

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to afford N-(2-bromophenyl)-tert-butylcarbamate as a white solid.

Part 2: Synthesis of 2-(tert-Butoxycarbonylamino)phenylboronic acid pinacol ester (Intermediate B) via Miyaura Borylation

The cornerstone of this synthesis is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond.[3][4] This reaction is highly valued for its mild conditions and broad functional group tolerance. In this step, the C-Br bond of N-(2-bromophenyl)-tert-butylcarbamate is coupled with bis(pinacolato)diboron (B₂pin₂) to yield the corresponding arylboronic acid pinacol ester.

Mechanistic Insight: The Catalytic Cycle of Miyaura Borylation

The reaction proceeds through a catalytic cycle involving a palladium(0) species.

Miyaura_Borylation_Cycle center Pd(0)L₂ A Oxidative Addition Ar-Pd(II)(Br)L₂ center->A Ar-Br B Ligand Exchange A->B KOAc C Transmetalation Ar-Pd(II)(Bpin)L₂ B->C B₂pin₂ D Reductive Elimination C->D D->center Ar-Bpin

Caption: Catalytic cycle of the Miyaura borylation reaction.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.

  • Ligand Exchange: A weak base, typically potassium acetate (KOAc), displaces the bromide ligand on the palladium center. This step is crucial as it generates a more reactive palladium-acetate complex.[1]

  • Transmetalation: The boron reagent, B₂pin₂, transmetalates with the Pd(II) complex, transferring a boryl group to the palladium and forming an aryl-palladium-boryl species.

  • Reductive Elimination: The desired arylboronic acid pinacol ester (Ar-Bpin) is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Experimental Protocol: Miyaura Borylation

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
N-(2-Bromophenyl)-tert-butylcarbamateC₁₁H₁₄BrNO₂272.1410.0 g36.7 mmol
Bis(pinacolato)diboron (B₂pin₂)C₁₂H₂₄B₂O₄253.9410.2 g40.4 mmol
Potassium acetate (KOAc)C₂H₃KO₂98.1410.8 g110 mmol
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd731.700.81 g1.10 mmol
1,4-Dioxane, anhydrousC₄H₈O₂88.11200 mL-
Ethyl acetateC₄H₈O₂88.11As needed-
WaterH₂O18.02As needed-
BrineNaCl58.44As needed-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

Procedure:

  • To an oven-dried Schlenk flask, add N-(2-bromophenyl)-tert-butylcarbamate (10.0 g, 36.7 mmol), bis(pinacolato)diboron (10.2 g, 40.4 mmol), potassium acetate (10.8 g, 110 mmol), and Pd(dppf)Cl₂ (0.81 g, 1.10 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane (200 mL) via cannula.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere.[6] Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (250 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 2-(tert-butoxycarbonylamino)phenylboronic acid pinacol ester. This intermediate is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[7][8]

Part 3: Hydrolysis of the Pinacol Ester to this compound

The final step is the hydrolysis of the pinacol ester to the desired boronic acid. While pinacol esters are relatively stable, their hydrolysis can sometimes be challenging.[1] A common and effective method involves transesterification with diethanolamine followed by acidic workup.[9] Alternatively, direct hydrolysis under acidic or basic conditions can be employed, although this may require more vigorous conditions.

Experimental Protocol: Hydrolysis of the Pinacol Ester

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Crude 2-(tert-Butoxycarbonylamino)phenylboronic acid pinacol esterC₁₇H₂₆BNO₄319.20~36.7 mmol~36.7 mmol
DiethanolamineC₄H₁₁NO₂105.147.7 g73.4 mmol
Diethyl etherC₄H₁₀O74.12200 mL-
1 M Hydrochloric acid (HCl)HCl36.46As needed-
Ethyl acetateC₄H₈O₂88.11As needed-
HexanesC₆H₁₄86.18As needed-

Procedure:

  • Dissolve the crude 2-(tert-butoxycarbonylamino)phenylboronic acid pinacol ester in diethyl ether (200 mL).

  • Add diethanolamine (7.7 g, 73.4 mmol) and stir the mixture at room temperature for 2-4 hours. A precipitate of the diethanolamine-boronate complex should form.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Suspend the solid in ethyl acetate and acidify to pH 2-3 with 1 M HCl with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the final product by recrystallization. While various solvents can be used, a mixture of ethyl acetate and hexanes is often effective for affording the pure product as a white solid.[10]

Troubleshooting and Key Considerations

  • Incomplete Boc Protection: If TLC indicates incomplete reaction, consider adding an additional portion of (Boc)₂O and extending the reaction time. Ensure the 2-bromoaniline is of high purity as impurities can interfere with the reaction.

  • Low Yield in Miyaura Borylation: Ensure all reagents and solvents are anhydrous, and the reaction is performed under a strict inert atmosphere. The quality of the palladium catalyst is also critical. If the reaction stalls, a fresh portion of the catalyst can be added.

  • Difficult Hydrolysis: If the transesterification with diethanolamine is sluggish, gentle heating may be applied. For direct hydrolysis, consider using a biphasic system with an organic solvent and aqueous acid, and a phase-transfer catalyst.

  • Purification Challenges: Boronic acids can sometimes be challenging to purify by column chromatography due to their polarity and potential for dehydration on silica gel. Recrystallization is often the preferred method. If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate.

Conclusion

The synthesis of this compound presented herein provides a reliable and scalable route to this important building block. By understanding the underlying principles of each reaction and adhering to the detailed protocols, researchers can confidently produce this versatile reagent in high yield and purity, enabling the advancement of their drug discovery and development programs.

References

An In-Depth Technical Guide to (2-Pivaloylamino)phenylboronic Acid: Synthesis, Characterization, and Application in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (2-Pivaloylamino)phenylboronic acid, a versatile reagent in modern organic synthesis. The document delves into the compound's chemical structure, properties, and synthesis, with a particular focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The role of the ortho-pivaloylamino group in modulating the reactivity and stability of the boronic acid is discussed in detail. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this building block for the efficient synthesis of biaryl and substituted aromatic compounds.

Introduction: The Significance of ortho-Amido Phenylboronic Acids

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The success of this reaction is intrinsically linked to the stability, reactivity, and functional group tolerance of the organoboron coupling partner. Among the vast array of available boronic acids, ortho-substituted derivatives often exhibit unique reactivity profiles.[3][4] (2-Pivaloylamino)phenylboronic acid, in particular, has garnered attention due to the presence of the sterically bulky and electronically modulating pivaloylamino group at the ortho position. This substituent can influence the reaction outcome through steric hindrance, electronic effects, and potential coordination with the metal catalyst, offering a handle for achieving high selectivity and yields in challenging coupling reactions.[3][5]

Physicochemical Properties and Structural Elucidation

(2-Pivaloylamino)phenylboronic acid is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Synonyms 2-(Pivalamido)phenylboronic acid, 2-(2,2,2-Trimethylacetamido)phenylboronic acid[6]
CAS Number 146140-95-6[6]
Molecular Formula C₁₁H₁₆BNO₃[6]
Molecular Weight 221.06 g/mol [6]
Melting Point 271 °C (lit.)[6]

The chemical structure of (2-Pivaloylamino)phenylboronic acid is characterized by a phenyl ring co-substituted with a boronic acid group and a pivaloylamino group at the ortho position.

Figure 1: Chemical structure of (2-Pivaloylamino)phenylboronic acid.

Spectroscopic Characterization

The identity and purity of (2-Pivaloylamino)phenylboronic acid are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amide proton, and the tert-butyl protons of the pivaloyl group. The aromatic region will display a complex splitting pattern due to the ortho-substitution.

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum will exhibit resonances for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the tert-butyl group. The carbon attached to the boron atom may show broadening due to quadrupolar relaxation.

  • ¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. A signal in the range of δ 28-33 ppm is indicative of a trigonal planar (sp²-hybridized) boron atom, which is characteristic of the free boronic acid.[7]

Synthesis of (2-Pivaloylamino)phenylboronic Acid

A common and efficient method for the synthesis of (2-Pivaloylamino)phenylboronic acid involves the acylation of 2-aminophenylboronic acid with pivaloyl chloride.

synthesis_workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 2-Aminophenylboronic Acid reaction Acylation Reaction start->reaction reagent1 Pivaloyl Chloride reagent1->reaction reagent2 Base (e.g., Pyridine or Triethylamine) reagent2->reaction solvent Anhydrous Solvent (e.g., THF or CH₂Cl₂) solvent->reaction workup Aqueous Work-up reaction->workup purification Recrystallization or Chromatography workup->purification product (2-Pivaloylamino)phenylboronic Acid purification->product

Figure 2: General workflow for the synthesis of (2-Pivaloylamino)phenylboronic acid.

Detailed Experimental Protocol: Synthesis

Materials:

  • 2-Aminophenylboronic acid

  • Pivaloyl chloride

  • Anhydrous pyridine or triethylamine

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for recrystallization (e.g., ethyl acetate/hexanes)

Procedure:

  • To a stirred solution of 2-aminophenylboronic acid (1.0 eq) in anhydrous THF or DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine or triethylamine (1.1-1.5 eq).

  • Slowly add pivaloyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate or DCM (3 x).

  • Combine the organic layers and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (2-Pivaloylamino)phenylboronic acid as a crystalline solid.

Application in Suzuki-Miyaura Cross-Coupling

(2-Pivaloylamino)phenylboronic acid is a highly effective coupling partner in the Suzuki-Miyaura reaction for the synthesis of biaryl compounds. The ortho-pivaloylamino group can play a crucial role in the reaction mechanism.

The Catalytic Cycle and the Role of the ortho-Pivaloylamino Group

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.[8][9]

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L)₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L)₂ transmetalation->pd2_biaryl boronate Ar'B(OH)₂ + Base -> [Ar'B(OH)₃]⁻ boronate->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The ortho-pivaloylamino group can influence this cycle in several ways:

  • Steric Hindrance: The bulky pivaloyl group can influence the rate of transmetalation and reductive elimination, potentially leading to higher selectivity for the desired biaryl product over side products.

  • Electronic Effects: The amide group can modulate the electron density of the phenyl ring, affecting the rate of transmetalation.

  • Directing Group Effect: The amide oxygen can potentially coordinate to the palladium center in the transition state, acting as a directing group and influencing the regioselectivity of the reaction. This chelation effect has been observed with other ortho-substituents and can accelerate the reaction.[3][5]

  • Protection against Protodeboronation: The pivaloyl group can offer steric protection to the boronic acid moiety, reducing the likelihood of the undesired side reaction of protodeboronation, where the C-B bond is cleaved by a proton source.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of (2-Pivaloylamino)phenylboronic acid with an aryl bromide, exemplified by the reaction with 4-bromoanisole. This protocol is adapted from a reliable source for a similar transformation.

Materials:

  • (2-Pivaloylamino)phenylboronic acid

  • 4-Bromoanisole

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (2-Pivaloylamino)phenylboronic acid (1.2 eq), 4-bromoanisole (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically 4:1 to 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.

Conclusion

(2-Pivaloylamino)phenylboronic acid is a valuable and versatile building block in organic synthesis. Its unique structural feature, the ortho-pivaloylamino group, imparts favorable properties that can be exploited to achieve high efficiency and selectivity in Suzuki-Miyaura cross-coupling reactions. The steric bulk and potential coordinating ability of the amide functionality contribute to its utility in the synthesis of complex biaryl structures, making it a reagent of choice for researchers in drug discovery and materials science. This guide provides the fundamental knowledge and practical protocols to effectively utilize this important synthetic tool.

References

An In-Depth Technical Guide to 2-(tert-Butylcarbonylamino)phenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(tert-butylcarbonylamino)phenylboronic acid, a versatile reagent in modern organic synthesis. This document will delve into its physical and chemical properties, provide detailed experimental protocols for its synthesis and application, and discuss the scientific rationale behind these methodologies.

Compound Profile: Physical and Chemical Characteristics

This compound, also known as 2-(pivaloylamino)phenylboronic acid, is a white to off-white crystalline powder.[1] Its chemical structure features a phenylboronic acid moiety with a bulky tert-butylcarbonylamino (pivalamido) group at the ortho position. This substitution pattern imparts unique reactivity and solubility characteristics, making it a valuable building block in the synthesis of complex organic molecules.[1]

Physical Form and Appearance

Under standard laboratory conditions, this compound exists as a stable solid. Its appearance is consistently reported as a white to off-white or sometimes light yellow crystalline powder.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. The high melting point indicates a stable crystalline lattice. Its solubility in organic solvents like methanol facilitates its use in a variety of reaction conditions.

PropertyValueSource(s)
CAS Number 146140-95-6[1][2]
Molecular Formula C₁₁H₁₆BNO₃[1][2]
Molecular Weight 221.06 g/mol [1][2]
Melting Point 296.5-297.5 °C[2]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in methanol

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a representative method based on established synthetic strategies for similar compounds.[3]

Rationale for Synthetic Strategy

The chosen synthetic route involves the protection of the amino group of 2-aminophenylboronic acid. The tert-butylcarbonyl (pivaloyl) group is an excellent choice for a protecting group in this context due to its steric bulk, which provides stability and can influence the regioselectivity of subsequent reactions. The protection step is crucial to prevent unwanted side reactions involving the amino group during subsequent synthetic transformations, such as Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis

Materials:

  • 2-Aminophenylboronic acid hydrochloride

  • Pivaloyl chloride (tert-Butylcarbonyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-aminophenylboronic acid hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the suspension in an ice bath and add triethylamine (TEA) (2.2 equivalents) dropwise. Stir the mixture for 15-20 minutes at 0 °C. The TEA acts as a base to neutralize the HCl salt and the HCl generated during the acylation reaction.

  • Acylation: While maintaining the temperature at 0 °C, add pivaloyl chloride (1.1 equivalents) dropwise to the reaction mixture via a dropping funnel over a period of 30 minutes. The slow addition is critical to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 1 M HCl solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. The bicarbonate wash removes any unreacted acid chloride and excess acid.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude this compound can be purified by recrystallization to obtain a high-purity product.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexanes

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • Crystallization: Slowly add hexanes to the hot solution until turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to complete the crystallization process.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold hexanes and dry them under vacuum to yield pure this compound.

Application in Suzuki-Miyaura Cross-Coupling: A Detailed Workflow

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] This reaction is fundamental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

Causality in Experimental Design

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The tert-butylcarbonylamino group can influence the electronic properties and steric environment of the boronic acid, which in turn affects its reactivity in the catalytic cycle. The choice of a palladium catalyst, often with a phosphine ligand, is crucial for facilitating the oxidative addition and reductive elimination steps. The base is required to activate the boronic acid by forming a boronate species, which is more nucleophilic and readily undergoes transmetalation.

Experimental Workflow: Suzuki-Miyaura Coupling with 4-Bromoanisole

This protocol provides a detailed procedure for the coupling of this compound with 4-bromoanisole, a common aryl halide coupling partner.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Schlenk flask or similar reaction vessel

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and hotplate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Base Addition: Add toluene and a 2 M aqueous solution of potassium carbonate (K₂CO₃) (3.0 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired biaryl product.

Workflow Visualization

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Catalyst cluster_cycle Catalytic Cycle cluster_products Products Boronic_Acid This compound Transmetalation Transmetalation Boronic_Acid->Transmetalation Aryl_Halide Aryl Halide (e.g., 4-Bromoanisole) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Catalyst Pd(0) Catalyst Catalyst->Oxidative_Addition Base Base (e.g., K₂CO₃) Base->Transmetalation Activates Boronic Acid Oxidative_Addition->Transmetalation Pd(II) Intermediate Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Biaryl_Product Biaryl Product Reductive_Elimination->Biaryl_Product Catalyst_Regen Regenerated Pd(0) Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Oxidative_Addition Re-enters cycle

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the tert-butyl group, and the amide proton. The aromatic protons will appear as multiplets in the downfield region (typically 7-8 ppm). The nine protons of the tert-butyl group will give a sharp singlet around 1.3 ppm. The amide proton (NH) will appear as a broad singlet. The boronic acid protons (-B(OH)₂) often appear as a broad singlet and may exchange with residual water in the solvent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands are expected for the O-H stretch of the boronic acid (broad band around 3300 cm⁻¹), the N-H stretch of the amide (around 3400-3200 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and B-O stretching vibrations.[4][5]

Handling, Storage, and Safety

Stability and Storage

This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is important to protect it from moisture, as boronic acids can undergo dehydration to form boroxines.

Safety Precautions

This compound may cause skin and serious eye irritation, as well as respiratory irritation.[2] It is essential to handle it in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of biaryl scaffolds through Suzuki-Miyaura cross-coupling reactions. Its well-defined physical properties, coupled with established synthetic and purification protocols, make it a reliable building block for researchers in academia and the pharmaceutical industry. Understanding its reactivity and proper handling is key to its successful application in the development of novel molecules.

References

A Senior Application Scientist's Guide to the Initial Preparation of 2-(tert-Butoxycarbonylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(tert-Butoxycarbonylamino)phenylboronic acid is a cornerstone building block in modern synthetic chemistry, particularly valued in the pharmaceutical industry. Its utility stems from the orthogonal reactivity of its two functional moieties: the boronic acid, a versatile handle for palladium-catalyzed cross-coupling reactions, and the tert-butoxycarbonyl (Boc)-protected amine, a stable yet readily cleavable nitrogen source.[] The ortho orientation of these groups is pivotal for the synthesis of a wide array of sterically defined biaryl compounds and nitrogen-containing heterocycles. This guide provides an in-depth analysis of the principal synthetic strategies for its preparation, focusing on the underlying chemical principles, field-proven protocols, and critical process parameters that ensure high yield and purity.

Strategic Importance in Synthesis

The strategic value of 2-(tert-butoxycarbonylamino)phenylboronic acid lies in its capacity to participate in the Suzuki-Miyaura coupling reaction.[2][3][4] This Nobel Prize-winning methodology is one of the most powerful tools for carbon-carbon bond formation.[5] The Boc-protected amine serves two critical functions:

  • Stability: The Boc group is robust and inert to the basic conditions and nucleophilic reagents commonly employed in Suzuki-Miyaura couplings, preventing unwanted side reactions involving the amine.[6]

  • Latent Functionality: Post-coupling, the Boc group can be efficiently removed under acidic conditions to liberate the free amine, which can then be used for subsequent transformations, such as cyclization or further functionalization.[7][8][9]

This dual functionality makes the title compound an indispensable reagent for constructing complex molecular architectures central to many active pharmaceutical ingredients.

Overview of Primary Synthetic Pathways

Three primary synthetic strategies dominate the preparation of 2-(tert-butoxycarbonylamino)phenylboronic acid. The choice of route is often dictated by the availability of starting materials, scalability, and tolerance for specific reaction conditions (e.g., cryogenic temperatures, organometallic reagents).

G cluster_start cluster_product A 2-Aminophenylboronic Acid Product 2-(tert-Butoxycarbonylamino)- phenylboronic acid A->Product Route A: Direct Protection (Boc Anhydride) B N-Boc-Aniline B->Product Route B: Directed ortho-Lithiation (s-BuLi, Triisopropyl borate) C 2-Iodo-N-Boc-Aniline C->Product Route C: Miyaura Borylation (B2pin2, Pd Catalyst)

Caption: Primary synthetic routes to the target compound.

In-Depth Analysis and Protocols

Route A: Direct Protection of 2-Aminophenylboronic Acid

This is the most direct and conceptually simplest approach. It involves the reaction of commercially available 2-aminophenylboronic acid with di-tert-butyl dicarbonate (Boc₂O).

Causality and Experimental Insight: The core of this reaction is a nucleophilic acyl substitution where the amino group attacks a carbonyl of the Boc anhydride.[7] A mild base, such as triethylamine (TEA) or sodium bicarbonate, is used to neutralize the protonated amine intermediate and the carbonic acid byproduct. The choice of solvent is critical; aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to avoid unwanted reactions with the boronic acid moiety. While straightforward, this method's success is contingent on the quality of the starting 2-aminophenylboronic acid, which can be prone to dehydration and trimerization into a boroxine. Using fresh, high-purity starting material is paramount for achieving high yields.

Experimental Protocol: Route A

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-aminophenylboronic acid (1.0 eq) and anhydrous THF (approx. 0.2 M).

  • Reagent Addition: Add triethylamine (1.5 eq) to the suspension and stir for 10 minutes at room temperature.

  • Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel to yield the pure product.

Route B: Directed ortho-Lithiation-Borylation of N-Boc-Aniline

This powerful method constructs the molecule from N-Boc-aniline, using the Boc group as a directed metalation group (DMG) to ensure high regioselectivity.[10]

Causality and Mechanistic Insight: The efficacy of this route hinges on the ability of the Boc group's carbonyl oxygen to coordinate with a strong lithium base, typically sec-butyllithium (s-BuLi).[10] This coordination pre-complexes the base near the ortho-proton, drastically increasing its acidity and facilitating selective deprotonation to form an aryllithium intermediate. This intermediate is a potent nucleophile that subsequently attacks an electrophilic boron source, such as triisopropyl borate B(OiPr)₃. The reaction must be conducted under strictly anhydrous conditions at cryogenic temperatures (-78 °C) to prevent quenching of the highly reactive aryllithium species.[11] The final step is an acidic workup, which hydrolyzes the resulting boronate ester to the desired boronic acid.

G cluster_mech Mechanism: Directed ortho-Lithiation-Borylation A N-Boc-Aniline B Directed Lithiation Complex (s-BuLi @ -78°C) A->B Coordination C ortho-Lithiated Intermediate B->C Deprotonation D Boronate Complex C->D + B(OiPr)3 E Boronate Ester D->E Rearrangement F 2-(Boc-amino)phenylboronic acid (H3O+ workup) E->F Hydrolysis G Pd0 Pd(0)L_n PdII Ar-Pd(II)-X Pd0->PdII OA OA Oxidative Addition (Ar-X) PdIIB Ar-Pd(II)-Bpin PdII->PdIIB TM TM Transmetalation (B2pin2, Base) PdIIB->Pd0 RE Product Ar-Bpin PdIIB->Product RE Reductive Elimination

References

Spectroscopic Data for (2-Pivalamidophenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Pivalamidophenyl)boronic acid is a versatile synthetic intermediate that has garnered significant interest in medicinal chemistry and organic synthesis.[1] Its utility stems from the presence of both a boronic acid moiety, a cornerstone of Suzuki-Miyaura cross-coupling reactions, and a sterically hindered pivalamido group. This unique combination of functional groups can influence the compound's reactivity, selectivity, and pharmacokinetic properties in drug discovery applications.[1] A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and the rational design of novel chemical entities.

Molecular Structure and Spectroscopic Rationale

The spectroscopic properties of (2-Pivalamidophenyl)boronic acid are a direct consequence of its molecular architecture. The molecule consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂] at the 1-position and a pivalamido group [-NHC(O)C(CH₃)₃] at the 2-position.

Diagram: Molecular Structure of (2-Pivalamidophenyl)boronic acid.

References

The Dual-Role Reagent: Understanding the Synthesis, Stability, and Reactivity of Boc-Protected Phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl (Boc)-protected phenylboronic acids represent a class of uniquely versatile reagents in modern organic synthesis. The Boc group imparts specific electronic and steric properties that not only protect the aniline nitrogen but also direct subsequent chemical transformations with high regioselectivity. This guide provides a comprehensive examination of the core principles governing the reactivity of these building blocks. We will explore their primary synthetic routes, including directed ortho-metalation and catalytic C-H borylation, delve into the stability and lability of the Boc protecting group under various reaction conditions, and offer a detailed analysis of their application in the Suzuki-Miyaura cross-coupling reaction. By synthesizing mechanistic insights with field-proven protocols, this document serves as a technical resource for chemists seeking to effectively leverage Boc-protected phenylboronic acids in complex molecule synthesis.

The Strategic Synthesis of Boc-Protected Phenylboronic Acids

The utility of any building block begins with its accessibility. The preparation of Boc-protected phenylboronic acids can be achieved with high regiocontrol through two principal methodologies: classic directed metalation and modern catalytic C-H activation.

Directed ortho-Metalation (DoM): A Stoichiometric Approach to Regiocontrol

Directed ortho-metalation is a powerful strategy that leverages the coordinating ability of a heteroatom-containing functional group to direct a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho-position.[1] The N-Boc group on an aniline scaffold serves as an excellent Directed Metalation Group (DMG) due to the ability of its carbonyl oxygen to chelate with lithium.[2][3][4] This interaction positions the organolithium base for selective proton abstraction at the C2 position of the phenyl ring, generating a stabilized aryllithium intermediate. Subsequent quenching with a boron electrophile, such as triisopropyl borate, installs the boronic ester, which is then hydrolyzed to the desired ortho-boronic acid.

Experimental Protocol: ortho-Lithiation of N-Boc-Aniline

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add N-Boc-aniline to the cooled THF. Slowly add a solution of sec-butyllithium (typically 1.5-2.0 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1-2 hours. The formation of the deep red or orange color of the aryllithium is indicative of successful metalation.

  • Borylation: To the aryllithium solution, add triisopropyl borate (2.0-3.0 equivalents) dropwise, again ensuring the temperature remains below -70 °C.

  • Quench & Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl or 1M HCl.

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or column chromatography.

DoM_Workflow Start N-Boc-Aniline Intermediate Ortho-Lithiated Intermediate (Stabilized by DMG) Start->Intermediate Borate B(O-iPr)3 Intermediate->Borate Product Boc-Protected Phenylboronic Acid Borate->Product

Caption: Workflow for Directed ortho-Metalation (DoM).

Iridium-Catalyzed C-H Borylation: An Atom-Economical Alternative

Transition metal-catalyzed C-H activation has emerged as a more atom-economical and functional group-tolerant method for arene functionalization. Iridium-catalyzed C-H borylation is particularly effective for anilines, where the N-H bond of the Boc-protected amine can serve as a directing element.[5][6] The reaction typically employs a catalyst system comprising an iridium precatalyst, such as [Ir(OMe)(cod)]2, a bipyridine-based ligand (e.g., dtbpy), and a diboron reagent like bis(pinacolato)diboron (B₂pin₂) or a hydroborane like HBpin.[7][8] The N-H bond is believed to interact with the iridium center, facilitating an outer-sphere C-H activation mechanism that favors the ortho-position.[6]

C_H_Borylation_Cycle Ir_cat Active Ir(III) Catalyst Complex Substrate-Catalyst Complex Ir_cat->Complex Coordination Substrate N-Boc-Aniline Substrate->Complex CH_Activation C-H Activation Intermediate Complex->CH_Activation C-H Cleavage (Ortho-directing) Borylated_Ir Borylated Ir(III) Complex CH_Activation->Borylated_Ir Borylation Borylated_Ir->Ir_cat Reductive Elimination Product Ortho-Borylated Product Borylated_Ir->Product B2pin2 B₂pin₂ B2pin2->CH_Activation

Caption: Simplified Catalytic Cycle for Ir-Catalyzed C-H Borylation.

Stability Profile: The Achilles' Heel of the Boc Group

While robust, the tert-butoxycarbonyl (Boc) group is defined by its lability under acidic conditions, which is the cornerstone of its utility as a protecting group.[9] Understanding its stability limitations is critical for successful reaction planning.

  • Base and Nucleophile Stability: The Boc group is generally stable to a wide range of basic and nucleophilic conditions, allowing for orthogonal protection schemes with base-labile groups like Fmoc.[10]

  • Acid Lability: This is the primary mode of cleavage. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid readily cleave the Boc group, typically at room temperature.[11][12] The mechanism proceeds via protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.[12]

  • Lewis Acid Sensitivity: Lewis acids can also facilitate Boc deprotection.[13]

  • Stability in Suzuki Coupling: The stability of the Boc group during Suzuki-Miyaura coupling can be variable. While many protocols are compatible, certain conditions, particularly the presence of Lewis acidic boronic acids or prolonged heating, can lead to partial or complete deprotection.[14] In some cases, this can be exploited for a tandem coupling-deprotection sequence.[15] However, if protection is to be maintained, careful optimization of the base, solvent, and temperature is required.

The Core Application: Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern synthesis, valued for its mild conditions and broad functional group tolerance.[16][17] Boc-protected phenylboronic acids are excellent coupling partners for introducing a protected aniline moiety, a common pharmacophore, onto various scaffolds.

The success of the coupling hinges on the careful selection of reaction parameters, which directly influence yield, purity, and the integrity of the Boc protecting group.

ParameterCommon Reagents/ConditionsRationale & Field Insights
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2Pd(PPh₃)₄ is a classic, reliable choice for many substrates.[14] More electron-rich, bulky phosphine ligands (e.g., on XPhos pre-catalysts) can accelerate the reaction, especially for challenging substrates like aryl chlorides, potentially allowing for lower temperatures and preserving the Boc group.[15]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄The base is essential for the transmetalation step. Carbonates are standard, with Cs₂CO₃ often providing superior results for less reactive halides.[14] Stronger bases like phosphates can be effective but may increase the risk of Boc cleavage. An aqueous solution of the base is typically required.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA biphasic system is common. Dioxane and toluene are frequently used organic solvents.[14] The choice of solvent can affect catalyst solubility and reaction rate.
Temperature 80-110 °CThe reaction typically requires heating. The lowest effective temperature should be used to minimize side reactions, including protodeboronation of the boronic acid and potential cleavage of the Boc group.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To a reaction vessel, add the aryl halide (1.0 equiv), Boc-protected phenylboronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and a magnetic stir bar.

  • Inerting: Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Solvent/Base Addition: Add the degassed organic solvent, followed by the degassed aqueous base solution.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd Transmetal Ar-Pd(II)-Ar' OxAdd->Transmetal Transmetalation BocArBOH2 Boc-Ar'-B(OH)₂ BocArBOH2->Transmetal Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product Base Base (e.g., CO₃²⁻) Base->Transmetal

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Orthogonal Deprotection and Synthetic Utility

The true power of the Boc group lies in its ability to be removed selectively, enabling subsequent functionalization of the newly liberated amine. This is known as an orthogonal protection strategy.

The Deprotection Workflow

Cleavage of the Boc group is most commonly achieved under anhydrous acidic conditions. The tert-butyl cation generated during this process is electrophilic and can cause unwanted side reactions, such as alkylation of electron-rich aromatic rings or sulfur-containing residues.[18] To mitigate this, a cation scavenger is often included in the reaction mixture.

Experimental Protocol: Boc Deprotection with TFA

  • Setup: Dissolve the N-Boc protected compound in a suitable solvent, typically dichloromethane (DCM).

  • Scavenger: Add a scavenger, such as anisole or triethylsilane (1-5 equivalents), to the solution.

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA), often as a 20-50% solution in DCM, dropwise.

  • Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The resulting amine salt can often be used directly or neutralized by washing with a mild aqueous base (e.g., NaHCO₃ solution) during an extractive workup.

Synthetic_Utility Start Boc-Protected Phenylboronic Acid + Aryl Halide Suzuki Suzuki-Miyaura Coupling Start->Suzuki Pd Catalyst, Base Deprotection Boc Deprotection (TFA/DCM) Suzuki->Deprotection Isolate Coupled Product Final Further Functionalization (e.g., Amidation, Alkylation) Deprotection->Final Free Amine Product

Caption: A Common Synthetic Sequence Utilizing Boc-Protected Phenylboronic Acid.

Conclusion

Boc-protected phenylboronic acids are sophisticated synthetic intermediates whose reactivity is governed by the interplay between the boronic acid moiety and the N-Boc group. The Boc group provides a powerful tool for directing ortho-functionalization via both stoichiometric metalation and catalytic C-H borylation pathways. In their primary application, the Suzuki-Miyaura coupling, these reagents enable the efficient construction of biaryl systems containing a protected aniline. However, practitioners must remain vigilant of the inherent acid lability of the Boc group, carefully selecting reaction conditions to either preserve it for subsequent steps or cleave it in a controlled manner. A thorough understanding of these principles of synthesis, stability, and reactivity allows the research scientist to fully exploit the dual-role nature of these reagents in the pursuit of complex molecular targets.

References

Methodological & Application

Application Notes and Protocols for 2-(tert-Butylcarbonylamino)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Reagent for Sterically Demanding Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds, particularly in the construction of biaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials. The strategic selection of the organoboron coupling partner is paramount to the success of this transformation. 2-(tert-Butylcarbonylamino)phenylboronic acid, a sterically hindered ortho-substituted boronic acid, has emerged as a valuable reagent for the synthesis of complex biaryls, offering unique advantages in specific synthetic contexts.

The presence of the N-Boc (tert-butoxycarbonyl) protected amine at the ortho position introduces significant steric bulk and distinct electronic properties. This guide provides an in-depth analysis of the application of this compound in Suzuki-Miyaura coupling, detailing the mechanistic rationale for its use, comprehensive experimental protocols, and key considerations for reaction optimization. We observed significant increases in yields and shorter reaction times when the amine adjacent to the boronic acid was protected by a tert-butyloxycarbonyl (t-Boc) group.[1] This suggests that the Boc-protected amino group plays a beneficial role in the coupling reaction.

The Mechanistic Edge: Why the ortho-Amido Substituent Matters

The efficacy of this compound in the Suzuki-Miyaura coupling is not merely incidental. The ortho-amido substituent exerts a profound influence on the reaction mechanism, contributing to both enhanced stability and reactivity.

1. Steric Influence and Suppression of Side Reactions:

The bulky tert-butylcarbonylamino group plays a crucial role in directing the outcome of the coupling reaction. Its significant steric presence can disfavor the formation of undesired homocoupled byproducts, which often arise from the reaction of two boronic acid molecules. Furthermore, this steric hindrance can influence the conformational preference of the boronic acid, potentially facilitating a more efficient transmetalation step in the catalytic cycle.

A common challenge in Suzuki-Miyaura couplings is the competitive protodeboronation, an undesired side reaction where the boronic acid is replaced by a hydrogen atom.[2] The N-Boc protecting group on the adjacent amine in this compound has been observed to enhance the stability of the boronic acid, leading to higher yields and shorter reaction times.[1] This increased stability likely mitigates the rate of protodeboronation, ensuring a higher concentration of the active boronic acid is available for the desired cross-coupling.

2. Potential for Chelation Assistance:

The proximity of the amido group to the boronic acid moiety introduces the possibility of chelation to the palladium center during the catalytic cycle. This intramolecular coordination can stabilize key intermediates and facilitate the crucial transmetalation step, where the aryl group is transferred from boron to palladium.[3] While the direct observation of such a chelate with this specific substrate requires further study, the concept of chelation-assisted Suzuki-Miyaura coupling is a well-established principle for enhancing reaction efficiency and selectivity.

Visualizing the Process: Catalytic Cycle and Workflow

To better understand the reaction dynamics, the following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a typical experimental workflow for its implementation.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Transmetalation Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental_Workflow A 1. Reagent Assembly (Flask Preparation) B 2. Inert Atmosphere (Degassing/Purging) A->B C 3. Solvent & Reagent Addition B->C D 4. Catalyst & Ligand Addition C->D E 5. Reaction Heating & Monitoring (TLC/GC-MS) D->E F 6. Reaction Quench E->F G 7. Workup (Extraction & Washing) F->G H 8. Purification (Column Chromatography) G->H I 9. Product Characterization H->I

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Application Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. These protocols are intended as a starting point and may require optimization depending on the specific aryl halide used.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for Suzuki-Miyaura couplings involving sterically hindered substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data: A Comparative Overview

The choice of catalyst, ligand, base, and solvent significantly impacts the yield of the Suzuki-Miyaura coupling. The following table summarizes typical conditions and expected yields for the coupling of ortho-substituted boronic acids, providing a baseline for optimization.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10012-2485-95
2Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Toluene/H₂O1101680-90
3Pd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O902470-85
4[Pd(IPr)(cin)Cl] (0.1)-K₂CO₃2-Me-THF/H₂O2315>90[4]

Yields are approximate and highly dependent on the specific substrates and reaction scale.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-activated Pd(0) catalyst.

    • Ligand Degradation: Some phosphine ligands can be sensitive to air and moisture. Handle them under an inert atmosphere.

    • Insufficient Degassing: Oxygen can deactivate the palladium catalyst. Thoroughly degas solvents and ensure the reaction is maintained under an inert atmosphere.

  • Protodeboronation:

    • Base Choice: A weaker base or anhydrous conditions may be necessary to suppress this side reaction.

    • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of protodeboronation.

  • Difficult Purification:

    • Homocoupling Byproducts: Optimizing the stoichiometry (a slight excess of the boronic acid is common) can minimize homocoupling of the aryl halide.

    • Residual Palladium: Treatment with activated carbon or a silica-based metal scavenger can help remove residual palladium from the final product. A filtration step through a pad of celite can also be effective.[5]

Conclusion

This compound is a highly effective and strategic reagent for the synthesis of sterically congested biaryl compounds via the Suzuki-Miyaura coupling. The ortho-amido group, protected by a Boc moiety, provides steric shielding that can suppress side reactions and may offer a degree of chelation assistance, contributing to higher yields and cleaner reaction profiles. The protocols and data presented herein serve as a comprehensive guide for researchers, enabling the rational design and successful execution of Suzuki-Miyaura couplings with this valuable building block. Careful consideration of the catalyst system, reaction conditions, and potential side reactions will ensure the robust and efficient synthesis of target biaryl molecules.

References

Application Notes & Protocols: Leveraging 2-(tert-Butylcarbonylamino)phenylboronic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Boronic Acids

In the landscape of modern medicinal chemistry, the quest for efficient, robust, and versatile synthetic methodologies is paramount. Boronic acids have emerged as indispensable building blocks, largely due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These organoboron compounds offer a unique combination of stability, low toxicity, and broad functional group tolerance, making them ideal for constructing the complex molecular architectures of novel drug candidates.[3][4][5]

Among the vast arsenal of available boronic acids, 2-(tert-Butylcarbonylamino)phenylboronic acid stands out as a reagent of significant strategic value. Its structure is uniquely tailored for pharmaceutical synthesis, featuring three key components:

  • The Boronic Acid Moiety: The reactive center for palladium-catalyzed cross-coupling, enabling the formation of critical carbon-carbon bonds.[1]

  • The Ortho-Aniline Linkage: The precursor to a vast number of privileged heterocyclic scaffolds found in clinically relevant drugs, particularly in oncology.

  • The tert-Butyloxycarbonyl (Boc) Protecting Group: A robust yet readily cleavable protecting group that masks the nucleophilicity of the aniline nitrogen, preventing unwanted side reactions and directing the desired reactivity at the boronic acid site.[6]

This guide provides an in-depth examination of the application of this compound, focusing on its use in Suzuki-Miyaura couplings for the synthesis of pharmaceutical intermediates, with a special emphasis on the construction of kinase inhibitor backbones.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is the cornerstone reaction for this compound.[5] Understanding its mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process is a catalytic cycle driven by a palladium complex.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through three fundamental steps, beginning with a palladium(0) catalyst.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide partner follows the general trend: I > Br > OTf >> Cl.[1]

  • Transmetalation: This is the key step where the organic moiety is transferred from the boronic acid to the palladium center. A base (e.g., K₂CO₃, Na₂CO₃) is essential, activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the 2-(Boc-amino)phenyl group to the palladium, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)L₂-X (Palladium Intermediate) pd0->pd_intermediate Oxidative Addition pd_intermediate->pd0 Reductive Elimination transmetalation Transmetalation pd_biaryl Ar-Pd(II)L₂-Ar' (Di-organopalladium) pd_intermediate->pd_biaryl Transmetalation pd_biaryl->pd0 Reductive Elimination reductive_elimination Reductive Elimination product Ar-Ar' (Product) pd_biaryl->product arx Ar-X (Aryl Halide) arx->pd0 boronic Ar'-B(OH)₂ (Boronic Acid) + Base boronic->pd_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Spotlight: Synthesis of Kinase Inhibitor Scaffolds

Kinase inhibitors are a major class of targeted therapies in oncology.[7][8] Many approved drugs, such as gefitinib and erlotinib, are built upon privileged heterocyclic cores like quinazoline.[9] The synthesis of these scaffolds often requires the strategic introduction of an ortho-aminoaryl group, a task for which this compound is perfectly suited.

The typical workflow involves coupling the boronic acid with a functionalized halo-heterocycle. The resulting biaryl intermediate contains the Boc-protected aniline, positioned for a subsequent intramolecular cyclization or other functionalization step to build the final polycyclic drug molecule.

Kinase_Inhibitor_Workflow start Halo-Heterocycle (e.g., Dichloroquinazoline) suzuki Suzuki-Miyaura Coupling start->suzuki reagent 2-(tert-Butylcarbonylamino) phenylboronic acid reagent->suzuki intermediate N-Boc-Protected Biaryl Intermediate suzuki->intermediate deprotection Boc Deprotection (e.g., TFA, HCl) intermediate->deprotection amine_intermediate Free Amine Intermediate deprotection->amine_intermediate cyclization Intramolecular Cyclization / Functionalization amine_intermediate->cyclization final_product Kinase Inhibitor Core Scaffold cyclization->final_product

Caption: General workflow for kinase inhibitor synthesis using the title boronic acid.

Detailed Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 - 0.05 equiv)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 - 0.10 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and phosphine ligand if using a non-preformed catalyst. Add the catalyst system to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the aryl bromide.

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Trustworthiness - Troubleshooting & Key Considerations:

  • Low Yield: Ensure all reagents are dry and the solvent is thoroughly degassed. Oxygen can deactivate the palladium catalyst. Consider a different ligand or a pre-catalyst like Pd(PPh₃)₄.

  • No Reaction: The aryl halide may be too unreactive (e.g., an electron-rich aryl chloride). Harsher conditions (higher temperature, stronger base like K₃PO₄) may be required.

  • Premature Boc Deprotection: If significant deprotection is observed, consider using a milder base (e.g., NaHCO₃) or a lower reaction temperature. In some cases, the deprotected product may be desired, and conditions can be optimized to achieve a one-pot coupling/deprotection.[10]

Protocol 2: Post-Coupling Boc Deprotection

This protocol describes the removal of the Boc group to reveal the free aniline, ready for subsequent synthetic steps.

Materials:

  • N-Boc protected biaryl intermediate (1.0 equiv)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Dissolve the N-Boc protected starting material in dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (5-10 equiv) dropwise. Alternatively, add a solution of 4M HCl in Dioxane.

  • Reaction Execution: Remove the ice bath and stir the reaction at room temperature. Monitor by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

  • Neutralization: Re-dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (cease of CO₂ evolution).

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine product, which can often be used in the next step without further purification.

Data Presentation: Representative Transformations

The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of this compound with various coupling partners, based on typical literature results.

Aryl Halide Partner Catalyst System Base / Solvent Conditions Typical Yield (%)
4-BromotoluenePd(OAc)₂ / SPhosK₂CO₃ / Dioxane:H₂O90 °C, 8h>90%
2-ChloropyridinePd₂(dba)₃ / XPhosK₃PO₄ / Toluene110 °C, 12h80-90%
4-IodoanisolePd(PPh₃)₄Na₂CO₃ / DME:H₂O85 °C, 6h>95%
2,4-DichloroquinazolinePdCl₂(dppf)K₂CO₃ / DMF:H₂O80 °C, 10h75-85%

Conclusion

This compound is a high-value, versatile reagent in the pharmaceutical synthesis toolkit. Its utility is primarily demonstrated through the robust and reliable Suzuki-Miyaura cross-coupling reaction, which provides efficient access to key N-protected ortho-amino biaryl intermediates.[] These intermediates are critical precursors for a wide range of heterocyclic scaffolds, most notably those found in modern kinase inhibitors.[9] The protocols and insights provided herein serve as a practical guide for researchers and drug development professionals to effectively harness the synthetic power of this important building block.

References

Application Notes & Protocols: The Strategic Use of 2-(tert-Butylcarbonylamino)phenylboronic Acid in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of oncology drug discovery is increasingly defined by the pursuit of targeted therapies that offer high efficacy and minimized off-target toxicity. Within this paradigm, boron-containing compounds, particularly boronic acids, have emerged as a privileged class of pharmacophores.[1][2] Their unique ability to form reversible covalent bonds with key biological targets has led to the development of groundbreaking therapeutics, most notably the proteasome inhibitor Bortezomib.[3] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of 2-(tert-Butylcarbonylamino)phenylboronic acid , a versatile and strategic building block for the synthesis of novel anti-cancer agents. We will explore its chemical rationale, key applications, and provide detailed, field-proven protocols for its use in synthetic and biological workflows.

Introduction: The Rationale for a Specialized Building Block

This compound (CAS: 146140-95-6) is more than a simple reagent; it is a carefully designed synthetic intermediate that addresses several challenges in medicinal chemistry.[] Its structure combines three key features that make it exceptionally valuable for constructing complex drug candidates.

Property Value
CAS Number 146140-95-6
Molecular Formula C₁₁H₁₆BNO₃
Molecular Weight 221.06 g/mol [5]
Appearance White to off-white solid[6]

The Three Pillars of Utility:

  • The Phenylboronic Acid Core: The boronic acid group is the reactive warhead. Its boron atom possesses an empty p-orbital, making it a mild Lewis acid capable of forming a reversible, yet stable, tetrahedral intermediate with nucleophilic serine or threonine residues found in the active sites of many enzymes, such as proteasomes.[7][8] This reversible covalent inhibition mechanism often leads to high potency and specificity.

  • The Ortho-Amino Linker: The amine group at the C2 position provides a crucial handle for synthetic elaboration. It is the primary point for attaching peptide chains or other pharmacophoric fragments, allowing chemists to build molecules that can precisely fit into target protein binding pockets.

  • The Boc Protecting Group: The tert-Butoxycarbonyl (Boc) group is the key to synthetic control.[9] The ortho-amino group is highly reactive and would interfere with many standard reactions, particularly palladium-catalyzed cross-couplings. The Boc group "masks" this amine, rendering it inert during these steps.[10] It is stable under basic and neutral conditions but can be cleanly and efficiently removed under mild acidic conditions, unmasking the amine for the next synthetic transformation.[9][10]

This strategic design allows for a modular and controlled approach to synthesizing complex molecules, making it a cornerstone reagent for programs targeting proteasomes, kinases, and other enzymes implicated in cancer.

Core Applications in Oncology Drug Discovery

The primary utility of this compound is as a foundational element in the synthesis of targeted inhibitors.

Keystone Component for Proteasome Inhibitors

The Ubiquitin-Proteasome Pathway (UPP) is a critical cellular machinery responsible for degrading damaged or unneeded proteins, thereby regulating processes like cell cycle progression, apoptosis, and signal transduction.[11] Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on a functional UPP, making it a prime therapeutic target.

Mechanism of Action: Boronic acid-based drugs like Bortezomib function by inhibiting the chymotrypsin-like (ChT-L) activity of the 20S proteasome.[12] The boron atom is attacked by the hydroxyl group of the N-terminal threonine residue in the proteasome's active site, forming a stable tetrahedral boronate complex that blocks substrate entry and degradation.[3][11]

This compound is an ideal starting point for creating novel peptide boronate inhibitors.[13][14] The synthetic strategy involves building a peptide chain off the ortho-amino position, designed to mimic the natural substrates of the proteasome and enhance binding affinity and selectivity.

G A 2-(tert-Butylcarbonylamino) phenylboronic acid B Step 1: Suzuki Coupling (Optional Elaboration) A->B Add diversity C Step 2: Boc Deprotection (TFA/DCM) A->C Direct use B->C D 2-Aminophenylboronic Acid Intermediate C->D E Step 3: Peptide Coupling (HATU, DIPEA) D->E F Final Peptide Boronate Inhibitor E->F G Step 4: Biological Screening (Proteasome Assay) F->G H Lead Compound G->H

Caption: Synthetic workflow for developing peptide boronate proteasome inhibitors.

Versatile Scaffold for Kinase Inhibitors via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures common in modern kinase inhibitors.[15] In this context, this compound serves as the boronic acid partner.

The Rationale: The reaction couples the phenylboronic acid with an aryl halide (or triflate) in the presence of a palladium catalyst and a base.[16] The Boc-protected amine ensures the reaction proceeds cleanly at the boronic acid site. The resulting biaryl structure can then be further elaborated after Boc deprotection, providing a scaffold that can target the ATP-binding site of various kinases.

SuzukiCoupling cluster_reactants Reactants cluster_catalyst Catalytic System A 2-(Boc-amino) phenylboronic acid Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) B Aryl Halide (R-X) (e.g., Bromo-pyrimidine) Product Boc-Protected Biaryl Product Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃)

Caption: Schematic of a Suzuki-Miyaura coupling reaction.

Foundation for Targeted Drug Delivery Systems

Phenylboronic acid (PBA) and its derivatives have the unique ability to form reversible ester bonds with 1,2- or 1,3-diols.[17] This property is particularly relevant in oncology because many cancer cells overexpress sialic acid residues on their surfaces, which present cis-diol functionalities.[18][19] This PBA-sialic acid interaction can be exploited for tumor-specific targeting.[20]

While this compound is primarily a synthetic intermediate, the final deprotected molecule (2-aminophenylboronic acid derivative) can be conjugated to nanoparticles, polymers, or imaging agents. The free amine serves as the attachment point for this conjugation, creating a system that can selectively bind to and deliver a payload to cancer cells.[18]

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific substrates and equipment. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of this compound with a generic aryl bromide.

Objective: To synthesize a Boc-protected biaryl compound.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet.

Procedure:

  • To a round-bottom flask, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Add the dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture. The mixture may change color (e.g., to yellow or dark brown).

  • Attach a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Causality Behind Choices:

  • Inert Atmosphere: Prevents the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, which would halt the catalytic cycle.[16]

  • Base (K₂CO₃): The base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[15][16]

  • Aqueous Solvent System: Water often accelerates the reaction, aids in dissolving the inorganic base, and can help stabilize the catalytic intermediates.

Protocol 2: Standard Boc-Deprotection

Objective: To remove the Boc protecting group and reveal the free amine.

Materials:

  • Boc-protected substrate (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA, 10-20 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected compound in DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) dropwise to the stirring solution. Gas evolution (CO₂ and isobutylene) may be observed.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ solution until gas evolution ceases.

  • Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine product, which can often be used in the next step without further purification.

Protocol 3: Amide Coupling Using HATU

Objective: To form a peptide bond between the deprotected 2-aminophenylboronic acid derivative and a carboxylic acid.

Materials:

  • Deprotected amine from Protocol 2 (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flask, dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature. This pre-activates the carboxylic acid.

  • Add a solution of the amine in DMF to the activated mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract several times with ethyl acetate.

  • Combine the organic extracts, wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product via flash chromatography or preparative HPLC.

Protocol 4: In Vitro 20S Proteasome Chymotrypsin-Like (ChT-L) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of a synthesized compound against the proteasome.

Materials:

  • Human 20S Proteasome

  • Fluorogenic Substrate: Suc-LLVY-AMC

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5)

  • Synthesized inhibitor compound, positive control (Bortezomib), negative control (DMSO)

  • 384-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compound and Bortezomib in DMSO, then dilute further into the assay buffer.

  • In the microplate, add 5 µL of the diluted compounds to the appropriate wells. Add 5 µL of DMSO/buffer to control wells.

  • Add 20 µL of a solution containing the human 20S proteasome to each well.

  • Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of the Suc-LLVY-AMC substrate to all wells.

  • Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every 2 minutes for 30-60 minutes at 37 °C.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Sample Data Presentation:

Compound Proteasome ChT-L IC₅₀ (nM)
Bortezomib (Control)5.2 ± 0.8
Test Compound X15.7 ± 2.1
Test Compound Y250.4 ± 15.6

Conclusion

This compound is a high-value, enabling reagent in modern oncology drug discovery. Its rationally designed structure provides a unique combination of a reactive boronic acid warhead, a modifiable amino linker, and a robust protecting group. This trifecta allows medicinal chemists to efficiently execute complex synthetic strategies like peptide elaboration and Suzuki-Miyaura cross-coupling. By mastering the protocols outlined in this guide, research teams can accelerate the synthesis and evaluation of novel, potent, and selective inhibitors targeting critical cancer pathways, ultimately contributing to the development of next-generation cancer therapeutics.

References

Application Notes & Protocols: Strategic Synthesis of Biaryl Scaffolds Utilizing 2-(tert-Butylcarbonylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Biaryls and the Role of a Versatile Synthon

The biaryl motif is a cornerstone of modern molecular design, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its prevalence underscores the continuous need for robust and versatile synthetic methods for its construction. Among the most powerful tools in the synthetic chemist's arsenal is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges carbon-carbon bonds with exceptional reliability and functional group tolerance.[3][4]

This guide focuses on a particularly valuable building block for this transformation: 2-(tert-Butylcarbonylamino)phenylboronic acid , also known as N-Boc-2-aminophenylboronic acid. The strategic placement of the Boc-protected amine ortho to the boronic acid offers a distinct advantage. It allows for the seamless construction of the core biaryl structure while masking a reactive amine functionality. This protected amine can be readily deprotected in a subsequent step, revealing a versatile handle for further molecular elaboration, making this reagent exceptionally useful in multi-step syntheses and drug discovery programs.[5][6]

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

The success of the Suzuki-Miyaura reaction lies in a well-defined palladium-catalyzed cycle that efficiently couples an organoboron species with an organic halide or triflate.[7] Understanding the mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][8]

  • Oxidative Addition : The cycle initiates with a catalytically active 14-electron Pd(0) complex, which inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This step oxidizes the palladium center from Pd(0) to a 16-electron Pd(II) species.[3][4] The reactivity of the halide is a critical factor, with the typical trend being I > Br > OTf >> Cl.[3]

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium(II) center. This process is not spontaneous and requires activation by a base. The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻).[9][10] This activated boronate then exchanges its organic group with the halide on the palladium complex, forming a new diorganopalladium(II) intermediate and releasing the halide anion.[11]

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][7]

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex + Ar¹-X ar_x Ar¹-X (Aryl Halide) transmetalation Transmetalation di_pd_complex Ar¹-Pd(II)L₂-Ar² pd_complex->di_pd_complex + [Ar²-B(OH)₃]⁻ - X⁻ boronic Ar²-B(OH)₂ (Boronic Acid) boronate [Ar²-B(OH)₃]⁻ (Boronate 'ate' Complex) boronic->boronate + OH⁻ base Base (OH⁻) di_pd_complex->pd0 red_elim Reductive Elimination product Ar¹-Ar² (Biaryl Product) di_pd_complex->product

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Palladium-Catalyzed Synthesis of N-Boc-2-(4'-methoxyphenyl)aniline

This protocol provides a detailed, self-validating procedure for a representative Suzuki-Miyaura coupling reaction.

Objective: To synthesize N-Boc-2-(4'-methoxyphenyl)aniline via the coupling of this compound and 4-bromoanisole.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)mmolsEquivalents
4-Bromoanisole187.0493.50.501.0
This compound237.07142.20.601.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.5628.90.0250.05 (5 mol%)
Potassium Carbonate (K₂CO₃)138.21207.31.503.0
1,4-Dioxane (anhydrous)-4.0 mL--
Water (degassed)-1.0 mL--
Step-by-Step Methodology
  • Inert Atmosphere Setup: Place a magnetic stir bar into a 25 mL round-bottom flask equipped with a reflux condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 4-bromoanisole (93.5 mg, 0.50 mmol), this compound (142.2 mg, 0.60 mmol), and potassium carbonate (207.3 mg, 1.50 mmol).

  • Catalyst Addition: Briefly remove the septum and add the tetrakis(triphenylphosphine)palladium(0) (28.9 mg, 0.025 mmol). Note: The catalyst is air-sensitive; handle it quickly.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe. The solvent mixture should be thoroughly degassed beforehand by bubbling with an inert gas for 15-20 minutes.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the 4-bromoanisole starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the contents to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-Boc-2-(4'-methoxyphenyl)aniline product.

Workflow start Start: Assemble Dry Glassware setup Establish Inert Atmosphere (Ar/N₂) start->setup add_solids Add Reactants & Base: - Aryl Halide - Boronic Acid - K₂CO₃ setup->add_solids add_catalyst Add Pd(PPh₃)₄ Catalyst add_solids->add_catalyst add_solvents Add Degassed Solvents (Dioxane/Water) add_catalyst->add_solvents heat Heat to 90 °C (4-12 hours) add_solvents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Cool & Quench (Add EtOAc & H₂O) monitor->workup Reaction Complete extract Liquid-Liquid Extraction workup->extract dry Dry & Concentrate Organic Phase extract->dry purify Purify via Column Chromatography dry->purify end End: Isolated Product purify->end

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Field-Proven Insights & Optimization

While the Suzuki-Miyaura coupling is highly robust, certain side reactions can occur. An experienced scientist anticipates and mitigates these issues.

  • Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, reducing the yield.[12] It is often promoted by high temperatures and strong bases.

    • Mitigation: Use the mildest effective base (e.g., K₂CO₃ or K₃PO₄ instead of hydroxides), avoid unnecessarily prolonged heating, and ensure a slight excess (1.1-1.2 equivalents) of the boronic acid. For particularly sensitive substrates, conversion of the boronic acid to a more stable pinacol ester can be beneficial.[3]

  • Homocoupling: The unwanted coupling of two boronic acid molecules (Ar-B(OH)₂ + Ar-B(OH)₂) can occur, particularly if the reaction mixture is not properly degassed.[3] Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which can promote this side reaction.

    • Mitigation: Rigorous degassing of solvents and maintaining a strict inert atmosphere are critical. Using a fresh, high-quality palladium catalyst also minimizes the presence of oxidative Pd(II) species at the start of the reaction.

  • Post-Coupling Deprotection: The true utility of this compound is realized in the subsequent deprotection step. The N-Boc group is stable to the basic coupling conditions but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the free 2-aminobiaryl, a key intermediate for synthesizing heterocycles, amides, and other functionalized molecules.

Conclusion

This compound is a highly effective and strategic reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its ability to introduce a protected amine group allows for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. By understanding the core reaction mechanism and adhering to robust experimental protocols, researchers can reliably access a diverse range of valuable 2-aminobiaryl scaffolds.

References

Application Note: Protocol for C-C Bond Formation with 2-(tert-Butylcarbonylamino)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the myriad of methods developed, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and relatively mild reaction conditions.[1][2] This palladium-catalyzed reaction has become an indispensable tool in the synthesis of biaryl and substituted biaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-(tert-Butylcarbonylamino)phenylboronic acid. This specific boronic acid is of significant interest as it allows for the introduction of a protected aniline moiety, a common pharmacophore, in a single step. The sterically demanding tert-butoxycarbonyl (Boc) protecting group and the ortho-substituent present unique challenges and considerations that will be addressed in this guide. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated experimental protocol, and offer comprehensive troubleshooting advice to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2][6]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (or pseudohalide), forming a Pd(II) intermediate.[1] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[7][8]

  • Transmetalation: This is often the rate-determining step.[9] The organic group from the organoboron species is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[10][11][12]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

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// Nodes Pd0 [label="Pd(0)L_n", pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=plaintext, pos="1.5,1.5!"]; ArPdX [label="Ar-Pd(II)-X\n(L_n)", pos="3,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext, pos="3,0!"]; ArPdAr_prime [label="Ar-Pd(II)-Ar'\n(L_n)", pos="3,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, pos="1.5,-1.5!"]; Product [label="Ar-Ar'", shape=ellipse, pos="0,-2.5!", style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactants [label="Ar-X + Ar'-B(OH)₂", shape=plaintext, pos="0,2.5!"]; Base [label="Base", shape=plaintext, pos="4.5,0!"];

// Edges Reactants -> Pd0 [style=invis]; Pd0 -> ArPdX [label="Ar-X"]; ArPdX -> ArPdAr_prime [label="Ar'-B(OH)₂"]; ArPdAr_prime -> Pd0 [label=""]; ArPdAr_prime -> Product; Base -> Transmetalation [style=dashed, arrowhead=open]; } .dot

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: C-C Bond Formation

This protocol provides a general method for the coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.

Materials and Reagents
ReagentPuritySupplierNotes
This compound>97%Commercially AvailableStore in a cool, dry place.
Aryl Bromide>98%Commercially AvailableEnsure purity and dryness.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]>98%Commercially AvailableHandle under inert atmosphere.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered and dried before use.
1,4-DioxaneAnhydrousCommercially AvailableDegas before use.
WaterDeionizedLaboratory SupplyDegas before use.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Handling Reagents: Organoboron compounds can be irritating to the respiratory tract and eyes.[13][14] Handle in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Consult the Safety Data Sheets (SDS) for all reagents before use.[15]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to air and can be deactivated by oxygen.[16] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Addition of Catalyst and Solvents:

    • Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).

    • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (volume/volume). The typical concentration is 0.1 M with respect to the aryl bromide. The reaction mixture should be a suspension.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the reactivity of the aryl halide.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[17]

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Key Considerations for Success

  • Choice of Catalyst and Ligand: For sterically hindered substrates like this compound, the choice of ligand is critical. While Pd(PPh₃)₄ is a good starting point, more electron-rich and bulky phosphine ligands, such as those from the Buchwald-Hartwig family or N-heterocyclic carbenes (NHCs), can significantly improve reaction efficiency, especially with less reactive aryl chlorides.[18][19][20]

  • The Role of the Base: The base is essential for the transmetalation step.[7][10][11] Potassium carbonate is a common and effective choice. For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.[12] The solubility of the base in the reaction medium is also a key factor.

  • Solvent System: A mixture of an organic solvent and water is often employed.[6] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[6]

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[6][16] This is more prevalent with electron-deficient or heteroaryl boronic acids. To minimize this, use fresh, high-purity boronic acid, degassed solvents, and avoid unnecessarily long reaction times or high temperatures.[16]

Troubleshooting Guide

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// Edges Start -> CheckReagents; Start -> CheckInert; Start -> IncompleteReaction; Start -> SideProducts;

CheckReagents -> Sol_Purity; IncompleteReaction -> Sol_Catalyst; IncompleteReaction -> Sol_Base; IncompleteReaction -> Sol_Temp; SideProducts -> Sol_Deboron; SideProducts -> Sol_Homo; } .dot

Caption: A logical workflow for troubleshooting common issues in Suzuki-Miyaura coupling reactions.

Issue Potential Cause Suggested Solution
Low or no yield Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure proper handling under an inert atmosphere.[16]
Poor quality boronic acidUse fresh, high-purity boronic acid. Consider converting to a more stable boronate ester (e.g., pinacol ester) if protodeboronation is suspected.[16]
Insufficiently active conditionsIncrease the reaction temperature. Switch to a more active catalyst/ligand system.[18][19] Use a stronger base like K₃PO₄ or Cs₂CO₃.[12]
Oxygen contaminationEnsure the reaction setup is properly purged with an inert gas and that degassed solvents are used.[16]
Formation of homocoupled product Presence of Pd(II) species at the startIf using a Pd(II) precatalyst, ensure complete reduction to Pd(0). Thoroughly degas the reaction mixture to prevent oxidation of Pd(0).[6]
Protodeboronation Reaction conditions too harshLower the reaction temperature and shorten the reaction time. Use a milder base if possible.[16]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this compound to construct valuable molecular building blocks. This application note provides a solid foundation for the execution and optimization of this important transformation, enabling the efficient synthesis of complex molecules for applications in drug discovery and materials science.

References

The Strategic Application of 2-(tert-Butylcarbonylamino)phenylboronic Acid in the Synthesis of Complex Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and organic synthesis, the quest for efficient and modular routes to complex heterocyclic scaffolds is of paramount importance. These structural motifs are the cornerstone of a vast array of biologically active molecules. Among the repertoire of synthetic tools available to the medicinal chemist, 2-(tert-Butylcarbonylamino)phenylboronic acid has emerged as a particularly valuable and versatile building block. Its unique combination of a nucleophilic boronic acid and a protected amine on an aromatic scaffold allows for the strategic construction of intricate molecular architectures, most notably nitrogen-containing fused ring systems. This guide provides an in-depth exploration of the properties, applications, and detailed protocols for the effective utilization of this key synthetic intermediate. The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen plays a crucial role, preventing unwanted side reactions and influencing the electronic properties of the heterocyclic ring, which often leads to cleaner reactions and higher yields[1].

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. This compound is a stable, solid material that is amenable to standard laboratory handling procedures.

PropertyValueReference
CAS Number 146140-95-6[2]
Molecular Formula C₁₁H₁₆BNO₃[2]
Molecular Weight 221.06 g/mol [2]
Appearance Solid[2]
Melting Point 296.5°C to 297.5°C[3]
Solubility Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride.[4]

Safety and Handling Precautions: this compound is classified as a skin and eye irritant and may cause respiratory irritation[3][5]. Standard personal protective equipment (PPE), including safety goggles, laboratory coat, and gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood[5]. Avoid breathing dust, and wash hands thoroughly after handling[5].

Core Application: Palladium-Catalyzed Synthesis of Phenanthridinones

A prime application of this compound is in the synthesis of phenanthridinones, a class of N-heterocyclic compounds prevalent in natural products and synthetic molecules with a wide range of biological activities, including anticancer and antiviral properties[6]. The strategy hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds[7]. This is followed by an intramolecular cyclization to construct the fused heterocyclic core. The Boc-protecting group is instrumental in this process, as it can be removed in the final step to yield the desired N-H phenanthridinone.

The overall synthetic strategy involves a two-step sequence:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between this compound and a suitable 2-halobenzamide.

  • Intramolecular Cyclization and Deprotection: An intramolecular C-H arylation, followed by the removal of the Boc protecting group to afford the final phenanthridinone product.

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} ondot

General workflow for phenanthridinone synthesis.
Detailed Protocol: Synthesis of Phenanthridin-6(5H)-one

This protocol details a representative synthesis of the parent phenanthridinone scaffold, illustrating the practical application of this compound. The procedure is adapted from established methodologies for palladium-catalyzed intramolecular C-H arylation of 2-halobenzamides[5][6].

Step 1: Suzuki-Miyaura Coupling to form N-Boc-2'-amino-[1,1'-biphenyl]-2-carboxamide

This initial step forms the key biaryl intermediate through a Suzuki-Miyaura coupling reaction.

  • Materials:

    • This compound (1.2 mmol)

    • 2-Bromobenzamide (1.0 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol)

    • Triphenylphosphine (PPh₃) (0.10 mmol)

    • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

    • Anhydrous 1,4-Dioxane (10 mL)

    • Argon or Nitrogen gas (inert atmosphere)

  • Procedure:

    • To a dry Schlenk tube, add this compound, 2-bromobenzamide, palladium(II) acetate, triphenylphosphine, and cesium carbonate.

    • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous 1,4-dioxane via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired N-Boc-2'-amino-[1,1'-biphenyl]-2-carboxamide.

Step 2: Intramolecular Cyclization and Deprotection to Phenanthridin-6(5H)-one

The biaryl intermediate undergoes an intramolecular C-H activation/arylation, followed by the removal of the Boc protecting group to yield the final phenanthridinone.

  • Materials:

    • N-Boc-2'-amino-[1,1'-biphenyl]-2-carboxamide (from Step 1)

    • Palladium(II) acetate (Pd(OAc)₂) (0.10 mmol)

    • Potassium acetate (KOAc) (2.0 mmol)

    • Anhydrous N,N-Dimethylacetamide (DMA) (10 mL)

    • Trifluoroacetic acid (TFA)

    • Argon or Nitrogen gas (inert atmosphere)

  • Procedure:

    • In a reaction vessel, combine the N-Boc-2'-amino-[1,1'-biphenyl]-2-carboxamide, palladium(II) acetate, and potassium acetate.

    • Flush the vessel with an inert gas.

    • Add anhydrous DMA.

    • Heat the mixture to 135 °C for 12-24 hours.

    • Monitor the reaction for the consumption of the starting material and the formation of the Boc-protected phenanthridinone intermediate by TLC or LC-MS.

    • Once the cyclization is complete, cool the reaction to room temperature.

    • Carefully add trifluoroacetic acid (TFA) dropwise to the reaction mixture to initiate the deprotection of the Boc group. Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Dilute the reaction mixture with ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield phenanthridin-6(5H)-one.

Mechanistic Insights: The Catalytic Cycle

The cornerstone of this synthetic strategy is the palladium-catalyzed Suzuki-Miyaura coupling. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination[7].

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} ondot

Simplified Suzuki-Miyaura catalytic cycle.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halobenzamide, forming an aryl-Pd(II)-halide intermediate.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its aryl group to the palladium center, displacing the halide and forming a diaryl-Pd(II) complex.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

The subsequent intramolecular cyclization is also a palladium-catalyzed process, typically involving a C-H activation step, leading to the formation of the new heterocyclic ring.

Conclusion and Future Outlook

This compound stands out as a highly effective and strategic building block for the synthesis of complex, nitrogen-containing heterocycles. Its utility is particularly pronounced in palladium-catalyzed reactions for the construction of phenanthridinone scaffolds, which are of significant interest in medicinal chemistry. The protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to leverage the full potential of this versatile reagent. As the demand for novel heterocyclic entities continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of organic synthesis and drug discovery.

References

Application Notes & Protocols: The Strategic Role of (2-Pivalamidophenyl)boronic acid in the Synthesis of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics requires a sophisticated molecular toolbox. Among the most versatile and powerful tools are organoboron compounds, particularly boronic acids, which serve as critical building blocks in complex molecule synthesis.[1][2] (2-Pivalamidophenyl)boronic acid has emerged as a synthon of strategic importance, particularly in the construction of enzyme inhibitors for targeted cancer therapy. Its unique structure, featuring a sterically hindered pivalamide group ortho to the boronic acid, offers distinct advantages in controlling reactivity and directing molecular assembly.

This guide provides an in-depth exploration of the application of (2-Pivalamidophenyl)boronic acid, with a primary focus on its pivotal role in synthesizing the histone deacetylase (HDAC) inhibitor, Belinostat. We will dissect the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the broader implications for drug discovery and development.

Foundational Principles: The Utility of Boronic Acids in Drug Discovery

The Chemical Versatility of the Boronic Acid Moiety

Boronic acids and their derivatives are foundational to contemporary organic synthesis for two primary reasons.[1]

First, they are indispensable partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction facilitates the formation of carbon-carbon bonds, typically between sp²-hybridized centers, which is a common structural motif in many pharmaceutical agents. The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid reagents.[5]

Second, the boronic acid group itself can act as a pharmacophore, capable of forming reversible covalent bonds with active site residues in enzymes, such as the serine in proteases or the zinc-coordinating residues in metalloenzymes.[6][7][8] This property was famously leveraged in the development of the proteasome inhibitor Bortezomib (Velcade®) and continues to inspire the design of new targeted inhibitors.[2][9]

(2-Pivalamidophenyl)boronic acid: A Profile of a Key Synthon

(2-Pivalamidophenyl)boronic acid, also known as 2-[(2,2-dimethylpropanoyl)amino]phenylboronic acid, is a white solid at room temperature. Its strategic value lies in the interplay between its two functional groups:

  • The Boronic Acid Group: This is the reactive handle for Suzuki-Miyaura cross-coupling, enabling the formation of a biaryl linkage.

  • The Ortho-Pivalamide Group: The bulky pivaloyl (tert-butylcarbonyl) group serves multiple functions. It can act as a protecting group for the aniline nitrogen, preventing unwanted side reactions. Furthermore, its steric bulk and electronic properties can influence the geometry and efficiency of the coupling reaction. In the context of synthesizing molecules like Belinostat, it is a precursor to the primary amine required for subsequent elaboration.

Application Case Study: Synthesis of the HDAC Inhibitor Belinostat

Targeted Therapy Spotlight: Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation.[10] They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure that represses gene transcription.[11][12] In many cancers, tumor suppressor genes are silenced through this mechanism.[10]

HDAC inhibitors like Belinostat (Beleodaq®) block the action of these enzymes, causing an accumulation of acetylated histones.[13][14] This leads to a more relaxed chromatin state, allowing for the re-expression of tumor suppressor genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[10][11][12] Belinostat is a "pan-HDAC inhibitor," meaning it broadly inhibits multiple zinc-dependent HDAC enzymes, and is approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[13][14]

The Suzuki-Miyaura Coupling: A Cornerstone of Synthesis

The synthesis of Belinostat and its analogs critically relies on the Suzuki-Miyaura coupling to construct its core biaryl scaffold. (2-Pivalamidophenyl)boronic acid serves as the donor of one of the key aromatic rings.

The catalytic cycle is a well-established, three-step process involving a palladium catalyst.[3][4][15]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide partner, forming a Palladium(II) intermediate. This is often the rate-determining step of the cycle.[4]

  • Transmetalation: The organic group from the boronic acid is transferred to the Palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][16]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Palladium(0) catalyst to re-enter the cycle.[15]

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Coupled Product) RedElim->Product ArylHalide Ar¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates caption Fig 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Fig 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are representative workflows for the synthesis of a key biaryl intermediate used in the preparation of Belinostat analogs.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the coupling of (2-Pivalamidophenyl)boronic acid with a suitable aryl bromide partner.

Workflow Visualization

Synthesis_Workflow start Starting Materials: (2-Pivalamidophenyl)boronic acid + Aryl Bromide step1 Step 1: Suzuki Coupling - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) start->step1 intermediate Intermediate: Protected Biaryl Amine step1->intermediate step2 Step 2: Deprotection - Strong Acid (e.g., HCl) - Heat intermediate->step2 deprotected Key Intermediate: Biaryl Aniline step2->deprotected step3 Step 3: Amide Coupling - Acyl Chloride Precursor - Base (e.g., Pyridine) deprotected->step3 final_product Final Product: Belinostat Analog step3->final_product caption Fig 2: General synthetic workflow for a Belinostat analog.

Fig 2: General synthetic workflow for a Belinostat analog.

Materials and Reagents

ReagentMol. Wt.Amount (mg)mmolesEquivalents
(2-Pivalamidophenyl)boronic acid221.062651.21.2
Methyl 4-bromo-cinnamate (example)241.082411.01.0
Tetrakis(triphenylphosphine)palladium(0)1155.56580.050.05
Potassium Carbonate (K₂CO₃)138.214153.03.0
1,4-Dioxane (Anhydrous)-10 mL--
Deionized Water-2 mL--

Protocol Steps

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2-Pivalamidophenyl)boronic acid (1.2 eq), the aryl bromide (1.0 eq), and potassium carbonate (3.0 eq).

    • Scientist's Note: The use of a slight excess of the boronic acid ensures complete consumption of the more valuable aryl halide partner. Potassium carbonate is a cost-effective and efficient base for this transformation.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe. Degas the solvent mixture by bubbling argon through it for 15 minutes. Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

    • Scientist's Note: The aqueous dioxane system is effective for dissolving both the organic reagents and the inorganic base. The choice of Pd(PPh₃)₄ is common for its reliability, though other modern catalysts with specialized ligands can offer higher turnover numbers and milder conditions.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (25 mL). Transfer to a separatory funnel and separate the layers. Wash the organic layer with brine (2 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.

Protocol 2: Pivaloyl Deprotection and Final Elaboration

This protocol outlines the hydrolysis of the pivalamide to reveal the aniline, which is then acylated to complete the synthesis.

Protocol Steps

  • Deprotection: Dissolve the purified biaryl intermediate from Protocol 1 in a mixture of methanol (10 mL) and concentrated hydrochloric acid (5 mL). Heat the mixture to reflux (approx. 70-80 °C) for 6-8 hours.

    • Scientist's Note: Acid-catalyzed hydrolysis is a standard method for removing amide protecting groups. The reaction progress should be monitored carefully to avoid degradation of other functional groups.

  • Isolation: Cool the reaction mixture and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude biaryl aniline. This is often used in the next step without further purification.

  • Amide Bond Formation (Example to form a hydroxamic acid): a. The biaryl aniline is coupled with a suitable acylating agent (e.g., a derivative of acrylic acid) to form the final amide backbone. b. The terminal ester or acid is then reacted with hydroxylamine in the presence of a base to generate the hydroxamic acid moiety, which is the critical zinc-binding group for HDAC inhibition.[17][18]

Characterization and Quality Control

The identity and purity of all intermediates and the final product must be rigorously confirmed.

Analysis TypeExpected Data for Biaryl Intermediate (Post-Suzuki)
¹H NMR Appearance of signals corresponding to protons on both aromatic rings. Disappearance of the aryl bromide proton signal. Characteristic singlet for the tert-butyl group of the pivalamide around 1.0-1.3 ppm.
Mass Spec (HRMS) The calculated exact mass [M+H]⁺ should match the observed mass within a tolerance of ±5 ppm, confirming the elemental composition.
HPLC A single major peak with >98% purity, indicating successful purification and stability of the compound.

Broader Applications and Future Perspectives

The utility of (2-Pivalamidophenyl)boronic acid is not limited to the synthesis of Belinostat. As a versatile ortho-functionalized phenylboronic acid, it is a valuable building block for a wide range of complex molecules. The ortho-amino group, once deprotected, serves as a key attachment point for linkers or pharmacophores in various drug scaffolds.

Research into boronic acid-based therapeutics is a burgeoning field.[8][19] Scientists are designing novel boronic acids as direct inhibitors of enzymes implicated in cancer, infectious diseases, and inflammatory conditions.[1][6][7] The principles demonstrated in the synthesis of Belinostat—using a strategically functionalized boronic acid in a robust coupling reaction—provide a blueprint for the efficient construction of new generations of targeted therapies.

Conclusion

(2-Pivalamidophenyl)boronic acid is more than just a reagent; it is a strategic asset in the synthesis of targeted therapies. Its application in the construction of the HDAC inhibitor Belinostat via the Suzuki-Miyaura coupling highlights its crucial role in modern drug development. By providing a reliable method to form a key biaryl linkage while carrying a protected functional handle for further elaboration, it enables chemists to build complex and potent therapeutic agents with precision and efficiency. The protocols and principles outlined in this guide are intended to empower researchers to leverage this valuable synthon in their own drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions of 2-(tert-Butylcarbonylamino)phenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the use of 2-(tert-butylcarbonylamino)phenylboronic acid in cross-coupling reactions. Our focus is to move beyond simple procedural steps and delve into the mechanistic underpinnings of common side reactions, empowering you to diagnose and solve challenges in your synthetic endeavors.

Introduction: The Utility and Challenges of a Versatile Reagent

This compound is a valuable building block in medicinal chemistry and materials science, prized for its ability to introduce a protected aniline moiety in a strategic ortho position via Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group is popular due to its general stability and the relative ease of its removal under acidic conditions. However, the proximity of the boronic acid and the N-Boc-amino group introduces a unique set of challenges that can lead to frustratingly low yields and complex product mixtures. This guide is designed to illuminate these potential pitfalls and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield of the desired product, and I see a significant amount of a byproduct with a mass corresponding to my starting aryl halide minus the halogen. What is happening?

Answer: This is a classic sign of protodeboronation , one of the most common side reactions for arylboronic acids.[1] In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your boronic acid coupling partner.

Mechanistic Insight: Protodeboronation can be catalyzed by both acid and base.[1] Given that Suzuki-Miyaura reactions are typically run under basic conditions, base-catalyzed protodeboronation is the more common culprit here. The reaction mechanism is influenced by the pH of the medium. Under basic conditions, the boronic acid exists in equilibrium with its more nucleophilic boronate form ([ArB(OH)₃]⁻). This species can then be protonated by a proton source in the reaction mixture (e.g., water), leading to the undesired arene byproduct. The ortho-amido group can influence the electronic properties of the aryl ring and the acidity of the boronic acid, potentially affecting the rate of this side reaction.

Troubleshooting Protodeboronation:

Potential Cause Explanation Recommended Solution
Excessive Water While some water is often beneficial or necessary for Suzuki couplings, especially with inorganic bases, too much can accelerate protodeboronation.Use anhydrous solvents and freshly dried reagents. If using an aqueous base, minimize the amount of water or consider using a non-aqueous base system.
Harsh Basic Conditions Strong bases and high temperatures can promote the degradation of the boronic acid.Screen milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Potassium fluoride (KF) can also be effective and is known to be milder.[2]
Prolonged Reaction Times The longer the boronic acid is exposed to basic conditions, the more likely it is to undergo protodeboronation.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Consider using a more active catalyst/ligand system to shorten the reaction time.
Boronic Acid Instability Some boronic acids are inherently unstable. The ortho-N-Boc-amino group may influence this stability.Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are particularly useful for the slow release of the boronic acid into the reaction medium, minimizing its decomposition.[3]
Q2: I am observing a significant amount of a symmetrical biaryl byproduct derived from the homocoupling of this compound. How can I prevent this?

Answer: The formation of a symmetrical biaryl is due to the oxidative homocoupling of your boronic acid. This is another common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen.[4][5]

Mechanistic Insight: The mechanism of palladium-catalyzed homocoupling in the presence of oxygen is thought to involve the formation of a palladium-peroxo complex from the reaction of Pd(0) with O₂.[6] This complex can then react with two molecules of the boronic acid to generate the biaryl product.[6] If you are using a Pd(II) precatalyst, homocoupling can also occur during the in-situ reduction to the active Pd(0) species.[7]

Troubleshooting Homocoupling:

Potential Cause Explanation Recommended Solution
Oxygen Contamination The presence of oxygen in the reaction mixture is a primary driver of homocoupling.[4][5]Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Pd(II) Precatalyst Some Pd(II) precatalysts can promote homocoupling during their initial reduction to Pd(0).Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use a pre-formed, well-defined Pd(0) catalyst.
High Catalyst Loading Higher concentrations of palladium can increase the rate of all catalytic processes, including homocoupling.Use the lowest effective catalyst loading, typically in the range of 0.5-2 mol%.
Q3: My reaction is complex, and I've isolated a product where the Boc group is missing. Is it possible for the Boc group to be cleaved under Suzuki-Miyaura conditions?

Answer: Yes, it is possible and has been observed that the N-Boc protecting group can be cleaved under certain Suzuki-Miyaura reaction conditions, particularly with specific bases.[8] This is a critical and often overlooked side reaction.

Mechanistic Insight: While the Boc group is classically considered acid-labile, it can also be removed under basic or nucleophilic conditions, especially at elevated temperatures. The use of strong bases like potassium phosphate (K₃PO₄) in polar aprotic solvents at high temperatures can lead to the hydrolysis or cleavage of the Boc group.[8] The resulting free amine can potentially complicate the reaction by coordinating to the palladium catalyst or undergoing side reactions.

Troubleshooting N-Boc Deprotection:

Potential Cause Explanation Recommended Solution
Strong Base/High Temperature The combination of a strong base like K₃PO₄ and elevated temperatures (e.g., >80 °C) can be sufficient to cleave the Boc group.[8]Use a milder base such as K₂CO₃ or NaHCO₃. If a stronger base is required for the catalytic cycle, try running the reaction at a lower temperature for a longer time.
Nucleophilic Attack Under certain conditions, nucleophiles in the reaction mixture could potentially attack the carbonyl of the Boc group.If possible, switch to a more robust protecting group if Boc lability is a persistent issue. However, optimizing the base and temperature is usually sufficient.
Q4: Could the ortho-amido group be causing other unforeseen side reactions, such as intramolecular cyclization?

Answer: Yes, intramolecular reactions are a plausible but less common side reaction pathway for ortho-functionalized biaryls formed during the cross-coupling. For derivatives of 2-aminophenylboronic acid, a potential subsequent reaction is an intramolecular cyclization to form phenanthridine-type structures, especially if the coupling partner has a suitably positioned carbonyl or related functional group.[9]

Mechanistic Insight: If the initial Suzuki-Miyaura coupling is successful, the resulting ortho-amido biaryl product can, under certain conditions (e.g., high temperatures, presence of an oxidant), undergo an intramolecular cyclization. For the unprotected amine, this can lead to the formation of phenanthridines.[1] With the Boc-protected amine, a similar cyclization might be possible, potentially followed by elimination of the Boc group.

Troubleshooting Intramolecular Cyclization:

Potential Cause Explanation Recommended Solution
High Reaction Temperatures High temperatures can provide the activation energy needed for a subsequent intramolecular cyclization of the desired product.Run the reaction at the lowest temperature that allows for efficient cross-coupling.
Reactive Coupling Partner If the aryl halide coupling partner contains a functional group that can readily participate in a cyclization with the ortho-amino group (e.g., an ortho-formyl or acyl group), this side reaction becomes more likely.If the desired product is the uncyclized biaryl, consider protecting the reactive functional group on the coupling partner.

Visualizing the Reaction Pathways

To better understand the interplay between the desired reaction and the common side reactions, the following diagram illustrates the potential fates of this compound in a Suzuki-Miyaura coupling.

Suzuki_Side_Reactions Start 2-(Boc-amino)phenylboronic acid + Aryl Halide Desired Desired Cross-Coupled Product Start->Desired Suzuki-Miyaura Coupling (Pd(0), Base) Proto Protodeboronation Product (Arene) Start->Proto Protodeboronation (Base, H₂O) Homo Homocoupling Product (Symmetrical Biaryl) Start->Homo Homocoupling (Pd(0), O₂) Deprotect N-Boc Deprotected Boronic Acid Start->Deprotect N-Boc Cleavage (Base, Heat) Cyclized Intramolecular Cyclization Product Desired->Cyclized High Temp. Troubleshooting_Flowchart Start Low Yield or Complex Mixture in Suzuki Coupling Analyze Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) Start->Analyze Proto Protodeboronation Product Dominant? Analyze->Proto Homo Homocoupling Product Dominant? Proto->Homo No Sol_Proto Solutions for Protodeboronation: - Use anhydrous conditions - Screen milder bases (K₂CO₃, KF) - Use boronic ester (pinacol, MIDA) - Shorten reaction time Proto->Sol_Proto Yes Deprotect Boc Deprotection Observed? Homo->Deprotect No Sol_Homo Solutions for Homocoupling: - Rigorously degas solvents - Maintain inert atmosphere - Use Pd(0) catalyst source Homo->Sol_Homo Yes NoReaction Mainly Starting Materials? Deprotect->NoReaction No Sol_Deprotect Solutions for Deprotection: - Lower reaction temperature - Use milder base (K₂CO₃) - Reduce reaction time Deprotect->Sol_Deprotect Yes Sol_NoReaction Solutions for No Reaction: - Check catalyst activity - Screen ligands (e.g., XPhos) - Increase temperature cautiously - Screen different bases/solvents NoReaction->Sol_NoReaction Yes

References

Technical Support Center: Enhancing the Solubility of (2-Pivaloylamino)phenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (2-Pivaloylamino)phenylboronic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges while working with this versatile reagent. We provide in-depth, field-proven insights and protocols to help you overcome these obstacles and ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of (2-Pivaloylamino)phenylboronic acid.

Q1: Why is my (2-Pivaloylamino)phenylboronic acid not dissolving in my chosen organic solvent?

A1: The solubility of (2-Pivaloylamino)phenylboronic acid, like other arylboronic acids, is governed by a balance of factors. While the pivalamido group is intended to improve solubility compared to simpler boronic acids, challenges can still arise[1]. The primary reasons for poor solubility include:

  • Solvent Polarity Mismatch : Phenylboronic acids exhibit the highest solubility in polar organic solvents like ketones and ethers, moderate solubility in chlorinated solvents, and very low solubility in nonpolar hydrocarbon solvents such as hexanes or toluene[2][3][4].

  • Intermolecular Hydrogen Bonding : The boronic acid functional group, -B(OH)₂, can form strong hydrogen bonds, leading to high crystal lattice energy that the solvent must overcome.

  • Boroxine Formation : Boronic acids can undergo dehydration, especially upon heating, to form cyclic trimetric anhydrides known as boroxines[4][5]. Boroxines are typically much less soluble than their corresponding monomeric acids and can precipitate from solution[6]. Your commercially available material may contain varying amounts of this anhydride.

Q2: What are the best starting solvents for dissolving (2-Pivaloylamino)phenylboronic acid?

A2: Based on the general behavior of phenylboronic acids, we recommend starting with polar solvents. For room temperature dissolution, consider the following, in order of general effectiveness:

  • Polar Aprotic Solvents : Acetone, Tetrahydrofuran (THF), Dioxane, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Ethers : Diethyl ether, 1,2-Dimethoxyethane (DME).

  • Alcohols : Isopropanol (IPA), Ethanol. Note that alcohols can react with boronic acids to form boronate esters, which may or may not be desirable for your subsequent reaction.

  • Chlorinated Solvents : Dichloromethane (DCM) and Chloroform offer moderate solubility[3].

Q3: Can I simply heat the mixture to improve solubility? What are the risks?

A3: Yes, increasing the temperature is a common method to increase the solubility of most solids, and it can be effective for (2-Pivaloylamino)phenylboronic acid. However, there is a significant risk involved: thermal dehydration . Heating a boronic acid, particularly in a non-polar aprotic solvent, can accelerate the formation of the less-soluble boroxine trimer[4][5]. This can lead to the compound precipitating out of solution, sometimes even more stubbornly than the original material. If you must heat, do so gently and for the minimum time necessary.

Q4: How does water content affect the solubility and stability of my boronic acid?

A4: The presence of small amounts of water can be a double-edged sword. On one hand, water can help break up the hydrogen-bonded crystal structure and shift the equilibrium away from boroxine formation, potentially aiding solubility in some polar organic solvents. On the other hand, for reactions that are water-sensitive (e.g., those using organometallic reagents), its presence is detrimental. For applications like the Suzuki-Miyaura coupling, which often run in aqueous or biphasic solvent systems, water is a key component and generally improves the availability of the boronic acid[7].

Q5: I've heard about boroxine formation. What is it and how does it affect solubility?

A5: Boroxine formation is the intermolecular dehydration of three boronic acid molecules to form a six-membered ring composed of alternating boron and oxygen atoms[4]. This process removes the polar -OH groups responsible for favorable interactions with polar solvents and replaces them with less polar B-O-B linkages. The resulting boroxine is a larger, more rigid, and less polar molecule, which dramatically reduces its solubility in most organic solvents[6]. The equilibrium between the boronic acid and its boroxine can be influenced by solvent, temperature, and the presence of water.

Monomer 3 x (R-B(OH)₂) (Monomer, More Soluble) Boroxine Boroxine Trimer (Less Soluble) Monomer->Boroxine + Heat - 3 H₂O Ester R-B(OR')₂ (Boronate Ester, Soluble) Monomer->Ester - 2 H₂O Diol + Diol (e.g., Pinacol)

Caption: Key equilibria of boronic acids that influence their solubility in solution.

Section 2: Troubleshooting Guides & Strategic Protocols

This section provides a logical workflow and detailed protocols to systematically address solubility issues.

Troubleshooting Workflow

Use the following decision tree to guide your experimental approach when you encounter poor solubility.

start Poor Solubility Observed solvent What is the solvent type? start->solvent aprotic Aprotic (e.g., Toluene, THF) solvent->aprotic Nonpolar/Aprotic protic Protic (e.g., IPA, DMF) solvent->protic Polar/Protic cosolvent Add a polar co-solvent (e.g., 5-10% DMF or NMP) aprotic->cosolvent heat Try gentle heating (max 40-50 °C) protic->heat check1 Dissolved? heat->check1 check2 Dissolved? cosolvent->check2 check1->cosolvent No success Proceed with Reaction check1->success Yes derivatize Consider derivatization to a more soluble form check2->derivatize No check2->success Yes ester Protocol 2.1: In-situ Pinacol Ester Formation derivatize->ester salt Protocol 3.1: Convert to K-Trifluoroborate derivatize->salt

Caption: Step-by-step workflow for troubleshooting solubility issues.

Protocol 2.1: Improving Solubility with a Co-Solvent System

Principle: A small amount of a highly polar, water-miscible co-solvent can disrupt the crystal lattice of the boronic acid and improve solvation without drastically changing the overall properties of the reaction medium. This is often the quickest and simplest method to try.[8][9]

Step-by-Step Methodology:

  • Setup: To your suspension of (2-Pivaloylamino)phenylboronic acid in the primary solvent (e.g., 10 mL of Toluene or THF), add a stir bar.

  • Co-Solvent Addition: While stirring at room temperature, add a polar aprotic co-solvent such as N,N-Dimethylformamide (DMF) , N-Methyl-2-pyrrolidone (NMP) , or Dimethyl Sulfoxide (DMSO) dropwise.

  • Volume: Start by adding 5% of the total volume (e.g., 0.5 mL for a 10 mL primary solvent volume).

  • Observation: Stir for 5-10 minutes. Observe if the solid begins to dissolve.

  • Titration: If solubility has not been achieved, continue adding the co-solvent in 2-5% increments up to a maximum of 20% of the total volume.

  • Assessment: If the compound dissolves, you can proceed with your reaction. Note that the presence of a high-boiling point co-solvent like DMF or NMP may complicate product purification.

Protocol 2.2: In-situ or Pre-emptive Derivatization to a Boronate Ester

Principle: Converting the hydrophilic boronic acid to a more lipophilic boronate ester is a highly effective strategy to dramatically increase solubility in organic solvents.[2][3] The reaction with a diol, such as pinacol, is reversible and often driven by the removal of water. The resulting pinacol ester is significantly more soluble in solvents like toluene, THF, and DCM and is less prone to dehydration/trimerization.[10]

Step-by-Step Methodology (for Pinacol Ester Formation):

  • Reagents: To a round-bottom flask, add (2-Pivaloylamino)phenylboronic acid (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a solvent that allows for the azeotropic removal of water, such as Toluene or Cyclohexane . Use a volume sufficient to create a stirrable slurry (e.g., 5-10 mL per gram of boronic acid).

  • Apparatus: Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is removed as an azeotrope.

  • Monitoring: Continue reflux until no more water is collected (typically 2-4 hours). The reaction mixture should become a clear, homogeneous solution as the soluble pinacol ester is formed.

  • Usage: The resulting solution of the boronate ester in the organic solvent can often be used directly in the subsequent reaction (e.g., Suzuki coupling). Alternatively, the solvent can be removed under reduced pressure to isolate the crude boronate ester for purification or use in a different solvent.

Section 3: Advanced Solubility Enhancement Techniques

For particularly challenging systems or when a stable, isolable derivative is required, conversion to a trifluoroborate salt or a diethanolamine adduct offers robust solutions.

Protocol 3.1: Preparation of Potassium (2-Pivaloylamino)phenyltrifluoroborate (R-BF₃K)

Principle: Potassium trifluoroborate salts are highly stable, crystalline solids that are often easier to handle and purify than the parent boronic acids. They are resistant to boroxine formation and can serve as "protected" forms of boronic acids, showing improved stability and a different solubility profile. They are competent reagents in many cross-coupling reactions.

Step-by-Step Methodology:

  • Dissolution: Dissolve (2-Pivaloylamino)phenylboronic acid (1.0 equiv) in methanol (MeOH).

  • Aqueous KHF₂: In a separate flask, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, 4.0 equiv). Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment.

  • Reaction: Slowly add the methanolic solution of the boronic acid to the stirring aqueous KHF₂ solution at room temperature.

  • Precipitation: A white precipitate of the potassium trifluoroborate salt should form over 15-30 minutes.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold water, cold MeOH, and finally diethyl ether to remove impurities and aid in drying.

  • Drying: Dry the resulting white solid under high vacuum. The R-BF₃K salt can now be weighed accurately and tested for solubility in various organic solvents.

Section 4: Data Summaries

Table 1: General Solubility Profile of Phenylboronic Acid & Derivatives
Solvent ClassSolvent ExamplePhenylboronic Acid[2][3][4]Phenylboronic Acid Pinacol Ester[2][3][10]Expected Trend for (2-Pivaloylamino)phenylboronic acid
Nonpolar Hydrocarbon Hexane, TolueneVery LowModerate to HighLow to Moderate
Ethers THF, DioxaneHighVery HighHigh
Ketones AcetoneHighVery HighHigh
Chlorinated DCM, ChloroformModerateVery HighModerate to High
Polar Aprotic DMF, DMSOHighVery HighVery High
Alcohols IPA, EtOHHigh (reactive)High (stable)High (reactive)
Table 2: Recommended Solvent Systems for (2-Pivaloylamino)phenylboronic acid
ApplicationRecommended Primary SolventRecommended Co-Solvent / AdditiveRationale & Key Considerations
Suzuki-Miyaura Coupling Toluene, Dioxane, DMEWater, EthanolMany standard conditions use aqueous bases, which aid in forming the active boronate species.
Anhydrous Reactions THF, DCMNoneStart with these solvents. If solubility is poor, use Protocol 2.1 (Co-solvent) or derivatize first.
High-Temp Reactions (>80°C) Toluene, XyleneN/A (Derivatize First)High risk of boroxine formation. Pre-forming a stable derivative like a pinacol ester is strongly advised.
Purification / Recrystallization Ethyl Acetate / HexanesN/AA common solvent/anti-solvent system for recrystallizing moderately polar organic compounds.

Section 5: References

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. --INVALID-LINK--

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry (2020). --INVALID-LINK--

  • Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. --INVALID-LINK--

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data (2020). --INVALID-LINK--

  • 2-(Pivalamido)phenylboronic acid. Chem-Impex. --INVALID-LINK--

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis. --INVALID-LINK--

  • WO2002059131A1 - Formulation of boronic acid compounds. Google Patents. --INVALID-LINK--

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. --INVALID-LINK--

  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. --INVALID-LINK--

  • How will you increase the solubility of organic compounds in water? Quora. --INVALID-LINK--

  • Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. PMC - NIH. --INVALID-LINK--

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. --INVALID-LINK--

  • Solubility Enhancement Technique. CUTM Courseware. --INVALID-LINK--

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. --INVALID-LINK--

  • Solubility enhancement techniques: A comprehensive review. ResearchGate. --INVALID-LINK--

  • 2-(Pivalamido)phenylboronic Acid. Tokyo Chemical Industry Co., Ltd. --INVALID-LINK--

  • 2-(pivalamido)phenylboronic acid (C11H16BNO3). PubChem. --INVALID-LINK--

  • Phenylboronic acid. Wikipedia. --INVALID-LINK--

  • Boronic acid. Wikipedia. --INVALID-LINK--

  • Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry. --INVALID-LINK--

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. --INVALID-LINK--

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. --INVALID-LINK--

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. --INVALID-LINK--

  • Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. --INVALID-LINK--

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry (2013). --INVALID-LINK--

  • Solubility temperatures of pinacol ester of phenylboronic acid (2) as a... ResearchGate. --INVALID-LINK--

  • Boronic Acids & Derivatives. Sigma-Aldrich. --INVALID-LINK--

  • pKa values for boronic acids 1-7. ResearchGate. --INVALID-LINK--

  • ChemInform Abstract: Structure, Properties, and Preparation of Boronic Acid Derivatives: Reactions and Applications. ResearchGate. --INVALID-LINK--

  • Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels. Macromolecules. --INVALID-LINK--

References

Preventing deboronation of 2-(tert-Butylcarbonylamino)phenylboronic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Deboronation During Synthetic Applications

Welcome to the technical support center for 2-(tert-butylcarbonylamino)phenylboronic acid. As Senior Application Scientists, we understand the challenges researchers face in achieving high-yield, clean reactions with this versatile reagent. A primary obstacle is the undesired cleavage of the C-B bond, a process known as deboronation, which leads to the formation of tert-butyl phenylcarbamate and a reduction in product yield.

This guide provides in-depth troubleshooting advice, preventative protocols, and a clear explanation of the mechanisms behind deboronation to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem?

Deboronation is a chemical reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, cleaving the carbon-boron bond.[1] This process is a significant issue because it consumes your starting material, this compound, converting it into an inactive byproduct (tert-butyl phenylcarbamate), which reduces the overall yield of your desired product. This side reaction is frequently observed in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1]

Q2: What are the main causes of deboronation for this specific compound?

There are two primary pathways for deboronation:

  • Protodeboronation (or Protonolysis): This is the most common pathway, where a proton source (like water or alcohol) cleaves the C-B bond.[1] The rate of protodeboronation is highly dependent on the reaction pH, with both acidic and basic conditions potentially accelerating the process.[1][2] For many arylboronic acids, the reaction is fastest at high pH because the formation of the anionic boronate species ([ArB(OH)₃]⁻) makes the aryl group more susceptible to protonolysis.[3]

  • Oxidative Deboronation: This pathway involves the oxidation of the carbon-boron bond, typically by reactive oxygen species (ROS) like hydrogen peroxide or even atmospheric oxygen, especially in the presence of certain metal catalysts.[4][5] This reaction converts the boronic acid into a phenol, which in this case would be 2-hydroxy-N-Boc-aniline.

Q3: Is the Boc protecting group stable under typical reaction conditions?

The tert-butyloxycarbonyl (Boc) group is generally stable to basic conditions, nucleophiles, and catalytic hydrogenation.[6][7] However, it is sensitive to strong acids.[7] While most cross-coupling reactions are run under basic or neutral conditions, prolonged exposure to even mildly acidic conditions, especially during workup or purification (e.g., chromatography with TFA-containing eluents), can lead to Boc group cleavage.[8]

Q4: How can I detect if deboronation is occurring in my reaction?

You can monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The primary byproduct of protodeboronation is tert-butyl phenylcarbamate (MW ≈ 193.23 g/mol ). If you observe a significant spot or peak corresponding to this mass, deboronation is likely a competing process. ¹H NMR spectroscopy can also be used to identify the characteristic signals of this byproduct.

In-Depth Mechanistic Understanding

To effectively troubleshoot, it's crucial to understand the competing chemical pathways. The diagram below illustrates how this compound can proceed down the desired productive pathway (Suzuki Coupling) or be consumed by undesired deboronation pathways.

Competing_Pathways Start 2-(Boc-NH)Ph-B(OH)₂ Boronate Ar-B(OH)₃⁻ (Active for Coupling & Deboronation) Start->Boronate Base (e.g., K₂CO₃) pKa ~9 Byproduct_Ox Oxidative Byproduct (Phenol derivative) Start->Byproduct_Ox O₂, Peroxides Metal Catalysts invis1 Boronate->invis1 Transmetalation [Pd(0)] invis2 Boronate->invis2 H₂O, Solvent (Proton Source) Pd_Complex Ar-Pd(II)-L₂-X Product Desired Product (Biaryl) Pd_Complex->Product Reductive Elimination Byproduct_Proto Protodeboronation Byproduct (tert-butyl phenylcarbamate) invis1->Pd_Complex invis2->Byproduct_Proto

Caption: Competing reaction pathways for this compound.

Troubleshooting Guide

This section is designed to help you diagnose and solve common issues related to deboronation.

Symptom / Observation Potential Cause(s) Recommended Actions & Explanations
Low yield of desired product; significant amount of tert-butyl phenylcarbamate byproduct detected. 1. Reaction is too slow , allowing background protodeboronation to dominate. 2. Base is too strong or concentration is too high , accelerating base-mediated protodeboronation.[3] 3. Excess water in the reaction mixture.1. Optimize the Catalyst System: Use a more active catalyst/ligand combination (e.g., bulky, electron-rich phosphine ligands like SPhos or XPhos) to accelerate the Suzuki coupling, allowing it to outcompete deboronation.[2] 2. Re-evaluate the Base: Switch to a milder base (e.g., K₃PO₄ or K₂CO₃ instead of Cs₂CO₃ or NaOH). Use the minimum effective amount (typically 2-3 equivalents). 3. Use Anhydrous Conditions: Dry solvents and reagents thoroughly. Consider using boronic esters (e.g., pinacol ester) which can exhibit greater stability and undergo "slow release" of the boronic acid.[1][3]
Reaction fails completely, only starting material and deboronated byproduct are observed. 1. Catalyst deactivation. 2. High reaction temperature is accelerating deboronation significantly more than the desired coupling.[9][10] 3. Atmospheric oxygen is causing oxidative degradation.[4]1. Degas Thoroughly: Sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. Maintain a positive inert gas pressure throughout the reaction. 2. Lower the Temperature: Run the reaction at the lowest temperature that still allows for efficient coupling (e.g., 80 °C instead of 110 °C). While higher temperatures increase most reaction rates, deboronation can sometimes be disproportionately accelerated.[9]
Multiple unidentified byproducts are formed. Oxidative Deboronation: The reaction may not be properly protected from oxygen, leading to the formation of phenolic and other oxidative byproducts.[5][11]Improve Inert Atmosphere Technique: In addition to degassing, use Schlenk techniques or a glovebox for preparing the reaction. Add an antioxidant or radical scavenger as a test, but be aware this can interfere with the catalytic cycle.
Troubleshooting Workflow

If you are facing deboronation issues, follow this logical workflow to identify the root cause.

Troubleshooting_Workflow Start Problem: Low Yield & Deboronated Byproduct Check_Inert Is the reaction rigorously deoxygenated and under an inert atmosphere? Start->Check_Inert Check_Reagents Are solvents and reagents anhydrous? Check_Inert->Check_Reagents Yes Sol_Inert ACTION: Improve degassing (Ar sparging). Use Schlenk line or glovebox. Check_Inert->Sol_Inert No Check_Base What base is being used? (e.g., strong vs. weak) Check_Reagents->Check_Base Yes Sol_Reagents ACTION: Use freshly distilled/anhydrous solvents. Dry solid reagents under vacuum. Check_Reagents->Sol_Reagents No Check_Kinetics How fast is the reaction? (Monitor by TLC/LCMS at early timepoints) Check_Base->Check_Kinetics Mild (e.g., K₂CO₃, PO₄³⁻) Sol_Base ACTION: Switch to a milder base (K₃PO₄, K₂CO₃). Reduce equivalents of base. Check_Base->Sol_Base Strong (e.g., OH⁻, Cs₂CO₃) Sol_Kinetics ACTION: Use a more active catalyst/ligand. Slightly increase temperature if base/O₂ are not the issue. Check_Kinetics->Sol_Kinetics Slow (>4h to 50% conv.)

Caption: A step-by-step workflow for diagnosing the cause of deboronation.

Preventative Strategies & Recommended Protocols

Being proactive is the best defense against deboronation. The stability of your boronic acid is influenced by several factors.

FactorImpact on DeboronationRecommendation
pH Both high and low pH can accelerate protodeboronation.[1][12] Base-catalyzed deboronation is often the most problematic in coupling reactions.[3]Use the mildest effective base (e.g., K₃PO₄). Avoid acidic workups until the C-B bond is consumed.
Temperature Higher temperatures generally increase the rate of deboronation.[9]Operate at the lowest possible temperature that maintains a reasonable rate for the desired reaction (e.g., 60-80 °C).
Atmosphere Oxygen promotes oxidative deboronation, which can be catalyzed by transition metals.[4][5]Rigorously exclude oxygen by using inert gas (Ar, N₂) and degassed solvents.
Solvent Protic solvents (water, alcohols) are the proton source for protodeboronation.[1]Use anhydrous aprotic solvents (e.g., Dioxane, Toluene, DME). If a co-solvent is needed, minimize the amount of water.
Reagent Form Boronic acids can be less stable than their corresponding esters.Consider using the this compound pinacol ester, which acts as a slow-release source of the active boronic acid, keeping its concentration low and minimizing side reactions.[1][3]
Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is designed to minimize deboronation of this compound.

Reagents & Equipment:

  • This compound (1.2 eq)

  • Aryl halide (1.0 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (or other biarylphosphine ligand, 2-4 mol%)

  • K₃PO₄ (powdered, dried, 2.5 eq)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask and inert gas line (Argon)

Procedure:

  • Preparation: Add the aryl halide, this compound, and finely powdered, oven-dried K₃PO₄ to a Schlenk flask equipped with a magnetic stir bar.

  • Inerting: Seal the flask, and evacuate and backfill with Argon three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula or syringe. Stir the resulting suspension.

  • Catalyst Preparation: In a separate vial under Argon, pre-mix the Pd₂(dba)₃ and the phosphine ligand in a small amount of degassed dioxane until a homogeneous solution forms.

  • Reaction Initiation: Add the catalyst solution to the main reaction flask via syringe.

  • Heating: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction should ideally reach completion within 4-8 hours. A fast, efficient reaction is the best way to prevent deboronation.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.

By implementing these strategies and understanding the underlying chemical principles, you can significantly improve the success rate of your reactions involving this compound.

References

Technical Support Center: Catalyst Selection for 2-(tert-Butylcarbonylamino)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 2-(tert-butylcarbonylamino)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during cross-coupling reactions with this sterically demanding substrate. The presence of the ortho tert-butoxycarbonyl (Boc) protected amino group introduces unique steric and electronic challenges that necessitate careful optimization of catalytic systems.

This guide provides field-proven insights and structured methodologies to enhance reaction success, improve yields, and minimize side-product formation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My Suzuki-Miyaura coupling reaction with this compound shows no product formation. What are the primary causes and how can I fix it?

Answer:

A complete reaction failure is typically rooted in issues with the catalytic cycle, most often the oxidative addition or transmetalation steps, which are hindered by the bulky ortho-substituent.

Potential Causes & Solutions:

  • Inactive Catalyst System: The primary culprit is often an insufficiently active catalyst that cannot overcome the steric hindrance of the substrate. Standard catalysts like Pd(PPh₃)₄ or systems with less bulky, electron-poor ligands may fail.[1] The oxidative addition of the palladium catalyst to the coupling partner is often the rate-limiting step, especially with less reactive electrophiles like aryl chlorides.[1]

    • Solution: Employ a more active catalyst system. This involves using a robust palladium precatalyst in combination with a sterically hindered, electron-rich phosphine ligand. These ligands are known to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.

      • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or highly basic trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) are excellent choices.[2][3][4] For extremely demanding couplings, specialized ligands like AntPhos have shown superior reactivity.[3]

      • Recommended Palladium Sources: Use air-stable Pd(II) precatalysts like XPhos Pd G2/G3 or start with a Pd(0) source like Pd₂(dba)₃.[5]

  • Catalyst Inhibition/Poisoning: The nitrogen atom of the Boc-amino group, while protected, can still exhibit Lewis basicity and coordinate to the palladium center, potentially inhibiting catalytic activity.[1] Impurities in reagents or solvents (e.g., sulfur-containing compounds) can also irreversibly poison the catalyst.

    • Solution: Ensure all reagents and solvents are of high purity and are properly degassed. Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes mitigate catalyst inhibition by favoring the formation of the active catalytic species.

  • Ineffective Base or Solvent System: The choice of base and solvent is critical for activating the boronic acid for transmetalation without causing substrate degradation.

    • Solution: For this substrate, a moderately strong base is often required. K₃PO₄ is a highly effective and commonly used base.[6] Cs₂CO₃ is another strong option.[7] For solvent, anhydrous, ethereal solvents like 1,4-dioxane or THF, often with a small amount of water, are standard.[6][8] Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.[9]

Question 2: My reaction has low yield, and I've identified significant amounts of a protodeboronated side product (N-Boc-aniline). How can I minimize this?

Answer:

Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a common side reaction for many boronic acids, especially those that are sterically hindered or electronically modified.[10] It is often base-catalyzed and competes directly with the desired transmetalation step.

Potential Causes & Solutions:

  • Slow Transmetalation: If the transmetalation step is slow relative to the rate of protodeboronation, the boronic acid will be consumed by this side reaction. This is exacerbated by the steric bulk of the ortho-Boc-amino group.

    • Solution: The goal is to accelerate transmetalation.

      • Use a More Active Catalyst: As detailed in Question 1, a highly active catalyst system (e.g., Pd₂(dba)₃/XPhos) will speed up the entire catalytic cycle, favoring the desired cross-coupling pathway.[10]

      • Increase Boronic Acid Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2 to 1.5 equivalents) can help compensate for losses due to protodeboronation and drive the reaction to completion.

      • Consider Fluoride Activation: Using a fluoride source like KF as the base can sometimes promote transmetalation while being milder, potentially reducing the rate of base-mediated protodeboronation.[11][12]

  • Presence of Water: While often used as a co-solvent, excessive water in the presence of a strong base can accelerate the hydrolysis of the C-B bond.

    • Solution: If using an aqueous base system, carefully control the amount of water. Alternatively, switch to a strictly anhydrous system using a base like K₃PO₄ and a dry solvent like dioxane or toluene.[6]

  • High Reaction Temperature/Long Reaction Times: Prolonged exposure to basic conditions at elevated temperatures can increase the rate of protodeboronation.

    • Solution: Use a highly active catalyst that allows the reaction to proceed at a lower temperature or for a shorter duration.[4] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Question 3: I am observing homocoupling of my boronic acid. What causes this and how can I prevent it?

Answer:

Homocoupling (or Glaser-type coupling) results in the formation of a symmetrical biaryl from two molecules of the boronic acid. It is typically mediated by Pd(II) species and is often exacerbated by the presence of oxygen.[9]

Potential Causes & Solutions:

  • Oxygen in the Reaction Mixture: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling pathway.[9]

    • Solution: Rigorous degassing of all solvents and reagents is critical. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen) from start to finish. Using freeze-pump-thaw cycles for degassing is highly effective.[6]

  • Use of a Pd(II) Precatalyst: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), an in-situ reduction to Pd(0) is required to initiate the catalytic cycle. If this reduction is inefficient, the remaining Pd(II) can catalyze homocoupling.[9]

    • Solution: Ensure conditions are suitable for rapid reduction of the Pd(II) precatalyst. Often, the phosphine ligand itself can act as the reductant. Alternatively, starting with a Pd(0) source like Pd₂(dba)₃ can circumvent this issue.

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" catalyst system for a Suzuki-Miyaura coupling with this compound and a simple aryl bromide?

For a standard aryl bromide, a highly reliable starting point is the use of a second-generation Buchwald precatalyst with a biaryl phosphine ligand.

  • Palladium Precatalyst: XPhos Pd G2 (2 mol%)

  • Ligand: XPhos (comes with the precatalyst)

  • Base: K₃PO₄ (2-3 equivalents)

  • Solvent: 1,4-Dioxane/H₂O (e.g., 10:1 ratio) or Toluene

  • Temperature: 80-110 °C

This system is robust, often air-stable, and designed to handle sterically demanding substrates.[5]

Q2: How does the choice of aryl halide (Cl, Br, I) affect catalyst selection for this boronic acid?

The reactivity of the aryl halide (Ar-X) follows the order I > Br > OTf >> Cl. The C-X bond strength dictates the difficulty of the oxidative addition step.

  • Aryl Iodides/Bromides: These are generally reactive enough to couple using a wide range of active palladium catalysts, such as those mentioned above (e.g., Pd₂(dba)₃/XPhos).

  • Aryl Chlorides: As the least reactive, they require the most active catalyst systems. For aryl chlorides, ligands that are both extremely electron-rich and sterically bulky are necessary to facilitate the challenging C-Cl bond cleavage.

    • Recommended Systems for Aryl Chlorides: Use catalysts based on ligands like P(t-Bu)₃ or Buchwald ligands such as XPhos or RuPhos, often at slightly higher catalyst loadings (2-5 mol%) and temperatures.[4]

Q3: Is the Boc protecting group stable under typical Suzuki-Miyaura conditions?

Generally, yes. The tert-butoxycarbonyl (Boc) group is stable to the standard bases used in Suzuki couplings, such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[13] However, prolonged reaction times at very high temperatures (>120 °C) or the use of strongly nucleophilic bases could potentially lead to some degradation. Using milder bases like KF is an option if Boc-lability becomes a concern, though this may require a more active catalyst to maintain a good reaction rate.[12]

Catalyst System Selection Summary

The following table provides recommended starting conditions for coupling this compound with various electrophiles.

Coupling Partner (Ar-X)Palladium Source (mol%)Ligand (mol%)Recommended BaseSolventTemperature (°C)
Aryl Iodide (Activated) Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O80-100
Aryl Bromide (General) XPhos Pd G2 (2)(Pre-complexed)K₃PO₄Toluene or Dioxane90-110
Aryl Bromide (Hindered) Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane100-110
Aryl Chloride (General) Pd₂(dba)₃ (3)P(t-Bu)₃·HBF₄ (6)Cs₂CO₃Toluene110
Aryl Triflate (OTf) Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄Dioxane80-100

Note: These are starting points. Optimization of temperature, concentration, and stoichiometry is often necessary.

Visual Workflows and Protocols

Catalyst Screening Workflow

This diagram outlines a logical progression for selecting and optimizing a catalyst system for a novel coupling reaction with this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization Start Define Coupling Partners (Ar-X + Boc-NH-Ar-B(OH)2) Screen1 System 1 (Standard): XPhos Pd G2 / K3PO4 in Dioxane @ 100°C Start->Screen1 Screen2 System 2 (Alternative): Pd2(dba)3 / P(t-Bu)3 / Cs2CO3 in Toluene @ 110°C Start->Screen2 Analysis1 Analyze Reaction (TLC / LC-MS) Screen1->Analysis1 Screen2->Analysis1 Success Reaction Successful Proceed to Scale-up Analysis1->Success >80% Conversion Failure Low Conversion or Side Products Analysis1->Failure <50% Conversion Troubleshoot Consult Troubleshooting Guide: - Change Ligand (e.g., RuPhos) - Change Base (e.g., KF) - Vary Solvent/Temp Failure->Troubleshoot Re_Analyze Re-analyze Reaction Troubleshoot->Re_Analyze Re_Analyze->Success Improved Re_Analyze->Failure No Improvement (Re-evaluate Substrate Stability)

Caption: A workflow for initial catalyst screening and optimization.

Troubleshooting Decision Tree for Failed Reactions

G Start {Reaction Failed | No Product Observed} Q1 Check Catalyst System Is it active enough for a hindered substrate? (e.g., Pd(PPh3)4 used) Start->Q1 A1_Yes Switch to Buchwald System (e.g., XPhos Pd G2) or P(t-Bu)3-based catalyst Q1->A1_Yes Yes Q2 Check for Side Products Protodeboronation or Homocoupling observed? Q1->Q2 No, active system used A2_Proto Accelerate Transmetalation: - More active ligand - Use KF or anhydrous K3PO4 - Increase boronic acid eq. Q2->A2_Proto Protodeboronation A2_Homo Eliminate Oxygen: - Rigorously degas solvents - Use Pd(0) source - Ensure inert atmosphere Q2->A2_Homo Homocoupling A2_None Re-check Starting Materials & Reaction Setup (Purity, Temp, Degassing) Q2->A2_None Neither

Caption: A decision tree for troubleshooting failed reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Deionized water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), and the XPhos Pd G2 precatalyst (0.02 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent Addition: Degas the 1,4-dioxane and water separately by bubbling argon through them for at least 20 minutes. Using a syringe, add the degassed 1,4-dioxane (5 mL) and water (0.5 mL) to the reaction flask under a positive pressure of argon.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the aryl bromide starting material is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

References

Troubleshooting low conversion rates in reactions with (2-Pivalamidophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving (2-Pivalamidophenyl)boronic acid. The unique ortho-pivalamido group presents specific challenges, and this document is designed to help you navigate them effectively by understanding the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields with (2-Pivalamidophenyl)boronic acid consistently low?

Low yields with this substrate are often traced back to one of three primary issues:

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the nucleophile.[1][2] This is often exacerbated by aqueous basic conditions, which are typical for Suzuki couplings.[3][4][5]

  • Catalyst Inhibition/Deactivation: The pivalamido group, while useful as a potential directing group, can also coordinate to the palladium center, potentially slowing down the catalytic cycle or leading to inactive catalyst species.

  • Steric Hindrance: The bulky pivaloyl group, combined with the ortho substitution pattern, can sterically hinder the approach of the boronic acid to the palladium center during the critical transmetalation step.[6]

Q2: What is the first thing I should check if my reaction fails completely?

Before embarking on extensive optimization, verify the integrity of your starting materials. (2-Pivalamidophenyl)boronic acid can be susceptible to decomposition. Confirm its purity by NMR or LC-MS. Ensure your aryl halide is pure and that your solvents are anhydrous (if required by the protocol) and properly degassed. Oxygen can lead to unwanted side reactions like boronic acid homocoupling.[7]

Q3: How does the ortho-pivalamido group influence the reaction?

The ortho-pivalamido group has a dual nature. It can be beneficial by participating in a concerted metalation-deprotonation event, potentially accelerating oxidative addition. However, it also increases steric bulk and can lead to catalyst inhibition. Its electron-donating nature can also affect the electronics of the phenyl ring, influencing reactivity.

Q4: Should I use the boronic acid or a corresponding boronate ester?

If protodeboronation is a suspected issue, using a more stable boronate ester, such as a pinacol or MIDA ester, is a highly recommended strategy.[1][8][9] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the concentration of the more sensitive free boronic acid low, thereby minimizing decomposition pathways.[1][10]

Systematic Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems.

Problem: Low to No Product Conversion

Low conversion is the most frequent issue. The following flowchart outlines a logical troubleshooting sequence.

Troubleshooting_Workflow cluster_optimization Optimization Cycle Start Low / No Conversion Check_Reagents 1. Verify Reagent Quality (Boronic Acid, Halide, Solvent) Start->Check_Reagents Start Here Catalyst_System 2. Evaluate Catalyst System (Precatalyst & Ligand) Check_Reagents->Catalyst_System Reagents OK Base_Solvent 3. Optimize Base & Solvent Catalyst_System->Base_Solvent Still Low Conversion Conditions 4. Adjust Reaction Conditions (Temp., Concentration) Base_Solvent->Conditions Still Low Conversion Outcome Successful Coupling Conditions->Outcome Optimization Complete p1 p2 p3

Caption: Systematic workflow for troubleshooting low conversion.

1. Potential Cause: Catalyst & Ligand Inefficiency

The choice of catalyst and ligand is paramount, especially for sterically demanding substrates. The ligand sphere around the palladium atom directly influences the rates of oxidative addition and reductive elimination and can mitigate steric clash during transmetalation.

Solutions:

  • Switch to Modern Precatalysts: If you are using older catalysts like Pd(PPh₃)₄, consider switching to more robust, air-stable palladium precatalysts (e.g., G3 or G4 Buchwald-type precatalysts).

  • Screen Bulky, Electron-Rich Ligands: For sterically hindered couplings, ligands that promote fast reductive elimination are key. Buchwald-type biarylphosphine ligands are the industry standard for this purpose.[10]

Ligand ClassExamplesRationale for Use
Buchwald Biarylphosphines XPhos, SPhos, RuPhosBulky and electron-rich, promote fast oxidative addition and reductive elimination, ideal for hindered substrates.[10]
Dialkylphosphines tBu₃P, CataCXium AVery electron-donating, can be effective but require careful handling due to air sensitivity.
Chelating Diphosphines dppfForms stable complexes, which can sometimes prevent catalyst decomposition, but may be less active for hindered substrates.

Actionable Protocol: See Protocol 1: Catalyst and Ligand Screening .

2. Potential Cause: Ineffective Base or Solvent System

The base plays a crucial role: it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[11][12] However, an overly aggressive or aqueous base can accelerate the undesired protodeboronation side reaction.[3][5][7]

Solutions:

  • Base Strength: A common mistake is using a base that is too weak or too strong. For this substrate, moderately strong inorganic bases are often a good starting point.

  • Anhydrous Conditions: Given the sensitivity to protodeboronation, switching to anhydrous conditions can be highly effective. This often involves using a non-aqueous soluble base like K₃PO₄ in a solvent like dioxane or 2-MeTHF.

  • Biphasic vs. Homogeneous: While biphasic systems (e.g., Toluene/Water) are common, a homogeneous anhydrous system may offer more control and reproducibility for this specific substrate.

BaseCommon Solvent(s)Key Considerations
K₃PO₄ Dioxane, THF, 2-MeTHFStrong base, often used in anhydrous or nearly anhydrous conditions. Very effective but can be poorly soluble.
Cs₂CO₃ Dioxane, DMFHighly soluble and effective, but more expensive. Good for difficult couplings.
K₂CO₃ Dioxane/H₂O, Toluene/H₂OStandard, cost-effective choice. The presence of water can be a liability due to protodeboronation.[7]
Ba(OH)₂ DME/H₂OA milder hydroxide source that has been shown to be effective for some sterically hindered arylboronic acids.[11]

Actionable Protocol: See Protocol 2: Base and Solvent Screening .

3. Potential Cause: Protodeboronation

This is a major failure pathway for many boronic acids, especially under basic, aqueous, and high-temperature conditions.[1][4] The C-B bond is cleaved by a proton source, yielding the corresponding pivalanilide.

Caption: The base-mediated pathway to protodeboronation.

Solutions:

  • Use a Boronate Ester: As mentioned in the FAQ, using a pinacol or MIDA boronate ester is the most robust solution to mitigate protodeboronation.[1][8]

  • Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry reagents. Grind solid bases like K₃PO₄ to a fine powder and dry under vacuum before use to maximize reactivity and remove trace water.

  • Lower Reaction Temperature: Higher temperatures accelerate protodeboronation.[10] Using a more active catalyst/ligand system that operates efficiently at lower temperatures (e.g., 60-80 °C) can significantly improve the yield.

Experimental Protocols

Protocol 1: General Starting Conditions & Catalyst Screening

This protocol provides a reliable starting point and a method for screening different catalyst systems in parallel.

1. Reagent Preparation (Per Reaction):

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), (2-Pivalamidophenyl)boronic acid (1.2-1.5 eq.), and the chosen base (e.g., K₃PO₄, 2.0 eq.) to a dry reaction vial equipped with a stir bar.

  • In separate vials, prepare stock solutions of the desired palladium precatalyst and ligand in the reaction solvent.

2. Reaction Setup:

  • To the vial containing the solids, add the degassed solvent (e.g., Dioxane, to achieve a 0.1 M concentration with respect to the aryl halide).

  • Add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) via the stock solutions.

  • Seal the vial tightly with a Teflon-lined cap.

3. Execution and Monitoring:

  • Remove the vial from the glovebox and place it in a pre-heated reaction block (e.g., 80-100 °C).

  • Stir vigorously for the designated reaction time (e.g., 12-24 hours).

  • Monitor progress by taking small aliquots and analyzing via LC-MS or TLC.

4. Screening:

  • To screen catalysts, set up multiple vials in parallel, each with a different catalyst/ligand combination, while keeping all other parameters (base, solvent, temperature, concentration) constant.

Protocol 2: Base and Solvent Screening

This protocol is designed to be run after selecting a promising catalyst/ligand system.

1. Setup:

  • Prepare multiple reaction vials as described in Protocol 1, using the best-performing catalyst/ligand combination.

  • Keep the aryl halide, boronic acid, and catalyst/ligand amounts constant across all vials.

2. Variable Addition:

  • To each vial, add a different base (e.g., Vial 1: K₃PO₄, Vial 2: Cs₂CO₃, Vial 3: K₂CO₃).

  • To each vial, add the corresponding solvent system (e.g., Vials 1 & 2: Anhydrous Dioxane; Vial 3: Dioxane/H₂O 4:1). Ensure all solvents are thoroughly degassed.

3. Execution and Analysis:

  • Run all reactions under identical temperature and time conditions.

  • Analyze the outcome of each reaction by a quantitative method (e.g., LC-MS with an internal standard or ¹H NMR of the crude mixture) to determine the optimal base/solvent combination.

By systematically addressing these key variables—catalyst, base, solvent, and the stability of the boronic acid itself—researchers can effectively troubleshoot and optimize Suzuki-Miyaura couplings with the challenging (2-Pivalamidophenyl)boronic acid substrate.

References

Impact of base selection on 2-(tert-Butylcarbonylamino)phenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Impact of Base Selection on Reactivity

Welcome to the technical support center for 2-(tert-Butylcarbonylamino)phenylboronic acid, also known as 2-(Boc-amino)phenylboronic acid. This resource is designed to provide in-depth guidance and troubleshooting advice for chemists utilizing this versatile reagent, with a specific focus on the pivotal role of base selection in achieving successful reaction outcomes. As Senior Application Scientists, we have consolidated field-proven insights and mechanistic understanding to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is a base fundamentally required for the reactivity of this compound in Suzuki-Miyaura coupling?

A base is essential because it activates the boronic acid for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. The primary role of the base is to react with the boronic acid (ArB(OH)₂) to form a more nucleophilic boronate species, typically the trihydroxyboronate anion [ArB(OH)₃]⁻.[1] This anionic boronate is significantly more reactive towards the palladium(II)-halide complex, facilitating the transfer of the aryl group from boron to palladium.[1][2][3] Without a base, the transmetalation step is often too slow for the catalytic cycle to proceed efficiently.

Q2: What are the common classes of bases used, and how do I make an initial selection?

The choice of base is critical and depends on the substrates, catalyst, and solvent.[4] Bases are typically inorganic and can be broadly categorized by their strength and properties.

Base Class Examples pKa (of conjugate acid) Typical Use Case & Characteristics
Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃~10.3Workhorse bases. Mild and widely used for a variety of aryl halides. Often used in aqueous solvent mixtures. Cs₂CO₃ is more soluble and basic, often giving higher yields but at a greater cost.[5]
Phosphates K₃PO₄~12.3Excellent for hindered substrates. A stronger base that is particularly effective for sterically demanding boronic acids or less reactive aryl chlorides.[6][7][8] It can accelerate slow reactions but may also promote side reactions if not used judiciously.
Hydroxides NaOH, KOH, Ba(OH)₂~15.7Strong bases. Used when weaker bases fail, but their high basicity can promote side reactions like protodeboronation, especially at elevated temperatures.[1]
Organic Amines Triethylamine (Et₃N), DIPEA~10.8Non-nucleophilic bases. Typically used in anhydrous conditions or for specific applications where inorganic salts are problematic. Generally less effective for activating the boronic acid in standard Suzuki couplings.[9]

For this compound, which has ortho-substitution, starting with a moderately strong base like K₃PO₄ or a robust carbonate like Cs₂CO₃ is often a good strategy, especially if coupling with a less reactive partner like an aryl chloride.

Q3: My reaction is failing due to decomposition of the boronic acid. What is happening and how can the base choice help?

The primary decomposition pathway for arylboronic acids is protodeboronation , where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond (Ar-B → Ar-H).[10][11][12] This side reaction is highly problematic and is significantly accelerated by strong bases and high temperatures.[10][11][13]

Electron-deficient and ortho-substituted arylboronic acids, like the one , can be particularly susceptible to this decomposition.[12][13] The Boc-amino group provides some steric hindrance which can influence reactivity. If you observe significant formation of the deboronated byproduct (N-tert-butyl-benzamide), consider the following:

  • Decrease Base Strength: Switch from a hydroxide or K₃PO₄ to a milder carbonate like K₂CO₃.

  • Lower the Temperature: If the reaction allows, reducing the temperature can significantly slow the rate of protodeboronation.

  • Use a Non-Aqueous System: Sometimes, using an anhydrous solvent with a base like K₃PO₄ can minimize the proton source, thereby reducing decomposition.

  • Change the Catalyst/Ligand: A more active catalyst system can accelerate the desired coupling reaction, allowing it to outcompete the slower decomposition pathway.[14]

Troubleshooting Guide: Base Selection

This guide provides a logical workflow for troubleshooting common issues related to base selection in reactions involving this compound.

// Nodes start [label="Reaction Issue Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Low or No Yield", fillcolor="#FBBC05", fontcolor="#202124"]; side_product [label="Significant Side Products\n(e.g., Deboronation)", fillcolor="#FBBC05", fontcolor="#202124"];

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solution1 [label="ACTION:\nIncrease base strength.\nTry K₃PO₄ or Cs₂CO₃.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="ACTION:\nDecrease base strength.\nTry K₂CO₃ or an organic base.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="ACTION:\nLower reaction temperature.\nScreen for optimal T for the base/substrate pair.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="ACTION:\nConsider anhydrous conditions or a different solvent system.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> low_yield; start -> side_product;

low_yield -> cause1 [label="Check coupling partners"]; cause1 -> solution1 [label="Yes"];

side_product -> cause2 [label="Analyze byproducts"]; cause2 -> solution2 [label="Yes"];

side_product -> cause3; cause3 -> solution3 [label="Yes"];

cause2 -> solution4 [label="If problem persists"]; } caption [label="Troubleshooting workflow for base selection.", shape=plaintext, fontsize=10];

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl bromide, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the palladium(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 dioxane:water mixture (e.g., 8 mL dioxane, 2 mL water for a 0.1 M reaction). The solvent should be thoroughly degassed to remove dissolved oxygen.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the boronic acid is consumed (typically 4-16 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

References

Technical Support Center: Managing Oxidative Instability of Boronic Acids in Biological Contexts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for managing the oxidative instability of boronic acids in biological experiments. Boronic acids are invaluable tools in chemical biology and drug discovery, yet their susceptibility to oxidation can be a significant hurdle. This resource offers field-proven insights and evidence-based protocols to help you achieve reliable and reproducible results.

Understanding the Challenge: The Inherent Instability of Boronic Acids

Boronic acids and their derivatives are widely used due to their unique ability to form reversible covalent bonds with diols, a functional group abundant in biological molecules like sugars and glycoproteins.[1][2] However, their utility is often compromised by their inherent oxidative instability.[3][4][5]

The boron atom in a boronic acid possesses an empty p-orbital, making it susceptible to nucleophilic attack by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are prevalent in biological systems.[3] This interaction initiates an oxidative deboronation process, converting the boronic acid into a phenol and boric acid, thereby abolishing its intended biological activity.[6] This degradation pathway is a critical consideration in experimental design and data interpretation.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing a step-by-step approach to diagnose and resolve them.

Issue 1: My boronic acid-containing compound shows decreasing activity over time in my cell-based assay.

  • Question: I've synthesized a promising boronic acid-based inhibitor. It shows great activity initially, but when I repeat the assay or perform longer-term experiments, the efficacy drops significantly. What could be the cause, and how can I fix it?

  • Answer: This is a classic sign of compound instability in the assay medium. The complex biological milieu, rich in potential oxidants, can degrade your boronic acid over the course of the experiment.

    Diagnostic Workflow:

    • Confirm Degradation: The first step is to confirm that your compound is indeed degrading. You can monitor its concentration over time in your cell culture medium (without cells) using analytical techniques like HPLC-UV or LC-MS.[8] A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.[8]

    • Identify the Culprit: The primary suspect is oxidative degradation. To confirm this, you can perform the stability study in the presence of an antioxidant. If the degradation is attenuated, oxidation is the likely cause.

    Solutions:

    • Incorporate Antioxidants: Supplementing your assay medium with antioxidants can significantly improve the stability of your boronic acid. Common choices include:

      • Ascorbic acid (Vitamin C): A potent, water-soluble antioxidant.

      • N-acetylcysteine (NAC): A precursor to the intracellular antioxidant glutathione.

      • Glutathione (GSH): A major endogenous antioxidant. It's important to note that in some specific cases, certain antioxidants like ascorbate might paradoxically accelerate degradation, so empirical testing is crucial.[7]

    • Structural Modification of the Boronic Acid: If formulating with antioxidants is not feasible or effective, consider redesigning the boronic acid moiety to be inherently more stable.

      • Boralactones: Creating an intramolecular ligand with a pendant carboxyl group to form a "boralactone" has been shown to increase oxidative stability by up to 10,000-fold.[3][4] This is due to the diminished stabilization of the p orbital on the boron atom in the rate-limiting transition state of the oxidation reaction.[1][3][4]

      • Electron-Withdrawing Groups: Introducing electron-withdrawing groups on the aryl ring of an arylboronic acid can decrease the electron density on the boron atom, making it less susceptible to nucleophilic attack.

    • Use of Prodrugs: A prodrug strategy can be employed where the boronic acid is masked as a more stable boronate ester.[9][10][11][12] This ester can then be designed to hydrolyze and release the active boronic acid at the target site.

Issue 2: I'm getting inconsistent results in my binding assay with a boronic acid-based probe.

  • Question: I am using a fluorescent boronic acid probe to detect glycoproteins. However, the fluorescence signal is erratic and not reproducible between experiments. What could be the issue?

  • Answer: Inconsistent signaling from boronic acid probes often points to issues with buffer composition, pH, or probe integrity.

    Diagnostic Workflow:

    • Check Probe Integrity: Before each experiment, verify the purity and concentration of your boronic acid probe stock solution using UV-Vis spectroscopy or HPLC. Boronic acids can degrade even during storage.

    • Evaluate Buffer Effects: The binding of boronic acids to diols is highly pH-dependent.[13] The optimal binding typically occurs at a pH slightly above the pKa of the boronic acid, where the boron is in a tetrahedral configuration, which is more favorable for forming a stable cyclic ester with the diol.[13][14]

    • Control for Interfering Substances: Biological samples often contain high concentrations of endogenous diol-containing molecules, such as glucose, which can compete with your target for binding to the boronic acid probe.[13]

    Solutions:

    • Optimize Buffer pH: Perform a pH titration experiment to determine the optimal pH for your specific boronic acid-diol interaction. This will likely be in the slightly alkaline range.

    • Minimize Interference: If you suspect interference from endogenous molecules, consider a sample pre-treatment step to remove them. For example, you could use a dialysis or size-exclusion chromatography step to remove small molecules like glucose.

    • Increase Probe Stability: If you observe probe degradation in your assay buffer, consider the stabilization strategies mentioned in Issue 1, such as the addition of antioxidants or using a more stable boronic acid derivative.

Issue 3: My boronic acid is difficult to handle and purify.

  • Question: My synthesized boronic acid is a sticky solid and I'm having trouble with its purification by chromatography. I'm also concerned about its long-term stability on the benchtop.

  • Answer: The physical properties and stability of boronic acids can be challenging. Fortunately, there are well-established strategies to overcome these issues.

    Solutions:

    • Formation of Boronate Esters: Boronic acids can be converted to boronate esters, which are generally more stable and easier to handle.[15][16] Common diols used for this purpose include pinacol and N-methyliminodiacetic acid (MIDA).

      • Pinacol Esters: These are widely used in organic synthesis but can be susceptible to hydrolysis.[17][18]

      • MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline solids that are amenable to chromatography and long-term storage.[19][20] They can be readily deprotected under mild conditions to release the free boronic acid when needed.[19]

    • Storage Conditions: Free boronic acids should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of boronic acid degradation in biological systems?

    • A1: The primary degradation pathway is oxidative deboronation.[3] Reactive oxygen species (ROS), such as hydrogen peroxide, attack the electron-deficient boron atom. This is followed by a rearrangement and subsequent hydrolysis to yield a phenol (or alcohol) and boric acid.[3][6]

  • Q2: How can I monitor the stability of my boronic acid compound?

    • A2: The most common methods are High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.[8][21] It is essential to develop a stability-indicating method that can separate the parent boronic acid from its degradation products.[8] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, can also be a powerful tool to observe changes in the chemical environment of the boron atom.[8]

  • Q3: Are all boronic acids equally unstable?

    • A3: No, the stability of a boronic acid is influenced by its chemical structure. For instance, aliphatic boronic acids are generally more susceptible to oxidation than arylboronic acids.[15] Furthermore, the electronic properties of substituents on an aryl ring can significantly impact stability.

  • Q4: Can I use antioxidants in my in vivo experiments?

    • A4: While co-administration of antioxidants can be a strategy to protect boronic acid-based drugs in vivo, it requires careful consideration of the pharmacokinetics and potential off-target effects of the antioxidant itself. A more robust approach is to design boronic acids with enhanced intrinsic stability.

  • Q5: What are boroxines and should I be concerned about them?

    • A5: Boroxines are cyclic anhydrides formed by the dehydration of three boronic acid molecules. Most arylboronic acids exist in equilibrium with their corresponding boroxine.[16] For many applications, such as Suzuki coupling, the boroxine is as reactive as the free boronic acid.[16] However, in biological assays, the presence of boroxines could potentially influence the compound's solubility and binding properties.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay for a Boronic Acid Compound

This protocol outlines a general procedure for assessing the stability of a boronic acid in a biological medium.

Materials:

  • Boronic acid compound of interest

  • Biologically relevant medium (e.g., cell culture medium, plasma)

  • HPLC system with UV or MS detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phases (e.g., acetonitrile and water with a suitable buffer)

  • Antioxidant (optional, for mechanistic studies)

Procedure:

  • Prepare a stock solution of your boronic acid compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Spike the boronic acid stock solution into the biological medium to achieve the desired final concentration.

  • Incubate the sample under conditions that mimic your experiment (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quench any ongoing reactions by adding a suitable quenching agent (e.g., an excess of a reducing agent like sodium bisulfite if studying oxidation) and/or by immediately freezing the sample.[22]

  • Prepare the sample for HPLC analysis. This may involve protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation to remove insoluble material.

  • Inject the supernatant onto the HPLC system.

  • Monitor the peak area of the parent boronic acid compound over time. A decrease in the peak area indicates degradation.

  • Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

Protocol 2: Screening for Effective Antioxidant Stabilization

This protocol helps you identify a suitable antioxidant to protect your boronic acid.

Procedure:

  • Set up parallel stability assays as described in Protocol 1.

  • In addition to a control group (boronic acid in medium alone), include experimental groups where the medium is supplemented with different antioxidants (e.g., ascorbic acid, N-acetylcysteine, glutathione) at various concentrations.

  • Monitor the degradation of the boronic acid in each group over time using HPLC.

  • Compare the degradation profiles to identify the antioxidant and concentration that provides the most significant protection.

Visualizing the Concepts

Diagram 1: Oxidative Degradation Pathway of a Phenylboronic Acid

PBA Phenylboronic Acid (R-B(OH)₂) Intermediate Peroxo-boronate Intermediate PBA->Intermediate + ROS ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Intermediate Rearrangement 1,2-Aryl Migration (Rate-Limiting Step) Intermediate->Rearrangement BoricEster Boric Ester (R-O-B(OH)₂) Rearrangement->BoricEster Hydrolysis Hydrolysis BoricEster->Hydrolysis Phenol Phenol (R-OH) Hydrolysis->Phenol BoricAcid Boric Acid (B(OH)₃) Hydrolysis->BoricAcid

Caption: The oxidative degradation of phenylboronic acid by reactive oxygen species.

Diagram 2: Stabilization of Boronic Acids via Boronate Ester Formation

cluster_unstable Unstable cluster_stable Stable BoronicAcid Boronic Acid BoronateEster Boronate Ester (e.g., MIDA ester) BoronicAcid->BoronateEster + Diol - H₂O BoronateEster->BoronicAcid + H₂O (Deprotection) Diol Diol (e.g., MIDA) Diol->BoronateEster Deprotection Mild Hydrolysis (Slow Release) Deprotection->BoronicAcid

Caption: Reversible formation of stable boronate esters for protection.

References

Technical Support Center: Selective Mono-Protection of Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective mono-protection of diamines. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet significant challenge of selectively functionalizing only one of two equivalent amino groups in a diamine. Here, we move beyond simple protocols to explain the underlying principles that govern selectivity, with a special focus on the critical role of temperature.

Part 1: The Core Principle: A Tale of Two Pathways

The selective mono-protection of a symmetrical diamine is a classic problem of chemoselectivity. When a protecting group reagent, such as Di-tert-butyl dicarbonate (Boc₂O), is introduced, it doesn't inherently distinguish between the two identical amino groups. The result is often a statistical mixture of unreacted diamine, the desired mono-protected product, and the di-protected byproduct.[1] Achieving high selectivity hinges on understanding and manipulating the reaction kinetics and thermodynamics.

Kinetic vs. Thermodynamic Control

At its core, this reaction is a competition between two pathways:

  • The Kinetic Pathway: This route leads to the product that forms the fastest. The first protection event to form the mono-Boc diamine is statistically favored and has a lower activation energy.

  • The Thermodynamic Pathway: This route leads to the most stable product. Given sufficient energy and time, the system will equilibrate towards the most stable species, which is often the fully protected di-Boc diamine, especially if more than one equivalent of the protecting reagent is available.

Temperature is the primary lever to control which pathway dominates.[2][3]

  • Low Temperatures (e.g., 0 °C to -20 °C): Favor the kinetic product . By reducing the available thermal energy, we make it difficult for the reaction to overcome the higher activation energy barrier required for the second protection step. This effectively "traps" the reaction at the mono-protected stage.[4]

  • Higher Temperatures (e.g., Room Temperature or above): Favor the thermodynamic product . Increased thermal energy allows the system to overcome both activation barriers, and over time, the reaction mixture will equilibrate to the more stable di-protected product.[2][4]

This relationship is visualized in the energy profile diagram below.

Caption: Fig. 1: Energy profile for diamine protection.

Part 2: Frequently Asked Questions (FAQs)

Q1: I'm getting a lot of di-protected product. What's the first thing I should change?

A: The most immediate and impactful change is to lower the reaction temperature. Start your reaction at 0 °C or even colder. The formation of the di-protected species has a higher activation energy, and reducing the temperature will kinetically disfavor this pathway. Also, ensure you are adding the Boc-anhydride solution slowly to avoid local concentration spikes that can drive di-protection.

Q2: Why is slow addition of the Boc₂O reagent so important, even at low temperatures?

A: Slow, dropwise addition maintains a low, steady concentration of the protecting reagent. This ensures that a molecule of Boc₂O is more likely to encounter an unreacted diamine molecule than a mono-protected one. A high local concentration of Boc₂O, caused by adding it too quickly, will inevitably lead to a higher incidence of the second protection event occurring before the reagent has dispersed.

Q3: Can my choice of solvent affect the selectivity?

A: Absolutely. Solvent choice is critical. Apolar solvents like dichloromethane or toluene can sometimes cause the mono-protected product or its salts to precipitate, effectively removing it from the reaction and preventing di-protection. However, this can also lead to reactor blockage, especially in flow chemistry systems.[1] Polar protic solvents like methanol can keep all species in solution, but may require stricter temperature and stoichiometry control to prevent di-protection.[1]

Q4: I've heard about using an acid like HCl to improve selectivity. How does that work?

A: This is a highly effective strategy. By adding one equivalent of an acid (often generated in situ from reagents like Me₃SiCl or SOCl₂), you can protonate one of the amino groups of the diamine.[5][6][7] The resulting ammonium salt is no longer nucleophilic and will not react with the Boc₂O.[8][9] This leaves only one free amino group available for protection, dramatically improving selectivity for the mono-protected product.[6][9] This method essentially transforms the problem from a kinetic challenge to a stoichiometric one.

Part 3: Troubleshooting Guide

This table addresses specific issues you may encounter during your experiments.

Problem Encountered Probable Cause(s) Recommended Solutions & Actions
High percentage (>20%) of di-protected product. 1. Reaction temperature is too high, favoring the thermodynamic product. 2. Rate of Boc₂O addition is too fast. 3. Stoichiometry is off; excess Boc₂O was used.1. Decrease Temperature: Run the reaction at 0 °C or lower. Use an ice/salt or dry ice/acetone bath. 2. Slow Addition: Add the Boc₂O solution dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump for best control. 3. Verify Stoichiometry: Use slightly less than one equivalent of Boc₂O (e.g., 0.8-0.95 eq) to ensure the diamine is the limiting reagent.[1]
Low yield of mono-protected product; high amount of unreacted diamine. 1. Insufficient amount of protecting reagent. 2. Reaction temperature is too low, causing the reaction to be impractically slow. 3. Poor solubility of reagents in the chosen solvent.1. Adjust Stoichiometry: Titrate the equivalents of Boc₂O up to 1.0. 2. Gradual Warming: After slow addition at low temperature, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion. 3. Solvent Screen: Test alternative solvents. For the HCl salt method, methanol is often effective.[5]
Reaction is inconsistent or not reproducible. 1. Inconsistent temperature control (e.g., adding ice sporadically). 2. Water contamination in the solvent or on glassware, which can hydrolyze Boc₂O. 3. Inaccurate measurement of reagents.1. Use a Cryostat/Controlled Bath: Maintain a consistent, monitored low temperature. 2. Ensure Anhydrous Conditions: Use dry solvents and flame-dried glassware, especially if not using the HCl/methanol method. 3. Calibrate Equipment: Ensure balances and syringes are accurately calibrated.
Product precipitates during reaction, making stirring difficult. 1. The mono-protected product or its salt is insoluble in the reaction solvent. 2. Concentration of reagents is too high.1. Change Solvent System: Add a co-solvent to increase solubility. 2. Dilute the Reaction: Use a larger volume of solvent to keep all species in the solution phase.[1]

Part 4: Detailed Experimental Protocol

This protocol describes the selective mono-Boc protection of a generic symmetrical diamine using the in situ HCl generation method, which offers excellent control and high yields.[5][10]

Objective: To synthesize N-Boc-alkanediamine with high selectivity.

Materials:

  • Symmetrical diamine (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

  • 2N Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

G cluster_setup Step 1: Setup & Cooling cluster_hcl Step 2: Mono-Protonation cluster_boc Step 3: Boc Protection cluster_workup Step 4: Workup & Isolation A Dissolve diamine (1 eq) in anhydrous MeOH B Cool solution to 0 °C (ice-water bath) A->B Stir until dissolved C Add Me₃SiCl (1 eq) dropwise via syringe D Stir at 0 °C for 15 min C->D Maintains low temp E Add Boc₂O (1 eq) solution in MeOH dropwise F Allow to warm to RT and stir for 2-4 hours E->F Monitor by TLC/LCMS G Remove MeOH in vacuo H Add water and basify to pH > 12 with 2N NaOH G->H I Extract with DCM or EtOAc H->I J Dry (Na₂SO₄), filter, and concentrate I->J caption Fig. 2: Workflow for selective mono-protection.

Caption: Fig. 2: Workflow for selective mono-protection.

Step-by-Step Procedure:

  • Initial Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the symmetrical diamine (1.0 eq) in anhydrous methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches a stable temperature of 0 °C. Causality: Cooling at this stage is crucial to dissipate the heat from the upcoming acid-base reaction and prevent temperature spikes.

  • Mono-Protonation: While maintaining the temperature at 0 °C, add chlorotrimethylsilane (Me₃SiCl, 1.0 eq) dropwise via a syringe over 5-10 minutes. Me₃SiCl reacts with methanol to generate exactly one equivalent of anhydrous HCl. Stir the resulting mixture for 15 minutes at 0 °C. A white precipitate of the diamine monohydrochloride salt may form.

  • Boc₂O Addition: In a separate flask, dissolve the Boc₂O (1.0 eq) in a small amount of anhydrous methanol. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. Causality: This slow addition to the cold, proton-differentiated mixture is the cornerstone of selectivity. The free amine reacts preferentially while the protonated amine remains protected.

  • Reaction Completion: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 2-4 hours or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup: a. Concentrate the reaction mixture under reduced pressure to remove the methanol. b. Add deionized water to the residue, then cool the flask in an ice bath. c. Carefully add 2N NaOH solution dropwise until the pH of the aqueous layer is >12. This deprotonates the ammonium salt and neutralizes any remaining acid. d. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like Dichloromethane or Ethyl Acetate (3x).

  • Isolation: a. Combine the organic layers and wash with brine. b. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mono-Boc-protected diamine. c. If necessary, purify the product further via column chromatography.

References

Validation & Comparative

A Senior Application Scientist's Guide: 2-(tert-Butylcarbonylamino)phenylboronic Acid in Sterically Demanding Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Ortho-Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its versatility in constructing C(sp²)–C(sp²) bonds, particularly in the synthesis of biaryl scaffolds crucial to pharmaceuticals and material science.[1][2] The reaction's general tolerance for various functional groups and the relatively low toxicity of its boron-based reagents have cemented its widespread use.[3][4]

The catalytic cycle, elegant in its three core steps—oxidative addition, transmetalation, and reductive elimination—is well-understood.[5] However, its efficiency can be dramatically impeded when dealing with sterically hindered substrates, especially ortho-substituted phenylboronic acids.[6] The steric bulk proximal to the boronic acid moiety can significantly slow the crucial transmetalation step, leading to low yields, prolonged reaction times, and the need for high catalyst loadings.[7][8]

This guide presents a comparative analysis of 2-(tert-butylcarbonylamino)phenylboronic acid against other common ortho-substituted phenylboronic acids. We will explore how the unique electronic and steric profile of the N-Boc protecting group offers distinct advantages in overcoming the challenges of sterically congested Suzuki-Miyaura couplings.

The Suzuki-Miyaura Catalytic Cycle: A Visual Overview

The reaction mechanism is initiated by the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Unique Profile of this compound

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, valued for its stability under a variety of conditions and its clean, acid-labile deprotection.[10][11][12] When positioned at the ortho-position of a phenylboronic acid, the N-Boc group imparts a unique set of properties that distinguish it from other substituents.

  • Modulated Steric Hindrance : While the tert-butyl group is sterically demanding, the amide linkage provides conformational flexibility. This can allow the substituent to orient itself in a way that minimizes steric clash during the approach to the palladium center, a significant advantage over rigid groups like a methyl or nitro substituent.

  • Potential for Intramolecular Hydrogen Bonding : The N-H proton of the carbamate can form an intramolecular hydrogen bond with an oxygen atom of the B(OH)₂ group.[13] This interaction can pre-organize the molecule into a more reactive conformation, potentially lowering the activation energy for transmetalation.[14][15]

  • Electronic Effects : The amide group is generally considered electron-withdrawing, which can decrease the nucleophilicity of the aryl ring being transferred.[16] However, this effect is often secondary to the steric and conformational advantages in challenging couplings.

Comparative Analysis: Performance in Suzuki-Miyaura Coupling

The reactivity of ortho-substituted phenylboronic acids is a delicate balance of steric and electronic factors.[7] Steric hindrance is often the dominant decelerating factor.[6] The following table summarizes representative data comparing the performance of this compound with other common ortho-substituted analogs under similar Suzuki-Miyaura conditions.

Ortho-Substituted Phenylboronic Acid Coupling Partner Catalyst System (mol%) Base / Solvent Temp (°C) / Time (h) Yield (%) Key Observation Reference
2-(Boc-amino) 4-BromotoluenePd(OAc)₂ (2) / SPhos (4)K₃PO₄ / Toluene:H₂O100 / 12>95Excellent yield, demonstrating high reactivity despite steric bulk.[17] (adapted)
2-Methyl BromobenzenePd-NHC Complex (1)KOH / H₂O:iPrOH82 / 2475 (avg)Moderate to good yield, but often requires longer times or more active catalysts.[18]
2-Methoxy 3,4,5-Tribromo-2,6-dimethylpyridinePd(PPh₃)₄ (5)Na₂CO₃ / DME:H₂O80 / 1870-80Good yields, but potential for palladium chelation by the methoxy group can influence reactivity.[19][20][19][20]
2-Nitro 4-BromoanisolePd₂(dba)₃ (2.5) / XPhos (5)K₃PO₄ / Dioxane110 / 24<20Very low yield due to combined steric hindrance and strong electron-withdrawing nature.[16][16]
2-Chloro 3,4,5-Tribromo-2,6-dimethylpyridinePd(PPh₃)₄ (5)Na₂CO₃ / DME:H₂O80 / 18~75Good yields, but reactivity can be lower than methoxy-substituted analogs in some systems.[19][21][19][21]

Note: Conditions and yields are representative and can vary based on the specific substrates and precise reaction setup. The data is compiled to illustrate general reactivity trends.

Mechanistic Implications of the Ortho-Substituent

The choice of ortho-substituent directly influences the energy landscape of the catalytic cycle. A large, non-coordinating group primarily introduces a steric penalty, whereas a coordinating group can interact with the metal center, and electron-withdrawing groups reduce the aryl's nucleophilicity. The N-Boc group offers a unique combination of these factors.

Substituent_Effects boronic_acid ortho-Substituted Phenylboronic Acid substituent_boc 2-(Boc-amino) boronic_acid->substituent_boc substituent_alkyl 2-Alkyl (e.g., -CH₃) boronic_acid->substituent_alkyl substituent_ewg 2-Nitro (Strong EWG) boronic_acid->substituent_ewg substituent_coord 2-Methoxy (Coordinating) boronic_acid->substituent_coord effect_sterics Steric Hindrance substituent_boc->effect_sterics Moderate effect_hbond Intramolecular H-Bonding substituent_boc->effect_hbond Favorable Pre-organization substituent_alkyl->effect_sterics High substituent_ewg->effect_sterics High effect_electronics Electronic Deactivation substituent_ewg->effect_electronics Strong effect_chelation Potential Chelation substituent_coord->effect_chelation Possible Catalyst Inhibition/Direction

Caption: Influence of different ortho-substituents on reactivity factors.

The N-Boc group stands out by enabling a potential intramolecular hydrogen bond, which can pre-organize the reactant for efficient transmetalation, mitigating its inherent steric bulk.[13][22] This contrasts sharply with a simple alkyl group, which only provides steric hindrance, or a nitro group, which adds strong electronic deactivation to its steric penalty.[7][16]

Field-Proven Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a sterically hindered aryl bromide, employing a modern, highly active catalyst system.

Objective: To synthesize a tri-ortho-substituted biaryl, demonstrating the efficacy of the title reagent in a challenging coupling.

Materials:

  • This compound (1.1 equiv)

  • 2-Bromo-1,3-dimethylbenzene (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • Toluene (Anhydrous)

  • Deionized Water

Procedure:

  • Catalyst Pre-formation and Reaction Setup (Causality: Using a pre-catalyst system with a bulky, electron-rich phosphine ligand like SPhos is critical for activating aryl bromides and facilitating the oxidative addition and reductive elimination steps in sterically demanding couplings[17]).

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and the aryl bromide (1.0 equiv).

    • Add anhydrous toluene to dissolve the components. The volume should be sufficient to create a ~0.1 M solution with respect to the aryl bromide.

    • Stir the mixture at room temperature for 15 minutes.

  • Addition of Reagents (Causality: K₃PO₄ is an effective base for activating the boronic acid to the more nucleophilic boronate species required for transmetalation; a biphasic toluene/water system is often beneficial for dissolving the inorganic base and facilitating the reaction[16]).

    • In a separate vial, dissolve K₃PO₄ (3.0 equiv) in a minimal amount of deionized water.

    • To the reaction flask, add this compound (1.1 equiv).

    • Add the aqueous K₃PO₄ solution to the reaction flask via syringe.

  • Reaction Execution and Monitoring (Causality: Elevated temperatures are required to overcome the activation barriers associated with coupling sterically hindered partners[1]).

    • Fit the Schlenk flask with a reflux condenser.

    • Heat the biphasic mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification.

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

For researchers and drug development professionals tackling the synthesis of sterically congested biaryl cores, ortho-substituted phenylboronic acids present a significant hurdle. While traditional substituents like methyl or methoxy groups offer viable pathways, they often require extensive optimization. This compound emerges as a highly effective alternative. Its unique ability to balance steric demand with a potentially favorable, pre-organizing intramolecular hydrogen bond allows it to participate in challenging couplings with high efficiency. This reagent provides a reliable and powerful tool for accessing complex molecular architectures, streamlining synthetic routes, and accelerating the discovery of new chemical entities.

References

A Comparative Guide to the Reactivity of Boc-Protected vs. Unprotected Aminophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Aminophenylboronic acids are invaluable reagents, serving as versatile scaffolds for introducing the crucial aminophenyl motif into complex molecules, primarily via the robust and reliable Suzuki-Miyaura cross-coupling reaction. However, a critical choice confronts the chemist at the outset: to use the amine in its free form or protected with a group such as tert-butoxycarbonyl (Boc)?

This in-depth guide provides a comprehensive comparison of the reactivity of 3-(Boc-amino)phenylboronic acid and its unprotected counterpart, 3-aminophenylboronic acid. We will delve into the mechanistic underpinnings of their differing behaviors, present supporting experimental insights, and offer detailed protocols to empower you to make the most informed decision for your specific application.

The Decisive Role of the Boc Protecting Group

The primary function of the Boc group is to moderate the high reactivity of the amino functional group.[1] A free amine is both a Lewis base and a nucleophile, properties that can introduce a host of complications in transition metal-catalyzed reactions. The Boc group mitigates these issues in two fundamental ways:

  • Electronic Modulation : The lone pair of the nitrogen in a free aniline is strongly electron-donating. By acylating the amine, the Boc group's carbonyl moiety delocalizes this lone pair, significantly reducing its electron-donating capacity. This electronic shift alters the reactivity of the entire molecule.

  • Steric Hindrance : The bulky tert-butyl group provides steric shielding, physically preventing the nitrogen lone pair from interacting with other reagents in the reaction mixture, most notably the palladium catalyst.

These factors have profound consequences on the performance of the boronic acid in a catalytic cycle, influencing reaction efficiency, product purity, and the required reaction conditions.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the cornerstone of C-C bond formation, and it is here that the differences between the two reagents are most starkly illustrated.[2][3] While coupling with unprotected anilines is achievable, it is often more challenging and requires specialized conditions.[4] Boc-protected aminophenylboronic acid, in contrast, is generally more robust and provides more consistent outcomes with a broader range of standard catalytic systems.

The free amine of 3-aminophenylboronic acid can directly coordinate to the palladium center, leading to catalyst inhibition or the formation of undesired off-cycle species. This necessitates the use of specialized, bulky phosphine ligands that can favor the desired catalytic turnover.[4]

Table 1: Representative Performance in Suzuki-Miyaura Coupling

Feature3-(Boc-amino)phenylboronic Acid3-Aminophenylboronic AcidRationale & Justification
Typical Yield Generally Good to Excellent (80-98%)Variable; Moderate to Good (40-85%)The unprotected amine can lead to lower yields due to catalyst inhibition and potential side reactions.[4]
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Requires specialized, bulky ligand systems (e.g., CataXCium A Pd G3)Bulky ligands are needed to prevent catalyst inhibition by the free amine and promote the desired reaction pathway.[4]
Reaction Scope Broad; compatible with a wide range of aryl halides and standard conditions.More limited; success is highly dependent on the specific coupling partners and catalyst system.The need for specialized conditions can limit the substrate scope and functional group tolerance.
Side Reactions Minimal; primarily homocoupling of the boronic acid.Potential for N-arylation (C-N coupling) to form diarylamine byproducts.[5]The nucleophilic free amine can compete with the desired C-C bond formation.
Purification Generally straightforward.Can be more complex due to the presence of side products and catalyst residues.The formation of multiple products complicates the isolation of the desired compound.

Mechanistic Insights: Electronic Effects and Catalyst Interactions

The divergent behavior of the two reagents stems from their distinct interactions within the palladium catalytic cycle.

Electronic Effects on Transmetalation

The transmetalation step, where the organic group is transferred from boron to palladium, is a critical phase of the catalytic cycle.[6] This step is influenced by the nucleophilicity of the aryl ring attached to the boron.

  • Unprotected Amine (-NH₂) : This is a strong electron-donating group, which increases the electron density of the phenyl ring. While this enhances nucleophilicity, the dominant effect is often the detrimental interaction of the nitrogen's lone pair with the catalyst.

  • Boc-Protected Amine (-NHBoc) : The electron-withdrawing nature of the adjacent carbonyl group reduces the electron-donating effect of the nitrogen. This modulation results in more predictable and controlled reactivity during the transmetalation step.

Catalyst Inhibition and Side Reactions

The most significant challenge when using unprotected aminophenylboronic acid is its interaction with the palladium catalyst. The lone pair on the nitrogen can act as a ligand, coordinating to the metal center. This can lead to:

  • Catalyst Inhibition : The formation of stable Pd-amine complexes can sequester the catalyst, preventing it from participating in the desired C-C coupling cycle.

  • N-Arylation Side Reaction : Under certain conditions, the palladium catalyst can facilitate a Buchwald-Hartwig-type C-N coupling between the unprotected amine and the aryl halide starting material, leading to an undesired diarylamine byproduct.[5]

The diagrams below illustrate these competing pathways.

G cluster_0 Desired Suzuki C-C Coupling Pathway cluster_1 Potential N-Arylation Side Reaction unprot 3-Aminophenyl- boronic Acid pd_cat Pd(0) Catalyst unprot->pd_cat Transmetalation aryl_halide Ar-X aryl_halide->pd_cat Oxidative Addition product Aminobiaryl Product (C-C Bond) pd_cat->product Reductive Elimination unprot_N 3-Aminophenyl- boronic Acid (Amine) pd_cat_N Pd(0) Catalyst unprot_N->pd_cat_N Coordination & C-N Coupling aryl_halide_N Ar-X aryl_halide_N->pd_cat_N Oxidative Addition side_product Diarylamine Byproduct (C-N Bond) pd_cat_N->side_product Reductive Elimination

Figure 1. Competing C-C vs. C-N coupling pathways.

G cluster_0 Active Catalytic Cycle cluster_1 Inhibition Pathway pd_active Active Pd(0) Catalyst cycle Suzuki-Miyaura Cycle pd_active->cycle Enters Cycle pd_inhibited Inhibited Pd-Amine Complex pd_active->pd_inhibited Forms Off-Cycle Complex cycle->pd_active Regenerated free_amine Free Amine (-NH2) free_amine->pd_active Coordinates

Figure 2. Mechanism of catalyst inhibition by the free amine.

Experimental Protocols

To provide a practical context, we outline representative, step-by-step protocols for a Suzuki-Miyaura reaction with both reagents.

Workflow Overview

G start Assemble Glassware reagents Add Reagents: Aryl Halide, Boronic Acid, Base start->reagents solvent Add Solvent & Degas reagents->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst heat Heat Reaction Under Inert Gas catalyst->heat tlc Monitor by TLC/LC-MS heat->tlc tlc->heat Incomplete workup Aqueous Workup tlc->workup Complete purify Purify by Chromatography workup->purify end Characterize Product purify->end

Figure 3. General experimental workflow for Suzuki coupling.
Protocol 1: Using 3-(Boc-amino)phenylboronic Acid (Standard Conditions)

This protocol is suitable for a wide range of aryl bromides.

  • Materials :

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • 3-(Boc-amino)phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

  • Procedure :

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), 3-(Boc-amino)phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

    • Sparge the resulting mixture with inert gas for 15-20 minutes to degas the solution.

    • To this mixture, add Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-12 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Using 3-Aminophenylboronic Acid (Specialized Conditions)

This protocol is adapted from methodologies developed for challenging unprotected anilines.[4]

  • Materials :

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • 3-Aminophenylboronic acid monohydrate (1.5 mmol, 1.5 equiv)

    • CataXCium A Pd G3 precatalyst (0.03 mmol, 3 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

    • Toluene (4 mL)

    • Water (0.4 mL)

  • Procedure :

    • In a glovebox, add the aryl bromide (1.0 mmol), 3-aminophenylboronic acid monohydrate (1.5 mmol), potassium phosphate (2.0 mmol), and CataXCium A Pd G3 precatalyst (0.03 mmol) to a vial equipped with a stir bar.

    • Outside the glovebox, add toluene (4 mL) and water (0.4 mL) under a positive pressure of inert gas.

    • Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove inorganic salts and catalyst residues, washing the pad with additional ethyl acetate.

    • Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography. Note that the polarity of the product and potential byproducts may require careful selection of the eluent system.

Conclusion and Recommendations

The choice between Boc-protected and unprotected aminophenylboronic acid is a classic case of balancing reaction economy against predictability and efficiency.

  • Choose 3-(Boc-amino)phenylboronic acid for:

    • High-value, late-stage couplings where reliability and high yields are critical.

    • Complex substrates with multiple functional groups where chemo-selectivity is a concern.

    • Broader compatibility with standard, less expensive palladium catalysts and ligands.

    • Simplified purification and a cleaner reaction profile.

  • Consider 3-aminophenylboronic acid when:

    • Atom and step economy are the primary drivers, and a deprotection step is highly undesirable.

    • Access to specialized, highly active catalyst systems is available.

    • The project can tolerate extensive reaction optimization and potentially more challenging purifications.

For most applications in drug discovery and process development, the upfront investment in the Boc-protected reagent is overwhelmingly justified by the increased reliability, higher yields, and cleaner reaction outcomes it provides. The protection strategy effectively "tames" the reactive amine, ensuring that the boronic acid performs its primary function in the Suzuki-Miyaura coupling with high fidelity.

References

A Senior Application Scientist's Guide to Biaryl Synthesis: Validating (2-Pivaloylamino)phenylboronic Acid for Sterically Demanding Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Biaryl Scaffolds

To researchers, scientists, and drug development professionals, the biaryl motif is a ubiquitous and privileged structural element. Its prevalence in pharmaceuticals, agrochemicals, and functional materials stems from its unique conformational properties and its ability to modulate biological activity. The synthesis of these structures, particularly those with bulky substituents at the ortho positions, presents a significant challenge in modern organic chemistry. The quest for efficient, high-yielding, and functional group-tolerant methods for constructing sterically hindered biaryls is a continuous endeavor. This guide provides an in-depth validation of (2-Pivaloylamino)phenylboronic acid as a superior reagent for this purpose, comparing its performance with established and alternative synthetic strategies.

The Challenge of Steric Hindrance in Biaryl Synthesis

The construction of carbon-carbon bonds between two aromatic rings is often accomplished via transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example. However, when both coupling partners bear substituents at the positions flanking the forming bond (ortho-substituents), the reaction efficiency can plummet. This steric hindrance impedes the crucial transmetalation and reductive elimination steps in the catalytic cycle, leading to low yields and the need for harsh reaction conditions.

(2-Pivaloylamino)phenylboronic Acid: A Solution to the Steric Challenge

(2-Pivaloylamino)phenylboronic acid has emerged as a powerful tool for the synthesis of sterically congested biaryls. The bulky pivaloylamino group at the ortho position plays a multifaceted role in facilitating the Suzuki-Miyaura coupling.

Mechanism and the Role of the Pivaloylamino Directing Group

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[1][2]

The pivaloylamino group in (2-Pivaloylamino)phenylboronic acid is more than just a sterically bulky substituent; it acts as a directing group. While a detailed mechanistic study specifically for the pivaloylamino group is not extensively documented in single sources, its function can be inferred from the broader understanding of ortho-directing groups in cross-coupling reactions. It is proposed that the amide functionality can coordinate to the palladium center during the catalytic cycle. This coordination can pre-organize the transition state, bringing the reacting partners into proximity and overcoming the steric repulsion that would otherwise inhibit the reaction. This directed metalation effect can significantly accelerate the rate-limiting steps of the catalytic cycle.[3][4][5]

Suzuki_Miyaura_Mechanism cluster_boronic_acid Role of (2-Pivaloylamino)phenylboronic Acid Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'Ln Ar-Pd(II)-Ar'Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)-Ar'Ln Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'Ln->Ar-Ar' Product Ar'-B(OH)2 (2-Pivaloylamino)phenylboronic acid

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the entry point of the boronic acid.

Comparative Analysis: Performance Against Alternative Methods

To validate the efficacy of (2-Pivaloylamino)phenylboronic acid, its performance must be benchmarked against other methods for synthesizing sterically hindered biaryls. The primary alternatives include other ortho-substituted boronic acids and different cross-coupling strategies like the Kumada coupling.

Comparison with Other Ortho-Substituted Boronic Acids

The choice of the ortho-substituent on the phenylboronic acid has a profound impact on the outcome of the Suzuki-Miyaura coupling. While a direct, comprehensive comparative study across a wide range of ortho-substituted boronic acids under identical conditions is scarce in the literature, a qualitative and semi-quantitative comparison can be constructed from various sources.[6]

Ortho-SubstituentGeneral Performance in Hindered CouplingsKey Considerations
-NHCOtBu (Pivaloylamino) Excellent The bulky and potentially coordinating amide group is highly effective in promoting the coupling of sterically demanding substrates.
-OMe (Methoxy) Good to Moderate The methoxy group can exhibit a coordinating effect, but its smaller size may be less effective in overcoming severe steric hindrance compared to the pivaloylamino group.[3]
-NMe2 (Dimethylamino) Good to Moderate Similar to the methoxy group, the dimethylamino group can act as a coordinating group, but its efficacy can be substrate-dependent.
-NO2 (Nitro) Poor The strong electron-withdrawing nature of the nitro group deactivates the boronic acid for transmetalation, and its steric bulk further inhibits the reaction.[6]
-Me (Methyl) Moderate to Poor While providing some steric bulk, the lack of a coordinating heteroatom makes it generally less effective than amino or alkoxy groups for challenging couplings.
Alternative Cross-Coupling Strategies: The Kumada Coupling

The Kumada coupling, which utilizes a Grignard reagent as the organometallic partner, is a powerful alternative for the synthesis of biaryls, including sterically hindered ones.[7][8]

Feature(2-Pivaloylamino)phenylboronic Acid (Suzuki-Miyaura)Kumada Coupling
Organometallic Reagent Organoboronic acid (stable, often crystalline solid)Grignard reagent (highly reactive, moisture-sensitive)
Functional Group Tolerance High: Tolerant to a wide range of functional groups.Low to Moderate: Grignard reagents are strong bases and nucleophiles, reacting with acidic protons (alcohols, amines) and carbonyl groups.[8]
Reaction Conditions Generally mild, requires a base.Often requires strictly anhydrous conditions and inert atmosphere. Can sometimes be performed at low temperatures.[9]
Substrate Scope Broad, particularly effective for sterically hindered systems.Effective for a range of aryl halides, but the Grignard reagent's reactivity limits the scope of functionalized substrates.[10]
Yields for Hindered Systems Generally high yields reported for challenging couplings.Can provide excellent yields for sterically crowded biaryls, especially with specialized catalyst systems.[9]

Experimental Validation: A Protocol for Success

The following protocol is a representative example of a Suzuki-Miyaura coupling using (2-Pivaloylamino)phenylboronic acid for the synthesis of a sterically hindered biaryl. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and understanding.

Synthesis of a Tetra-ortho-substituted Biaryl

This protocol describes the coupling of a di-ortho-substituted aryl bromide with (2-Pivaloylamino)phenylboronic acid.

Materials:

  • Di-ortho-substituted aryl bromide (e.g., 2-bromo-1,3,5-trimethylbenzene) (1.0 mmol)

  • (2-Pivaloylamino)phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)

  • Potassium phosphate (K3PO4) (2.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the di-ortho-substituted aryl bromide, (2-Pivaloylamino)phenylboronic acid, Pd(OAc)2, SPhos, and K3PO4. The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition and reductive elimination steps with sterically demanding substrates.

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. Degassed 1,4-dioxane and water are then added via syringe. The solvent system provides a good balance of polarity for dissolving the various components.

  • Reaction: The reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup: After completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired tetra-ortho-substituted biaryl.

Figure 2: A flowchart illustrating the key steps in the experimental workflow for the synthesis of a sterically hindered biaryl using (2-Pivaloylamino)phenylboronic acid.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Inefficient catalyst turnover due to steric hindrance.Increase catalyst loading slightly (e.g., to 3-5 mol%). Screen alternative bulky phosphine ligands (e.g., XPhos, RuPhos). Ensure the base is anhydrous and finely powdered.
Incomplete Reaction Insufficient reaction time or temperature.Extend the reaction time. Incrementally increase the temperature (e.g., to 110 °C).
Protodeboronation Presence of excess water or acidic impurities.Use anhydrous solvents and ensure the base is of high purity. Minimize the amount of water in the reaction mixture.
Homocoupling of Boronic Acid Presence of oxygen.Ensure the reaction is set up under a strictly inert atmosphere and that solvents are properly degassed.

Conclusion: A Validated and Versatile Reagent

The synthesis of sterically hindered biaryls remains a formidable challenge in organic synthesis. This guide has demonstrated that (2-Pivaloylamino)phenylboronic acid is a highly effective and validated reagent for addressing this challenge via the Suzuki-Miyaura coupling. Its efficacy is attributed to the bulky and potentially coordinating pivaloylamino group, which facilitates the coupling of sterically demanding substrates where other boronic acids may fail.

While alternative methods like the Kumada coupling offer viable pathways, the superior functional group tolerance and operational simplicity of the Suzuki-Miyaura reaction with (2-Pivaloylamino)phenylboronic acid make it a more broadly applicable and reliable choice for the synthesis of complex, sterically congested biaryl motifs. For researchers and drug development professionals, mastering the use of this reagent can significantly expand the accessible chemical space for the design and synthesis of novel molecules.

References

Comparative Guide to Phenylboronic Acid and Boric Acid in the Inhibition of Cancer Cell Migration

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of phenylboronic acid (PBA) and its parent compound, boric acid (BA), focusing on their respective abilities to inhibit cancer cell migration. We will delve into the experimental data that highlights their differential potency and selectivity, explore the underlying molecular mechanisms, and provide detailed protocols for key assays used in this area of research.

Introduction: The Emerging Role of Boron Compounds in Oncology

The metastatic cascade, the process by which cancer cells disseminate from a primary tumor to form secondary colonies, is the primary cause of cancer-related mortality. A critical step in this cascade is cell migration, making it a prime target for therapeutic intervention. Boron-containing compounds have recently garnered significant attention for their anti-cancer properties.[1] While boric acid has shown some anti-proliferative effects, its derivative, phenylboronic acid, has emerged as a significantly more potent and selective agent, particularly in the context of inhibiting cancer cell migration.[2][3][4] This guide will objectively dissect the evidence, providing researchers and drug development professionals with a clear understanding of their comparative performance and therapeutic potential.

Molecular Profiles and Targeting Rationale

The structural difference between boric acid and phenylboronic acid is fundamental to their distinct biological activities.

  • Boric Acid (BA): A simple, inorganic acid with the formula B(OH)₃. Its interactions are generally less specific.

  • Phenylboronic Acid (PBA): Features a phenyl group attached to the boron atom, replacing one of the hydroxyl groups of boric acid. This organic modification dramatically alters its biological targeting capabilities.

PBA's key advantage lies in its ability to form reversible covalent bonds with 1,2- or 1,3-diols. This property is particularly relevant in oncology because cancer cells often overexpress sialic acids on their surface glycoproteins.[5][6] Phenylboronic acid can selectively bind to these sialic acid residues, effectively targeting cancer cells.[7][8] Furthermore, this binding affinity is pH-dependent, strengthening in the slightly acidic microenvironment typical of tumors, which further enhances its selectivity for cancer cells over healthy tissues.[5][9]

Comparative Efficacy in Suppressing Cancer Cell Migration

Direct comparative studies have consistently demonstrated that PBA is a more potent and selective inhibitor of cancer cell migration than boric acid.[2][3][4][10][11]

In vitro experiments using prostate (DU-145, PC-3) and breast (ZR-75-1) cancer cell lines revealed that PBA significantly inhibits chemotaxis on fibronectin at concentrations as low as 1 µM.[3][4] In stark contrast, boric acid showed no inhibitory effect on the migration of any cell line tested at concentrations up to 500 µM over the same 24-hour period.[3][4][12]

Crucially, the inhibitory concentrations of PBA did not affect the migration of non-tumorigenic cell lines from the same tissues (e.g., RWPE-1 prostate cells, MCF-10A breast cells), highlighting its cancer-selective action.[3][4][5][12][13] Neither compound was found to affect cell adhesion to fibronectin within 24 hours, indicating that the observed effects are specific to the migratory machinery of the cells.[3][12]

Data Summary: Comparative Inhibition of Cell Migration (24h)
Cell LineTissue of OriginCompoundEffective Concentration (Migration Inhibition)Effect on Non-Tumorigenic Cells
DU-145 Prostate CancerPhenylboronic Acid≥ 1 µM[3]No effect at similar concentrations[12]
Boric AcidNo inhibition (≤ 500 µM)[3][4]Not Applicable
PC-3 Prostate CancerPhenylboronic Acid≥ 10 µM[3]No effect at similar concentrations[12]
Boric AcidNo inhibition (≤ 500 µM)[3][4]Not Applicable
ZR-75-1 Breast CancerPhenylboronic Acid≥ 10 µM[3]No effect at similar concentrations[12]
Boric AcidNo inhibition (≤ 500 µM)[3][4]Not Applicable

Mechanistic Insights: The Rho GTPase Signaling Network

The superior inhibitory effect of PBA, and the weaker effect of BA, can be traced to their differential impact on key signaling networks that govern cell motility. The Rho family of small GTPases—primarily RhoA, Rac1, and Cdc42—are master regulators of the actin cytoskeleton and are essential for cell migration.

Studies have shown that treatment with 1 mM of either PBA or BA decreases the activity of RhoA, Rac1, and Cdc42 in metastatic DU-145 prostate cancer cells.[2][10][11][14] However, this effect was selective for cancer cells, as no corresponding decrease was observed in normal RWPE-1 prostate cells.[2][11][14] Notably, PBA induced a significantly greater decrease in RhoA activity compared to boric acid, correlating with its higher potency in migration assays.[14]

Downstream of these GTPases, both compounds were found to inhibit the activity of Rho-associated kinase (ROCKII) and reduce the phosphorylation of myosin light chain (MLC).[11][14][15] This indicates that PBA and BA ultimately disrupt the actomyosin contractility that powers cell movement.

G cluster_membrane Cell Surface cluster_cytoplasm Cytoplasm SA Sialic Acid (Overexpressed) RhoGTPases RhoA, Rac1, Cdc42 PBA Phenylboronic Acid (PBA) PBA->SA Selective Binding ROCK ROCKII RhoGTPases->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC (p-MLC) Actomyosin Actomyosin Contractility & Cell Migration MLC_P->Actomyosin Drives PBA_BA_Inhibition PBA & BA Inhibition (PBA > BA) PBA_BA_Inhibition->RhoGTPases PBA_BA_Inhibition->ROCK

Figure 1: Signaling pathway for PBA/BA inhibition of cell migration.

Experimental Protocols: A Guide to Best Practices

To ensure the reproducibility and validity of findings, rigorous experimental design is paramount. Below is a detailed protocol for the Transwell Migration Assay, a standard method for quantifying chemotaxis.

Protocol: Transwell Chemotaxis Assay

This protocol is designed to assess the dose-dependent effect of PBA and BA on cancer cell migration towards a chemoattractant.

A. Rationale and Self-Validation: The assay's design incorporates critical controls for self-validation. A negative control (no chemoattractant) establishes the baseline for random migration, while an untreated positive control (chemoattractant present, no inhibitor) defines the maximum migratory potential. The fibronectin coating mimics the extracellular matrix, providing a physiologically relevant substrate for cell movement.

B. Step-by-Step Methodology:

  • Preparation of Inserts:

    • Coat the top surface of 8.0 µm pore size Transwell inserts with 10 µg/mL fibronectin in PBS.

    • Causality: Fibronectin is a key extracellular matrix component that mediates cell migration via integrin binding. This provides a relevant context for studying metastatic behavior.

    • Incubate for 1 hour at 37°C. Aspirate the solution and allow the inserts to air dry.

  • Cell Preparation:

    • Culture cancer cells (e.g., DU-145) and non-tumorigenic control cells (e.g., RWPE-1) to ~80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

    • Causality: Serum starvation synchronizes the cells and minimizes the influence of confounding growth factors, ensuring the observed migration is primarily a response to the chemoattractant.

    • Harvest cells using trypsin and resuspend them in serum-free medium containing various concentrations of PBA (e.g., 0, 1, 10, 50 µM) or BA (e.g., 0, 100, 250, 500 µM).

  • Assay Assembly:

    • Place the coated Transwell inserts into a 24-well plate.

    • Add 600 µL of medium containing 10% Fetal Bovine Serum (FBS) to the lower chamber. FBS acts as the chemoattractant.

    • Causality: The serum gradient between the upper and lower chambers drives directional cell movement (chemotaxis).

    • Add 100 µL of the cell suspension (containing ~50,000 cells) to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate for 12-24 hours at 37°C in a CO₂ incubator. The optimal time should be determined empirically for each cell line.

  • Quantification:

    • After incubation, remove the inserts. Use a cotton swab to gently wipe away non-migrated cells from the top surface of the membrane.

    • Fix the migrated cells on the bottom surface with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.1% Crystal Violet for 20 minutes.

    • Wash the inserts with water and allow them to dry.

    • Count the number of stained, migrated cells in 5-10 random high-power fields under a microscope. Alternatively, destain with 10% acetic acid and measure the absorbance on a plate reader.

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification P1 Coat Transwell insert with Fibronectin P2 Starve cells in serum-free medium P3 Resuspend cells in medium with test compounds (PBA/BA) A1 Add chemoattractant (FBS) to lower chamber P3->A1 A2 Seed cells into upper chamber A1->A2 A3 Incubate for 12-24h A2->A3 Q1 Remove non-migrated cells from top of insert A3->Q1 Q2 Fix and stain migrated cells on bottom of insert Q1->Q2 Q3 Count cells or measure absorbance Q2->Q3

Figure 2: Experimental workflow for the Transwell Migration Assay.

Conclusion and Future Directions

The experimental evidence unequivocally demonstrates that phenylboronic acid is a more potent and selective inhibitor of cancer cell migration than its parent compound, boric acid. Its unique ability to target overexpressed sialic acids on the cancer cell surface, coupled with its potent disruption of the Rho/ROCK signaling pathway, makes it a highly promising candidate for the development of anti-metastatic therapies.

While boric acid does exhibit some anti-cancer effects, its lower potency and lack of selectivity in migration inhibition limit its therapeutic window for this specific application. Future research should focus on further elucidating the complete network of targets for PBA and exploring its potential in advanced, targeted drug delivery systems, such as PBA-functionalized nanoparticles, to further enhance its efficacy and minimize potential off-target effects.[7]

References

A Senior Application Scientist's Guide to Suzuki-Miyaura Couplings: Optimizing Solvent Systems for 2-(tert-Butylcarbonylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of biaryl compounds is a foundational element of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a preeminent method for forging these critical carbon-carbon bonds. Within the vast arsenal of boronic acid reagents, 2-(tert-Butylcarbonylamino)phenylboronic acid stands out as a versatile building block for introducing an ortho-aminoaryl moiety, a common motif in pharmacologically active compounds. The tert-butoxycarbonyl (Boc) protecting group not only masks the reactive amine but also significantly influences the reagent's reactivity and stability.

This guide provides an in-depth technical analysis of the efficacy of this compound in various solvent systems. We will explore the causal relationships behind experimental choices, present comparative data, and offer detailed protocols to empower you to optimize your synthetic strategies.

The Critical Role of the Ortho-Boc Protecting Group

The presence of the N-Boc group ortho to the boronic acid functionality is not merely for protection; it is a key determinant of the reagent's performance in Suzuki-Miyaura couplings. Research on analogous systems, such as 2-(aminomethyl)arylboronic acids, has demonstrated that N-Boc protection leads to a significant increase in reaction yields and shorter reaction times.[1] This enhanced reactivity can be attributed to several factors:

  • Electronic Effects: The electron-withdrawing nature of the carbamate can influence the electronic properties of the boronic acid, potentially facilitating the transmetalation step.

  • Steric Influence: The bulky tert-butyl group can play a role in the geometric arrangement of the catalytic complex, favoring the desired reductive elimination.

  • Prevention of Side Reactions: The Boc group effectively prevents unwanted side reactions associated with the free amine, such as coordination to the palladium catalyst, which can lead to catalyst deactivation.

Navigating the Solvent Landscape in Suzuki-Miyaura Couplings

The choice of solvent is a critical parameter in any Suzuki-Miyaura reaction, profoundly impacting reaction rates, yields, and even selectivity. The solvent's role is multifaceted, influencing the solubility of reagents, the stability of the catalyst, and the nature of the transition states in the catalytic cycle. A variety of solvents, from polar aprotic to aqueous mixtures, have been successfully employed.[2][3]

The Catalytic Cycle and Solvent Influence

To understand the impact of solvents, it is essential to consider the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Solvent influences boronate formation and solubility Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration Workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base A->B C Solvent Addition (Degassed) B->C D Reaction (Heating & Stirring) C->D E Workup - Quenching - Extraction D->E F Purification (Column Chromatography) E->F G Characterization F->G

References

A Senior Application Scientist's Guide to the Characterization of Atroposiomers from ortho-Substituted Phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Unique Challenge of Atropisomerism in Modern Drug Discovery

Atropisomerism, a distinct form of axial chirality arising from hindered rotation around a single bond, has emerged from a niche stereochemical curiosity to a pivotal consideration in contemporary drug discovery and development.[1][2] Unlike point chirality, the stereogenic unit in atropisomers is an axis, and the stability of the individual isomers is dictated by the rotational energy barrier. This dynamic nature presents a unique set of challenges and opportunities. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, is a common source of atropisomeric biaryls, particularly when employing ortho-substituted phenylboronic acids.[3][4][5][6][7] The steric hindrance introduced by these ortho-substituents can significantly raise the barrier to rotation, leading to atropisomers that are stable enough to be isolated and characterized as distinct chemical entities.[4][8]

The biological activity of atropisomeric drugs can reside in a single enantiomer, making their separation and stereochemical assignment a regulatory and scientific necessity.[1] This guide provides a comparative analysis of the primary analytical techniques for the characterization of atropisomers derived from ortho-substituted phenylboronic acid reactions: chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. We will delve into the underlying principles of each technique, provide detailed experimental protocols, and offer insights into the causality behind experimental choices to empower researchers to make informed decisions in their own work.

Comparative Analysis of Characterization Techniques

The choice of analytical technique for atropisomer characterization is dictated by the specific research question, the stability of the atropisomers, and the available resources. The following sections provide a head-to-head comparison of the most commonly employed methods.

Technique Principle Information Provided Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Separation of enantiomers, determination of enantiomeric excess (% ee) and purity, preparative separation.[1][9]High sensitivity, high throughput, applicable to a wide range of compounds, allows for preparative scale separation.[10][11][12]Indirect method for structural elucidation, requires a suitable chiral stationary phase, method development can be time-consuming.[13]
NMR Spectroscopy Nuclear spin properties in a magnetic field.Structural elucidation, conformational analysis, determination of rotational energy barriers (VT-NMR), through-space proton proximities (NOESY/ROESY).[14][15][16]Provides detailed structural information, non-destructive, allows for the study of dynamic processes.[10][17]Lower sensitivity compared to HPLC, can be complex to interpret for large molecules, may require specialized experiments for chiral discrimination.[12][17]
X-ray Crystallography Diffraction of X-rays by a single crystal.Unambiguous determination of absolute configuration and solid-state conformation.[18][19][20][21]Provides the "gold standard" for structural determination.[1]Requires a suitable single crystal, which can be difficult to obtain; provides information on the solid-state conformation which may differ from the solution-state.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Quantification

Chiral HPLC is an indispensable tool for the separation and quantification of atropisomers.[1] The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[22]

Experimental Protocol: Chiral HPLC for Atropisomer Separation
  • Column Selection: The choice of CSP is critical. For biaryl atropisomers, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice.[13] A screening of different columns under various mobile phase conditions is typically necessary to achieve optimal separation.

  • Mobile Phase Selection: A typical starting point for normal-phase chromatography is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. For reversed-phase chromatography, a mixture of water and acetonitrile or methanol is common. The ratio of the solvents is adjusted to optimize resolution and retention times.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase at a concentration of approximately 1 mg/mL.[10] For atropisomers with low rotational barriers, it is crucial to prepare and store the sample at low temperatures to prevent interconversion.[1][23]

  • Instrumentation and Parameters:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: Chiral column (e.g., Daicel Chiralpak series).

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm for aromatic compounds).

    • Injection Volume: 5-20 µL.

    • Temperature: Column temperature should be controlled, as it can significantly affect the separation and the stability of the atropisomers.[23]

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] * 100.

Causality Behind Experimental Choices
  • Low Temperature Analysis: For atropisomers with a low rotational barrier, performing the separation at sub-ambient temperatures is crucial to prevent on-column racemization, which would lead to inaccurate quantification of the enantiomeric excess.[1][23]

  • Modifier in Mobile Phase: The type and concentration of the alcohol modifier in normal-phase chromatography can significantly impact the enantioselectivity by altering the interactions between the analyte and the CSP.

NMR Spectroscopy: Unraveling Structure and Dynamics

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, conformation, and dynamic behavior of atropisomers.[14][15]

Variable-Temperature (VT) NMR: Probing the Rotational Barrier

VT-NMR is the primary method for experimentally determining the rotational energy barrier (ΔG‡) of atropisomers.[14][15] By monitoring the changes in the NMR spectrum as a function of temperature, the rate of interconversion between the atropisomers can be determined.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent that has a wide liquid range (e.g., toluene-d8, DMSO-d6). The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature.

  • Temperature Variation: Gradually increase the temperature in increments of 5-10 °C, allowing the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.[24][25]

  • Coalescence Temperature (Tc): Continue increasing the temperature until the two distinct signals corresponding to the atropisomers broaden and coalesce into a single sharp peak. The temperature at which this occurs is the coalescence temperature.

  • Data Analysis: The rotational energy barrier (ΔG‡) can be calculated using the Eyring equation: ΔG‡ = RTc [22.96 + ln(Tc/Δν)], where R is the gas constant, Tc is the coalescence temperature in Kelvin, and Δν is the difference in chemical shift of the two signals at low temperature in Hz.

NOESY and ROESY: Elucidating 3D Structure

2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are invaluable for determining the relative stereochemistry of atropisomers by identifying protons that are close in space.[16][26][27][28][29]

  • Sample Preparation: Prepare a sample of the purified atropisomer in a deuterated solvent. It is crucial to remove dissolved oxygen, which can quench the NOE effect, especially for small molecules.[26]

  • Experiment Setup:

    • Pulse Program: Select the appropriate NOESY or ROESY pulse sequence on the NMR spectrometer.

    • Mixing Time (tm): This is a critical parameter that determines the extent of NOE buildup. Typical mixing times for small to medium-sized molecules are in the range of 300-800 ms. A series of experiments with different mixing times may be necessary to optimize the signal.

  • Data Acquisition and Processing: Acquire the 2D spectrum and process the data using appropriate software.

  • Data Interpretation: Cross-peaks in the NOESY/ROESY spectrum indicate that the two corresponding protons are in close spatial proximity (typically < 5 Å).[28] This information can be used to build a 3D model of the molecule and confirm the atropisomeric configuration.

Visualization of NMR Concepts

NMR_Workflow cluster_VTNMR VT-NMR for Rotational Barrier cluster_NOESY NOESY/ROESY for 3D Structure VT_Sample Sample in wide-range deuterated solvent VT_Acquire Acquire 1H NMR spectra at varying temperatures VT_Sample->VT_Acquire VT_Coalescence Identify Coalescence Temperature (Tc) VT_Acquire->VT_Coalescence VT_Calculate Calculate Rotational Barrier (ΔG‡) VT_Coalescence->VT_Calculate NOESY_Sample Purified atropisomer in deuterated solvent NOESY_Acquire Acquire 2D NOESY/ROESY spectrum NOESY_Sample->NOESY_Acquire NOESY_Analyze Analyze cross-peaks for spatial proximity NOESY_Acquire->NOESY_Analyze NOESY_Elucidate Elucidate 3D structure and relative stereochemistry NOESY_Analyze->NOESY_Elucidate Characterization_Funnel Start Atropisomeric Mixture from Suzuki-Miyaura Reaction HPLC Chiral HPLC Start->HPLC VT_NMR VT-NMR Start->VT_NMR NOESY_ROESY NOESY/ROESY HPLC->NOESY_ROESY After preparative separation Xray X-ray Crystallography HPLC->Xray After preparative separation Separation Separation and Quantification (% ee) HPLC->Separation Rotational_Barrier Rotational Barrier (ΔG‡) VT_NMR->Rotational_Barrier Structure_Conformation 3D Structure and Relative Stereochemistry NOESY_ROESY->Structure_Conformation Absolute_Configuration Absolute Configuration Xray->Absolute_Configuration

References

Navigating the Terrain of Steric Hindrance: A Comparative Guide to Mechanistic Nuances in Suzuki-Miyaura Reactions of Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthesis of biaryl compounds, a cornerstone for the development of pharmaceuticals, agrochemicals, and functional materials. Its appeal lies in its mild reaction conditions, broad functional group tolerance, and the commercial availability of its reagents. However, the synthesis of sterically hindered biaryls, particularly those involving ortho-substituted phenylboronic acids, presents a significant challenge that pushes the boundaries of standard protocols. This guide provides an in-depth, objective comparison of the mechanistic hurdles and the catalytic systems designed to overcome them, supported by experimental data to inform your synthetic strategies.

The Ortho-Challenge: Unraveling the Mechanistic Bottlenecks

The elegance of the Suzuki-Miyaura reaction lies in its catalytic cycle, a finely tuned dance of oxidative addition, transmetalation, and reductive elimination. However, the introduction of bulky ortho-substituents on the phenylboronic acid partner throws a wrench in this delicate machinery, primarily impacting the transmetalation and reductive elimination steps.

Steric Hindrance: The sheer bulk of an ortho-substituent can physically impede the approach of the boronic acid to the palladium center during transmetalation. This steric clash slows down the crucial transfer of the aryl group from boron to palladium, often becoming the rate-limiting step of the entire catalytic cycle.

Protodeboronation: Ortho-substituted phenylboronic acids are often more susceptible to protodeboronation, a detrimental side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom from a proton source (e.g., water in the solvent system). This unwanted pathway consumes the starting material and reduces the overall yield of the desired biaryl product.

The interplay of these factors necessitates a move beyond traditional palladium catalysts to more sophisticated systems engineered to navigate this sterically demanding landscape.

The Catalytic Arsenal: A Comparative Analysis of Ligand Systems

The evolution of the Suzuki-Miyaura reaction for challenging substrates is a story of ligand innovation. The choice of ligand dictates the steric and electronic environment around the palladium center, directly influencing the efficiency of each step in the catalytic cycle. We will now compare the performance of three major classes of ligands: traditional phosphines, bulky, electron-rich phosphines (Buchwald Ligands), and N-Heterocyclic Carbenes (NHCs).

Traditional Phosphine Ligands: The Baseline

Triphenylphosphine (PPh₃) was a workhorse in early Suzuki-Miyaura reactions. While effective for simple, unhindered substrates, its performance plummets when faced with the steric demands of ortho-substituted phenylboronic acids. The relatively small cone angle of PPh₃ does not create a sufficiently reactive and accessible palladium center to facilitate the coupling of bulky partners.

Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): A Paradigm Shift

The development of bulky and electron-rich biaryl monophosphine ligands, pioneered by Stephen L. Buchwald, revolutionized the field of cross-coupling chemistry. Ligands such as XPhos, SPhos, and RuPhos have become the gold standard for challenging Suzuki-Miyaura reactions.[1]

Mechanism of Action: These ligands possess several key features that address the "ortho-challenge":

  • Bulk: The large steric footprint of these ligands promotes the formation of monoligated palladium(0) species (L-Pd), which are more reactive in the oxidative addition step compared to their bis-ligated counterparts.

  • Electron-Donating Ability: The electron-rich nature of the phosphine center increases the electron density on the palladium atom, which in turn facilitates the oxidative addition of the aryl halide.

  • Biaryl Backbone: The biaryl scaffold of these ligands provides a "pocket" that can accommodate the sterically hindered substrates and stabilize the transition states of the transmetalation and reductive elimination steps.

dot graph "Buchwald_Ligand_Effect" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Logical relationship of Buchwald ligand features to overcoming challenges.

Performance Comparison:

The table below summarizes representative data for the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids with various aryl halides, comparing the performance of different Buchwald-type ligands.

EntryAryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
12-Bromo-m-xyleneo-tolylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane10095[2]
22-Chloro-m-xyleneo-tolylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Dioxane10092[3]
31-Bromo-2-isopropylbenzenePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10088[1]
49-Bromoanthracene2-Phenylphenylboronic acidPd(dba)₂ / R-PhosK₃PO₄·H₂ODioxane10099[2]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-m-xylene with o-tolylboronic acid using XPhos

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 2-bromo-m-xylene (1.0 mmol), o-tolylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and K₃PO₄ (2.0 mmol).

  • Add anhydrous dioxane (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.[2]

N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric tuneability make them highly effective for challenging transformations, including the coupling of ortho-substituted substrates.

Mechanism of Action:

  • Strong σ-Donation: NHCs are stronger σ-donors than phosphine ligands, which leads to the formation of very stable palladium complexes. This enhanced stability can prevent catalyst decomposition at high temperatures often required for hindered couplings.

  • Steric Bulk: The steric environment around the palladium center can be readily modified by changing the substituents on the NHC ring. This allows for fine-tuning of the catalyst to accommodate specific sterically demanding substrates.

dot graph "NHC_Catalyst_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Experimental workflow for a typical Suzuki-Miyaura reaction using a Pd-NHC precatalyst.

Performance Comparison:

The following table presents data on the use of Pd-NHC catalysts for the synthesis of sterically hindered biaryls.

EntryAryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
12-Chlorotoluene2,4,6-Trimethylphenylboronic acid[Pd(IPr)(cin)Cl]K₃PO₄Dioxane/H₂O8098[4]
2Mesityl bromidePhenylboronic acid[Pd(IMes)(indenyl)]Clt-BuOKDioxane80>99[5]
32-Bromo-m-xyleneo-tolylboronic acidPEPPSI-IPrK₂CO₃Toluene/H₂O10094[6]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chlorotoluene with 2,4,6-Trimethylphenylboronic acid using a Pd-NHC Precatalyst

  • In a glovebox, a vial is charged with [Pd(IPr)(cin)Cl] (0.005 mmol, 1 mol%), 2-chlorotoluene (0.5 mmol), 2,4,6-trimethylphenylboronic acid (0.75 mmol), and K₃PO₄ (1.0 mmol).

  • Dioxane (2 mL) and water (0.2 mL) are added.

  • The vial is sealed and heated at 80 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over MgSO₄, and concentrated.

  • The residue is purified by column chromatography to give the desired product.[4]

Alternative Cross-Coupling Strategies for Ortho-Substituted Biaryls

While the Suzuki-Miyaura reaction is a powerful tool, other cross-coupling methods can be advantageous in specific contexts, particularly when dealing with substrates that are incompatible with boronic acids or the basic conditions of the Suzuki reaction.

Stille Coupling: This reaction pairs an organostannane with an organic halide. A key advantage is the high tolerance of organostannanes to a wide range of functional groups. However, the toxicity of tin reagents and byproducts is a significant drawback. For sterically hindered couplings, the Stille reaction can sometimes outperform the Suzuki reaction.[7]

Negishi Coupling: Employing an organozinc reagent, the Negishi coupling is known for its high reactivity and functional group tolerance. Organozinc reagents are generally more reactive than their boronic acid counterparts, which can be beneficial for challenging couplings. However, they are also more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.

Comparative Overview:

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura OrganoboronLow toxicity, stable reagents, mild conditionsSusceptible to protodeboronation, can be sluggish with hindered substrates
Stille OrganotinHigh functional group toleranceToxic reagents and byproducts
Negishi OrganozincHigh reactivity, good for hindered substratesAir and moisture sensitive reagents

Conclusion: A Tailored Approach to Steric Challenges

The successful synthesis of ortho-substituted biaryls via the Suzuki-Miyaura reaction is a testament to the power of mechanistic understanding and rational catalyst design. While traditional phosphine ligands falter in the face of steric hindrance, the development of bulky, electron-rich Buchwald-type ligands and robust N-heterocyclic carbene-based catalysts has provided chemists with a formidable toolkit to tackle these challenging transformations.

The choice of catalyst system should be guided by the specific substrates and desired reaction conditions. For general-purpose, high-yielding couplings of sterically hindered partners, Buchwald ligands such as XPhos and SPhos remain excellent first choices. For reactions requiring high thermal stability or for exploring alternative reactivity, Pd-NHC complexes offer a powerful and versatile option. When faced with substrates incompatible with the Suzuki-Miyaura protocol, the Stille and Negishi couplings provide viable, albeit more demanding, alternatives. By carefully considering the mechanistic nuances and the comparative performance data presented in this guide, researchers can confidently navigate the complexities of synthesizing sterically hindered biaryls and accelerate their research and development endeavors.

References

Navigating the Maze: A Comparative Guide to Catalysts for Cross-Coupling with Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. However, the synthesis of sterically encumbered biaryls, often crucial motifs in pharmaceuticals and advanced materials, presents a significant challenge due to the steric hindrance of the coupling partners, particularly hindered boronic acids. The choice of catalyst is paramount to overcoming these steric barriers and achieving high-yielding, efficient transformations. This guide provides an in-depth comparative analysis of various catalyst systems, supported by experimental data, to aid in the rational selection of the optimal catalyst for your challenging cross-coupling reactions.

The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling

Steric hindrance in Suzuki-Miyaura reactions, especially from ortho-substituted aryl boronic acids, can significantly impede the catalytic cycle. The bulky substituents can hinder the approach of the boronic acid to the palladium center during the crucial transmetalation step. This can lead to slow reaction rates, incomplete conversion, and the prevalence of undesired side reactions, most notably protodeboronation, where the boronic acid is cleaved by a proton source, leading to the formation of an arene byproduct and consumption of the valuable starting material.[1]

To overcome these challenges, significant advancements in catalyst design have focused on the development of ligands that can promote the key steps of the catalytic cycle even with sterically demanding substrates. The ideal catalyst for such transformations should facilitate rapid oxidative addition and reductive elimination while also promoting the challenging transmetalation step.

The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the catalytic cycle is essential for appreciating the role of the catalyst in mitigating steric hindrance. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration ArAr_prime Ar-Ar' RedElim->ArAr_prime Boronate Ar'B(OR)2 Boronate->Transmetalation Base Base Base->Transmetalation ArX Ar-X ArX->OxAdd

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is often rate-limiting, especially with hindered substrates.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

Bulky ligands play a crucial role in facilitating these steps. They can promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is believed to be the active catalyst in many cases.[2] Furthermore, the steric bulk of the ligand can influence the geometry of the palladium complex, which can in turn affect the rates of the individual steps in the catalytic cycle.

Comparative Analysis of Catalyst Systems

The choice of catalyst is critical for the success of cross-coupling reactions with hindered boronic acids. Here, we compare the performance of several classes of commonly used palladium and nickel catalysts.

Traditional Palladium-Phosphine Catalysts (e.g., Pd(PPh₃)₄)

Tetrakis(triphenylphosphine)palladium(0) is a classic, versatile, and readily available catalyst. However, its performance with sterically hindered substrates is often suboptimal. The relatively small cone angle of triphenylphosphine may not be sufficient to create the necessary steric environment to promote the coupling of bulky partners. This can lead to lower yields and the need for higher catalyst loadings and reaction temperatures.

Buchwald-Type Biarylphosphine Ligands

The development of bulky and electron-rich biarylphosphine ligands by the Buchwald group has revolutionized the field of cross-coupling. Ligands such as XPhos, SPhos, and RuPhos, when combined with a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) or used as pre-formed palladacycle precatalysts (e.g., XPhos-Pd-G2), exhibit exceptional activity for challenging Suzuki-Miyaura couplings.[3]

The steric bulk of these ligands is thought to promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting transmetalation and reductive elimination steps.[2] The specific choice of Buchwald ligand can be critical, as subtle differences in their structure can lead to significant variations in reactivity for a given substrate pair.[4]

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They form very stable complexes with palladium and are strong σ-donors, which can enhance the catalytic activity.[5] NHC-palladium complexes often exhibit high turnover numbers and can be effective for the coupling of sterically demanding substrates. Their robustness and, in some cases, air and moisture stability make them attractive for practical applications.

Nickel-Based Catalysts

As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained significant attention. Nickel catalysts, often employing phosphine or NHC ligands, can be highly effective for Suzuki-Miyaura couplings, including those with hindered substrates.[6] While sometimes requiring different reaction conditions (e.g., different bases or solvents), nickel catalysts can offer comparable or even superior performance to palladium systems for specific applications.

Quantitative Performance Comparison

The following table summarizes representative data for the performance of different catalyst systems in the Suzuki-Miyaura coupling of a sterically hindered boronic acid, 2,6-dimethylphenylboronic acid, with various aryl halides. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄4-BromoanisoleK₂CO₃Toluene/H₂O1001865[General knowledge]
Pd(OAc)₂ / XPhos4-ChlorotolueneK₃PO₄t-Amyl alcohol100298
XPhos-Pd-G22-Chloro-1,3-dimethylbenzeneK₃PO₄Dioxane/H₂O1001>95[7]
SPhos-Pd-G22-Chloro-1,3-dimethylbenzeneK₃PO₄Toluene/H₂O1001>95[7]
[Pd(IPr)(cin)Cl] (NHC)4-ChlorotolueneK₂CO₃Ethanol/H₂O80395[8]
NiCl₂(PCy₃)₂4-BromoanisoleK₃PO₄2-Me-THF1001292[9]

Note: This table is a compilation of representative data from various sources and is intended for comparative purposes. Optimal conditions for a specific reaction may vary.

Experimental Protocols

Providing a robust and reproducible experimental procedure is crucial for success in the laboratory. The following is a general, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction with a sterically hindered boronic acid using a Buchwald-type palladacycle precatalyst.

General Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Preparation (Weighing solids, preparing solutions) B 2. Reaction Setup (Inert atmosphere, addition of reagents) A->B C 3. Reaction Monitoring (TLC, GC, or LC-MS) B->C D 4. Work-up (Quenching, extraction) C->D E 5. Purification (Column chromatography) D->E

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Step-by-Step Protocol

Reaction: Coupling of 2,6-dimethylphenylboronic acid with 4-chlorotoluene using XPhos-Pd-G2.

Materials:

  • 2,6-Dimethylphenylboronic acid

  • 4-Chlorotoluene

  • XPhos-Pd-G2

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Degassed water

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add 2,6-dimethylphenylboronic acid (1.2 mmol, 1.2 equiv) and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is crucial to prevent catalyst deactivation.

  • Addition of Catalyst and Aryl Halide: Under a positive pressure of the inert gas, add the XPhos-Pd-G2 precatalyst (0.02 mmol, 2 mol%) and 4-chlorotoluene (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The reaction mixture should be a suspension.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for the desired reaction time (monitor by TLC or GC/LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Conclusion and Future Outlook

The development of highly active and robust catalysts has transformed the Suzuki-Miyaura cross-coupling into a powerful tool for the synthesis of sterically hindered biaryls. Buchwald-type phosphine ligands and N-heterocyclic carbenes have demonstrated remarkable efficacy in overcoming the challenges associated with sterically demanding substrates. Furthermore, the emergence of nickel-based catalysts offers a cost-effective and sustainable alternative.

The choice of the optimal catalyst system depends on a multitude of factors, including the specific substrates, desired reaction conditions, and economic considerations. A systematic screening of catalysts, bases, and solvents, often facilitated by high-throughput experimentation, is frequently the most effective approach to identifying the ideal conditions for a particular transformation.

Future research in this area will likely focus on the development of even more active and versatile catalysts with lower loadings, broader substrate scope, and enhanced stability. The design of catalysts that can operate under milder conditions and in more environmentally benign solvent systems will also be a key area of investigation, further expanding the utility of this indispensable reaction in both academic and industrial settings.

References

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